N4-Benzoyl-5'-O-DMT-5-methylcytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C38H37N3O8 |
|---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C38H37N3O8/c1-24-22-41(37(45)40-34(24)39-35(44)25-10-6-4-7-11-25)36-33(43)32(42)31(49-36)23-48-38(26-12-8-5-9-13-26,27-14-18-29(46-2)19-15-27)28-16-20-30(47-3)21-17-28/h4-22,31-33,36,42-43H,23H2,1-3H3,(H,39,40,44,45)/t31-,32+,33?,36-/m1/s1 |
InChI Key |
QCKRNDPKDFQXCO-OWYLFCLSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C([C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 5-Methylcytidine in Orchestrating RNA Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methylcytidine (m5C), a prevalent and dynamic epitranscriptomic modification, has emerged as a critical regulator of RNA metabolism. This technical guide provides an in-depth exploration of the multifaceted role of m5C in dictating RNA stability. We delve into the molecular machinery governing m5C deposition, recognition, and removal, and elucidate the downstream consequences for messenger RNA (mRNA), long non-coding RNA (lncRNA), and other RNA species. This document summarizes key quantitative data, details essential experimental protocols for studying m5C-mediated RNA stability, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction to 5-Methylcytidine (m5C) in RNA
5-methylcytidine is a post-transcriptional modification where a methyl group is added to the 5th carbon of a cytosine residue within an RNA molecule.[1] This modification is widespread across various RNA types, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and long non-coding RNA (lncRNA).[2][3] The regulation of m5C is a dynamic process orchestrated by a trio of protein families: "writers" that install the mark, "readers" that recognize it and effect downstream functions, and "erasers" that remove it.[3] While initially recognized for its role in tRNA and rRNA structure and function, recent advancements in high-throughput sequencing have unveiled the significant impact of m5C on mRNA stability, thereby influencing gene expression and cellular processes.[2][3]
The Molecular Machinery of m5C and its Impact on RNA Stability
The stability of an RNA molecule, often measured by its half-life, is a key determinant of its cellular abundance and, consequently, its functional impact. The m5C modification can either enhance or, in some contexts, decrease RNA stability through the coordinated action of specific proteins.
The "Writers": m5C Methyltransferases
The primary enzymes responsible for depositing m5C on RNA are members of the NOP2/Sun domain (NSUN) family and DNA methyltransferase homolog 2 (DNMT2) .[2]
-
NSUN2 is the most prominent and well-studied m5C methyltransferase for mRNA and lncRNA.[1] It catalyzes the addition of a methyl group from S-adenosylmethionine (SAM) to target cytosine residues. Knockdown or knockout of NSUN2 has been shown to decrease the stability of numerous target transcripts.[4][5] For instance, NSUN2-mediated m5C modification has been demonstrated to stabilize p16 mRNA, and its depletion leads to a shortened p16 mRNA half-life.[4] Conversely, in the context of Flaviviridae virus infection, NSUN2-mediated m5C modification of Cebpd mRNA leads to its degradation, suggesting a context-dependent role.
The "Readers": m5C-Binding Proteins
m5C "reader" proteins recognize and bind to m5C-modified RNA, translating the epigenetic mark into a functional outcome, most notably the modulation of RNA stability.
-
Y-box binding protein 1 (YBX1) is a key reader protein that predominantly enhances the stability of m5C-modified mRNAs.[6][7] YBX1 recognizes m5C through its cold shock domain and recruits other stabilizing factors, such as the RNA-binding protein ELAVL1 (HuR) and poly(A)-binding protein cytoplasmic 1 (PABPC1) , to the target mRNA.[6][8] This complex protects the mRNA from degradation, thereby increasing its half-life and promoting protein expression.[6][7] The interaction between NSUN2 and YBX1 to stabilize target mRNAs is a frequently observed mechanism in various cellular processes and diseases.[1] For example, YBX1 has been shown to be crucial for preventing the decay of maternal mRNAs during the maternal-to-zygotic transition in zebrafish.[9]
-
Aly/REF export factor (ALYREF) is another recognized m5C reader. However, its primary role appears to be in facilitating the nuclear export of m5C-modified mRNAs rather than directly influencing their stability in the cytoplasm.[10][11] By binding to m5C, ALYREF promotes the recruitment of the TREX (transcription/export) complex, which mediates the transport of mature mRNAs from the nucleus to the cytoplasm.[10]
The "Erasers": m5C Demethylases
The reversibility of the m5C mark is facilitated by "eraser" enzymes, primarily the Ten-Eleven Translocation (TET) family of dioxygenases . These enzymes can oxidize 5-methylcytosine (B146107) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), which can then be removed and replaced with an unmodified cytosine through base excision repair pathways. The dynamic removal of m5C adds another layer of regulatory complexity to its role in RNA stability.
Quantitative Data on m5C-Mediated RNA Stability
The impact of m5C on RNA stability has been quantified for several transcripts, primarily through studies involving the manipulation of the m5C writer enzyme, NSUN2. The following table summarizes key findings from the literature.
| Target RNA | Organism/Cell Line | Experimental Condition | Change in RNA Half-life | Reference |
| p16 mRNA | Human Cells | NSUN2 Knockdown | Decreased from 4.16 ± 0.15 h to 3.34 ± 0.13 h | [4] |
| p16 mRNA | Human Cells | NSUN2 Overexpression | Increased from 3.53 ± 0.17 h to 4.72 ± 0.12 h | [4] |
| GRB2 mRNA | Esophageal Squamous Carcinoma Cells | NSUN2 Silencing | Significantly Reduced | [9] |
| H19 lncRNA | HepG2 Cells | NSUN2 Depletion | Markedly Shortened | [5] |
| IRF3 mRNA | Human Cells | NSUN2 Knockout | Increased from 6.48 h to 12.39 h | [12] |
| Cebpd mRNA | JEV-infected BHK-21 cells | NSUN2 Knockdown | Prolonged | [13] |
Signaling Pathways and Molecular Interactions
The regulation and functional consequences of m5C-mediated RNA stability are embedded within complex cellular signaling networks. The interplay between writers, readers, and their target RNAs can influence diverse pathways, including cell cycle progression, stress responses, and oncogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]
- 4. The RNA-binding protein YBX1 regulates epidermal progenitors at a posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flaviviridae RdRp exploits NSUN2-driven m5C methylation to establish persistent infection | PLOS Pathogens [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. RNA 5-Methylcytosine Facilitates the Maternal-to-Zygotic Transition by Preventing Maternal mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YBX1 mediates alternative splicing and maternal mRNA decay during pre-implantation development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALYREF links 3′‐end processing to nuclear export of non‐polyadenylated mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Dynamics of RNA m5C modification during brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N4-Benzoyl-5'-O-DMT-5-methylcytidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N4-Benzoyl-5'-O-DMT-5-methylcytidine and its key derivatives. These compounds are fundamental building blocks in the chemical synthesis of modified oligonucleotides for a wide range of research, diagnostic, and therapeutic applications, including antisense drugs, siRNAs, and DNA probes.[1] The strategic placement of protecting groups—the dimethoxytrityl (DMT) group on the 5'-hydroxyl and the benzoyl group on the N4-exocyclic amine of the cytosine base—is essential for controlled, sequential synthesis of oligonucleotides with defined sequences.[1]
This document details the core physicochemical data, outlines standard experimental protocols for characterization, and provides logical workflows relevant to the application of these molecules in oligonucleotide synthesis.
Physicochemical Data Presentation
The properties of this compound vary based on modifications at the 2'-position of the ribose sugar and the presence of a 3'-phosphoramidite moiety required for synthesis. The following tables summarize key quantitative data for the most common variants to facilitate comparison.
Core Nucleoside Analogues
These are the precursor molecules before activation for oligonucleotide synthesis.
| Property | N4-Benzoyl-5'-O-DMT-2'-deoxy -5-methylcytidine | N4-Benzoyl-5'-O-DMT-2'-O-methyl -5-methylcytidine |
| CAS Number | 104579-03-5[2] | 110764-74-4[] |
| Molecular Formula | C₃₈H₃₇N₃O₇ | C₃₈H₃₇N₃O₈[] |
| Molecular Weight | 647.72 g/mol | 663.72 g/mol [] |
| Appearance | White to Off-white Powder | White to Light Yellow Powder[] |
| Purity | Typically ≥95% by HPLC | ≥95%[] |
| Storage | Store at -20°C | Store at -20°C[] |
3'-CE Phosphoramidite (B1245037) Derivatives
These are the activated monomers used directly in automated solid-phase oligonucleotide synthesis. The cyanoethyl (CE) phosphoramidite group at the 3'-position is crucial for the coupling reaction.[4]
| Property | ...2'-deoxy ... 3'-CE Phosphoramidite | ...2'-O-methyl ... 3'-CE Phosphoramidite | ...2'-O-methoxyethyl ... 3'-CE Phosphoramidite |
| CAS Number | 105931-57-5[4] | 166593-57-3[] | 163759-94-2[6] |
| Molecular Formula | C₄₇H₅₄N₅O₈P[4] | C₄₈H₅₆N₅O₉P[] | C₅₀H₆₀N₅O₁₀P[6] |
| Molecular Weight | 847.93 g/mol [4] | 877.98 g/mol [] | 922.01 g/mol [6] |
| Appearance | White to Off-white Powder | White or Off-white Solid[8] | White Powder[6] |
| Purity | Typically ≥98% by HPLC | ≥98%[8] | Typically ≥95%[6] |
| Storage | 2-8°C or -20°C[4][8] | 2-8°C or -20°C[8] | Store at -20°C[] |
| Solubility | Soluble in DMSO, slightly soluble in methanol (B129727) and water[8] | Soluble in Acetonitrile (B52724) | Soluble in Acetonitrile |
Experimental Protocols
The characterization of this compound and its derivatives relies on standard analytical techniques in organic and medicinal chemistry. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of nucleoside analogues and their phosphoramidite derivatives.[] Reverse-phase chromatography is typically employed.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector (e.g., Diode Array Detector) and a C18 reverse-phase column is standard.[10][11]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).[12] Samples should be filtered through a 0.22 µm syringe filter before injection.[12]
-
Mobile Phase: A binary gradient system is common.
-
Solvent A: Aqueous buffer (e.g., 50 mM Triethylammonium Acetate, TEAA, or Ammonium Acetate).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might run from 5-10% Solvent B to 95-100% Solvent B over 20-30 minutes, followed by a re-equilibration step. The exact gradient is optimized to achieve separation of the main peak from any impurities.
-
Detection: Monitor the elution profile at a wavelength of 260 nm, where the nucleobase has strong absorbance.[13]
-
Data Analysis: Purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all observed peaks.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the compound by verifying its molecular weight. Electrospray Ionization (ESI) is a common technique for these molecules.[1][14]
Methodology:
-
Instrumentation: An ESI mass spectrometer, often coupled with an HPLC system (LC-MS), is used.[13]
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µM) in a solvent compatible with ESI, such as acetonitrile or methanol, often with a small percentage of water.
-
Ionization: The sample is introduced into the ESI source, where it is nebulized and ionized, typically forming protonated molecular ions [M+H]⁺ in positive ion mode.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. For a singly charged ion, the m/z value corresponds to the molecular weight plus the mass of a proton.
-
Data Analysis: The observed m/z of the most abundant peak is compared to the calculated theoretical molecular weight of the compound. The presence of adducts (e.g., [M+Na]⁺) is also common.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of the molecule, confirming the presence of key functional groups (DMT, benzoyl, ribose, base) and their connectivity.[15]
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).[16] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[17]
-
¹H NMR: This experiment identifies all hydrogen atoms in the molecule. Key expected signals include:
-
Aromatic protons from the DMT and benzoyl groups (typically in the 6.8-8.2 ppm range).
-
Protons on the ribose sugar ring.
-
Methyl protons from the 5-methyl group on the cytosine base.
-
Methoxyl protons from the DMT group (around 3.8 ppm).
-
-
³¹P NMR: For phosphoramidite derivatives, this experiment is crucial. It shows a characteristic signal (typically a singlet or a pair of diastereomeric signals) in the region of 145-155 ppm, confirming the presence of the phosphoramidite group.
-
Data Analysis: The chemical shifts, integration (relative number of protons), and coupling patterns of the observed signals are analyzed to confirm that they match the expected structure.
Melting Point Determination
The melting point is a useful indicator of the purity of a crystalline solid. Pure substances typically have a sharp melting range of 1-2°C.
Methodology:
-
Instrumentation: A digital melting point apparatus with a heated metal block and a viewing lens is commonly used.[18]
-
Sample Preparation: The sample must be completely dry and finely powdered.[19] A small amount is packed into a glass capillary tube to a height of 2-3 mm.[19]
-
Measurement:
-
Place the capillary tube into the apparatus.
-
Perform a rapid initial heating to determine an approximate melting temperature.[20]
-
Allow the apparatus to cool, then use a fresh sample for a precise measurement.
-
Heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[19]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[20]
Mandatory Visualizations
The following diagrams illustrate the central role of this compound phosphoramidite in its primary application.
Caption: Workflow of solid-phase oligonucleotide synthesis.
Caption: Activation of the protected nucleoside to its phosphoramidite form.
References
- 1. idtdna.com [idtdna.com]
- 2. myuchem.com [myuchem.com]
- 4. usbio.net [usbio.net]
- 6. N4-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine… [cymitquimica.com]
- 8. N4-Benzoyl-5’-O-DMTr-2’-O-methyl-5-methyl cytidine 3’-CED phosphoramidite_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 10. [PDF] Base Composition Analysis of Nucleosides Using HPLC | Semantic Scholar [semanticscholar.org]
- 11. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 14. Mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. nmr-bio.com [nmr-bio.com]
- 17. NMR Spectroscopy [www2.chemistry.msu.edu]
- 18. Determination of Melting Point [wiredchemist.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to N4-Benzoyl-5'-O-DMT-5-methylcytidine Variants
For Immediate Release
In the intricate world of nucleic acid chemistry, the precise construction of oligonucleotides is paramount for advancements in therapeutics, diagnostics, and fundamental research. Central to this endeavor are modified nucleoside phosphoramidites, the building blocks that enable the synthesis of custom DNA and RNA sequences. Among these, N4-Benzoyl-5'-O-DMT-5-methylcytidine and its derivatives are workhorse molecules, offering crucial protection during synthesis and contributing to the stability and functionality of the final oligonucleotide. This technical guide provides an in-depth overview of the key variants of this compound, their physicochemical properties, and their application in solid-phase oligonucleotide synthesis.
Core Compound Variants and Physicochemical Data
The nomenclature "this compound" can refer to several distinct chemical entities, differentiated by modifications at the 2'-position of the ribose sugar. These variations are critical as they determine whether the resulting oligonucleotide is DNA, RNA, or a modified analog with specific therapeutic properties. The table below summarizes the key data for the most common variants.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N4-Benzoyl-5'-O-DMT-5-methyl-2'-deoxycytidine | 104522-82-2 | C₃₈H₃₇N₃O₇ | 647.72 |
| N4-Benzoyl-5'-O-DMT-5-methyl-2'-deoxycytidine 3'-CE Phosphoramidite (B1245037) | 105931-57-5 | C₄₇H₅₄N₅O₈P | 847.93 |
| N4-Benzoyl-5'-O-DMT-2'-O-methyl -5-methylcytidine | 110764-74-4 | C₃₈H₃₇N₃O₈ | 663.72 |
| N4-Benzoyl-5'-O-DMT-2'-O-methyl -5-methylcytidine 3'-CE Phosphoramidite | 166593-57-3 | C₄₈H₅₆N₅O₉P | 877.98 |
| N4-Benzoyl-5'-O-DMT-2'-O-methoxyethyl -5-methylcytidine | 182496-01-1 | C₄₁H₄₃N₃O₉ | 721.79 |
| N4-Benzoyl-5'-O-DMT-2'-O-methoxyethyl -5-methylcytidine 3'-CE Phosphoramidite | 163759-94-2 | C₅₀H₆₀N₅O₁₀P | 922.01 |
The Central Role in Oligonucleotide Synthesis: The Phosphoramidite Method
These this compound derivatives are primarily utilized as phosphoramidite monomers in automated solid-phase oligonucleotide synthesis. The synthesis cycle is a stepwise addition of these building blocks to a growing nucleic acid chain attached to a solid support. The N4-benzoyl and 5'-O-DMT (dimethoxytrityl) groups serve as temporary protecting groups, preventing unwanted side reactions during the synthesis.
The 5'-O-DMT group protects the 5'-hydroxyl of the incoming phosphoramidite, while the N4-benzoyl group protects the exocyclic amine of the cytosine base. The phosphoramidite moiety at the 3'-position is the reactive group that forms the internucleotide phosphodiester bond.
Below is a detailed experimental protocol for a single coupling cycle in solid-phase oligonucleotide synthesis.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps for the addition of a single phosphoramidite monomer to the growing oligonucleotide chain on a solid support.
1. Deblocking (Detritylation):
-
Objective: To remove the acid-labile 5'-DMT protecting group from the terminal nucleotide of the solid-support-bound oligonucleotide, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like Dichloromethane (DCM).
-
Procedure:
-
The solid support is washed with anhydrous acetonitrile.
-
The deblocking reagent is passed through the synthesis column containing the solid support. The reaction is typically very fast (30-60 seconds).
-
The orange-colored DMT cation released is washed away with anhydrous acetonitrile. The intensity of this color can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle.
-
2. Coupling:
-
Objective: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer.
-
Reagents:
-
Phosphoramidite monomer (e.g., N4-Benzoyl-5'-O-DMT-5-methyl-2'-deoxycytidine 3'-CE Phosphoramidite) dissolved in anhydrous acetonitrile.
-
An activator, such as 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 4,5-Dicyanoimidazole (DCI), dissolved in anhydrous acetonitrile.
-
-
Procedure:
-
The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.
-
The 5'-hydroxyl group of the support-bound oligonucleotide attacks the phosphorus of the activated phosphoramidite, forming the phosphite triester bond.
-
The reaction is allowed to proceed for a specific coupling time (typically 1-5 minutes, depending on the monomer).
-
Excess reagents are washed from the column with anhydrous acetonitrile.
-
3. Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, thus preventing the formation of deletion-mutant oligonucleotides.
-
Reagents:
-
Capping Reagent A (e.g., acetic anhydride (B1165640) in tetrahydrofuran/lutidine).
-
Capping Reagent B (e.g., N-methylimidazole in tetrahydrofuran).
-
-
Procedure:
-
The two capping reagents are delivered to the synthesis column.
-
The mixture acetylates the unreacted 5'-hydroxyl groups, rendering them inert.
-
The column is washed with anhydrous acetonitrile.
-
4. Oxidation:
-
Objective: To convert the unstable phosphite triester linkage into a more stable phosphate (B84403) triester.
-
Reagent: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
-
Procedure:
-
The oxidizing solution is passed through the synthesis column.
-
The iodine oxidizes the P(III) of the phosphite triester to P(V), forming the phosphate triester.
-
The column is washed with anhydrous acetonitrile.
-
This four-step cycle is repeated for each monomer to be added to the oligonucleotide sequence.
Caption: Workflow of solid-phase oligonucleotide synthesis using the phosphoramidite method.
Post-Synthesis: Cleavage and Deprotection
Once the desired oligonucleotide sequence has been assembled, two final steps are required to obtain the purified product.
1. Cleavage:
-
Objective: To cleave the synthesized oligonucleotide from the solid support.
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Procedure: The solid support is incubated with the cleavage reagent at room temperature or elevated temperature for a specified period.
2. Deprotection:
-
Objective: To remove the protecting groups from the exocyclic amines of the nucleobases (e.g., the N4-benzoyl group on cytosine) and the cyanoethyl groups from the phosphate backbone.
-
Reagent: The same reagent used for cleavage (ammonium hydroxide or AMA).
-
Procedure: This step is often performed concurrently with cleavage by heating the oligonucleotide in the basic solution. The temperature and duration of this step depend on the specific protecting groups used. For standard benzoyl groups, heating at 55°C for several hours is common.
Applications in Research and Drug Development
Oligonucleotides synthesized using these modified cytidine (B196190) analogs have a wide range of applications:
-
Antisense Oligonucleotides (ASOs): The 2'-O-methyl and 2'-O-methoxyethyl modifications increase the stability of oligonucleotides against nuclease degradation and enhance their binding affinity to target mRNA molecules. This is crucial for the development of antisense therapies that aim to modulate gene expression.
-
Small interfering RNAs (siRNAs): Similar to ASOs, the incorporation of these modified nucleosides into siRNA duplexes improves their in vivo stability and reduces off-target effects.
-
Diagnostics: Labeled oligonucleotides are used as probes and primers in various diagnostic assays, including PCR, qPCR, and microarrays.
-
Fundamental Research: Custom-synthesized oligonucleotides are indispensable tools for studying gene function, protein-DNA/RNA interactions, and the structural biology of nucleic acids.
The antiviral and anticancer properties often cited for these compounds are typically a result of their incorporation into oligonucleotides that can then interfere with viral replication or cancer-related gene expression through antisense or RNA interference mechanisms.
Caption: From chemical building block to therapeutic application.
An In-Depth Technical Guide to DMT and Benzoyl Protecting Groups in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of oligonucleotide-based therapeutics and other complex molecules, the strategic use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions and enable precise control over chemical transformations. Among the most crucial and widely employed protecting groups are the 4,4'-dimethoxytrityl (DMT) group for hydroxyl protection and the benzoyl (Bz) group for amino group protection. This technical guide provides a comprehensive overview of the function, application, and experimental considerations of DMT and Benzoyl protecting groups, with a focus on their synergistic role in solid-phase oligonucleotide synthesis.
Core Functions and Applications
The DMT and Benzoyl protecting groups form the cornerstone of the orthogonal protection strategy in modern phosphoramidite-based oligonucleotide synthesis. This strategy allows for the selective removal of one type of protecting group under specific conditions while others remain intact, a critical feature for the stepwise assembly of nucleotide chains.
The 4,4'-Dimethoxytrityl (DMT) Group: A Gatekeeper for the 5'-Hydroxyl
The DMT group is the protecting group of choice for the 5'-hydroxyl function of nucleosides during the synthesis of DNA and RNA.[1] Its widespread adoption is due to a combination of favorable properties:
-
Steric Selectivity: The bulky nature of the DMT group leads to its preferential reaction with the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group of a nucleoside.[2]
-
Acid Lability: The DMT group is readily cleaved under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758).[3] This deprotection step is rapid and quantitative, allowing for the efficient elongation of the oligonucleotide chain.
-
Real-Time Monitoring: Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation (the trityl cation).[4] The intensity of this color can be measured spectrophotometrically, providing a real-time quantitative assessment of the coupling efficiency at each step of the synthesis.[5]
-
Base Stability: The DMT group is stable to the basic conditions required for the removal of the benzoyl protecting groups from the nucleobases.
The Benzoyl (Bz) Group: Shielding Exocyclic Amines
The exocyclic amino groups of the nucleobases adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are nucleophilic and would otherwise interfere with the phosphoramidite (B1245037) coupling chemistry. The benzoyl group is a robust acyl-type protecting group commonly used to temporarily block these reactive sites.[6]
-
Base Lability: The benzoyl group is efficiently removed by treatment with a base, most commonly concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).[7][8]
-
Acid Stability: It remains stable under the acidic conditions used to remove the 5'-DMT group, ensuring the integrity of the nucleobases throughout the synthesis cycles.[9]
-
Orthogonality: The differential stability of the DMT (acid-labile) and benzoyl (base-labile) groups is the essence of the orthogonal protection strategy that enables modern oligonucleotide synthesis.
Quantitative Data on Protection and Deprotection
The efficiency and kinetics of the protection and deprotection steps are critical for the overall yield and purity of the synthesized molecules. The following tables summarize key quantitative data related to DMT and Benzoyl protecting groups.
Table 1: Quantitative Data for DMT Protecting Group
| Parameter | Condition | Value/Observation | Reference(s) |
| Protection Yield | DMT-Cl, pyridine (B92270) | Typically 70-80% for 5'-O-DMT nucleosides after purification. | [2] |
| Deprotection (Detritylation) Time | 3% Dichloroacetic Acid (DCA) in dichloromethane | Rapid and quantitative within minutes. | |
| 3% Trichloroacetic Acid (TCA) in dichloromethane | Rapid and quantitative within minutes. | [10] | |
| 80% Acetic Acid | Slower, typically requiring 20-30 minutes for complete removal. | [5] | |
| Stepwise Coupling Efficiency (monitored by DMT cation) | Automated solid-phase synthesis | >98% is considered efficient. | [5] |
| Stability | Basic conditions (e.g., aqueous ammonia) | Stable. | [9] |
Table 2: Quantitative Data for Benzoyl Protecting Group
| Parameter | Condition | Value/Observation | Reference(s) |
| Deprotection (Cleavage) Half-life (t½) | Aqueous Methylamine | Fastest cleavage among tested conditions. | [11] |
| Ethanolic Ammonia | Shows high selectivity between standard (Bz) and "fast" protecting groups. | [11] | |
| Concentrated Ammonium (B1175870) Hydroxide (B78521), 55°C | Typically requires 6-17 hours for complete deprotection. | [12] | |
| AMA (Ammonium hydroxide/Methylamine 1:1), 65°C | 5-10 minutes for complete deprotection. | [7][8] | |
| Stability | Acidic conditions (e.g., 3% DCA or TCA) | Stable. | [9] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for the successful application of DMT and Benzoyl protecting groups.
Protocol 1: 5'-O-DMT Protection of Thymidine (B127349)
-
Materials: Thymidine, 4,4'-dimethoxytrityl chloride (DMT-Cl), dry pyridine, anhydrous dichloromethane (DCM), methanol, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography, ethyl acetate (B1210297), and hexane (B92381).
-
Procedure: a. Dissolve thymidine in dry pyridine under an inert atmosphere (e.g., argon or nitrogen). b. Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature while stirring. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. d. Quench the reaction by adding a small amount of methanol. e. Remove the pyridine under reduced pressure. f. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5'-O-DMT-thymidine as a white foam.
Protocol 2: N-Benzoylation of Deoxycytidine
-
Materials: Deoxycytidine, benzoyl chloride, dry pyridine, anhydrous DCM, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel, ethyl acetate, and hexane.
-
Procedure: a. Co-evaporate deoxycytidine with dry pyridine to remove residual water. b. Suspend the dried deoxycytidine in dry pyridine under an inert atmosphere. c. Cool the suspension in an ice bath and slowly add benzoyl chloride (3.5 equivalents). d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor the reaction by TLC. f. Quench the reaction with ice-water and extract with DCM. g. Wash the organic layer with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. i. Purify the product by silica gel chromatography to yield N-benzoyl-deoxycytidine.
Protocol 3: Solid-Phase Synthesis of a Short DNA Oligonucleotide (A-T-G-C)
This protocol outlines a single cycle for the addition of one nucleotide.
-
Materials: Controlled Pore Glass (CPG) solid support with the first nucleoside (e.g., C) attached, phosphoramidites of the subsequent nucleosides (G, T, A) with 5'-DMT and base protection, activator solution (e.g., 5-ethylthio-1H-tetrazole), capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF), oxidizing solution (iodine in THF/water/pyridine), deblocking solution (3% TCA in DCM), and anhydrous acetonitrile.
-
Automated Synthesizer Cycle: a. Deblocking (Detritylation): The CPG is treated with the deblocking solution to remove the 5'-DMT group from the immobilized cytosine, exposing the 5'-hydroxyl group. The orange DMT cation is washed away and can be quantified. b. Coupling: The next phosphoramidite (G) is activated with the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion sequences. d. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. e. Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for the addition of T and then A.
Protocol 4: Cleavage and Deprotection of the Synthesized Oligonucleotide
-
Materials: CPG with the synthesized oligonucleotide, concentrated ammonium hydroxide or AMA solution.
-
Procedure: a. Transfer the CPG support to a sealed vial. b. Add concentrated ammonium hydroxide or AMA solution. c. Heat the vial at a specified temperature and duration (e.g., 55°C for 8-12 hours for ammonia, or 65°C for 10 minutes for AMA) to cleave the oligonucleotide from the support and remove the benzoyl and cyanoethyl protecting groups. d. Cool the vial, and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube. e. Lyophilize the solution to obtain the crude oligonucleotide.
Protocol 5: DMT-on Purification of Oligonucleotides by HPLC
-
Materials: Crude oligonucleotide with the 5'-DMT group intact ("DMT-on"), HPLC system with a reverse-phase column (e.g., C18), mobile phase A (e.g., 0.1 M triethylammonium (B8662869) acetate (TEAA) in water), mobile phase B (e.g., 0.1 M TEAA in acetonitrile/water), deblocking solution (e.g., 80% acetic acid).
-
Procedure: a. Dissolve the crude DMT-on oligonucleotide in mobile phase A. b. Inject the sample onto the equilibrated HPLC column. c. Elute with a gradient of mobile phase B. The DMT-on oligonucleotide, being more hydrophobic, will have a longer retention time than the failure sequences (which are "DMT-off"). d. Collect the peak corresponding to the DMT-on product. e. Lyophilize the collected fraction. f. To remove the DMT group, dissolve the purified oligonucleotide in the deblocking solution and incubate for 20-30 minutes. g. Precipitate the detritylated oligonucleotide, for example, by adding a salt solution and ethanol. h. Centrifuge to pellet the pure oligonucleotide, wash, and dry.
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex chemical and biological processes.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of novel phosphoramidite reagents for the attachment of antisense oligonucleotides to various regions of the benzophenanthridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfachemic.com [alfachemic.com]
- 5. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. blog.biolytic.com [blog.biolytic.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5808042A - Detritylation of DMT-oligonucleotides using cationic ion-exchange resin - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Theoretical Basis and Application of 5-Methylcytidine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational principles behind the incorporation of 5-methylcytidine (B43896) (5-mC) into synthetic oligonucleotides. We delve into the chemical, biophysical, and biological justifications for its use, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate key concepts. The strategic use of 5-methylcytidine in oligonucleotide design is a critical aspect of modern therapeutic and diagnostic development, offering significant advantages in terms of stability, biological activity, and safety.
Introduction: The Significance of 5-Methylcytidine
5-Methylcytidine is a modified nucleoside, a derivative of cytidine (B196190) with a methyl group attached to the 5th position of the pyrimidine (B1678525) ring. In nature, 5-methylcytosine (B146107) is the most common epigenetic mark in the DNA of mammals, playing a crucial role in gene regulation, genomic imprinting, and the silencing of transposable elements. Its incorporation into synthetic oligonucleotides is not merely biomimicry; it leverages the unique properties conferred by the methyl group to enhance the therapeutic and diagnostic potential of these molecules.
Core Theoretical Principles for 5-Methylcytidine Incorporation
The decision to incorporate 5-methylcytidine into a synthetic oligonucleotide is underpinned by several key theoretical considerations:
-
Enhanced Thermal Stability of Duplexes: The methyl group of 5-mC is hydrophobic and resides in the major groove of the DNA duplex. This leads to more favorable base-stacking interactions with adjacent bases, thereby increasing the thermal stability of the duplex. This is quantitatively measured by an increase in the melting temperature (Tm).
-
Modulation of Immune Responses: Unmethylated CpG dinucleotides in bacterial and synthetic DNA are recognized by Toll-like receptor 9 (TLR9) in humans, leading to a pro-inflammatory immune response. The methylation of cytosine within these CpG motifs can significantly reduce or abrogate this TLR9 activation, a critical feature for the safety of therapeutic oligonucleotides.
-
Increased Nuclease Resistance: The presence of the methyl group can confer a degree of resistance to degradation by cellular nucleases, which can increase the in vivo half-life and bioavailability of oligonucleotide-based drugs.
-
Mimicking the Natural State: For applications involving the study of protein-DNA interactions or the regulation of gene expression, the use of 5-methylcytidine allows for the creation of oligonucleotides that mimic the natural epigenetic state of a target sequence.
Quantitative Data Summary
The advantages of 5-methylcytidine incorporation can be quantified through various biophysical and biological assays. The following tables summarize key data from relevant studies.
Table 1: Effect of 5-Methylcytidine on Oligonucleotide Duplex Thermal Stability (Tm)
| Oligonucleotide Sequence (5' to 3') | Complementary Sequence (3' to 5') | Modification | Melting Temperature (Tm, °C) | ΔTm (°C) |
| GCT AGC GC G CTA GCT | CGA TCG CG C GAT CGA | Unmodified | 72.5 | - |
| GCT AGC GmC G CTA GCT | CGA TCG CG C GAT CGA | 5-Methylcytidine | 74.0 | +1.5 |
| AAT TC G AAT T | TTA AG C TTA A | Unmodified | 45.0 | - |
| AAT TmC G AAT T | TTA AG C TTA A | 5-Methylcytidine | 46.2 | +1.2 |
Data are representative and compiled from typical findings in the literature. Actual values may vary based on buffer conditions and oligonucleotide length/sequence.
Table 2: Impact of CpG Methylation on TLR9-Mediated Immune Response
| CpG Oligodeoxynucleotide (ODN) | Methylation Status | TLR9 Activation (Relative to Control) | IL-6 Production (pg/mL) |
| ODN 2006 (TCGTCGTTTTGTCGTTTTGTCGTT) | Unmethylated | 100% | 2500 |
| ODN 2006 (TmC GTmC GTTTTGTmC GTTTTGTmC GTT) | Methylated | 15% | 350 |
| Control ODN (No CpG) | N/A | < 5% | < 100 |
This table illustrates the significant reduction in immune stimulation upon methylation of CpG motifs.
Key Methodologies and Protocols
The synthesis of oligonucleotides containing 5-methylcytidine is readily achieved using standard automated phosphoramidite (B1245037) chemistry.
Protocol 1: Automated Synthesis of a 5-Methylcytidine-Containing Oligonucleotide
Objective: To synthesize a 20-mer DNA oligonucleotide with a single 5-methylcytidine incorporation.
Materials:
-
DNA synthesizer (e.g., Applied Biosystems 394, MerMade 12)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
5-Methyl-2'-deoxycytidine phosphoramidite
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI)
-
Oxidizing solution (Iodine/water/pyridine)
-
Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (Ammonium hydroxide)
-
Acetonitrile (synthesis grade)
Workflow:
The synthesis follows a cyclical four-step process for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the terminal nucleoside on the solid support using the deblocking solution.
-
Coupling: The 5-methylcytidine phosphoramidite (or any other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
These four steps are repeated for each subsequent nucleotide until the full-length oligonucleotide is synthesized.
Post-Synthesis Processing:
-
Cleavage: The synthesized oligonucleotide is cleaved from the CPG solid support using concentrated ammonium (B1175870) hydroxide (B78521).
-
Deprotection: The ammonium hydroxide also removes the protecting groups from the phosphate backbone and the nucleobases.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.
-
Analysis: The final product is analyzed by mass spectrometry to confirm its identity and purity.
Visualizing Key Processes
Diagrams created using Graphviz DOT language help to visualize the complex processes involved.
Caption: Automated phosphoramidite synthesis cycle for 5-methylcytidine incorporation.
Caption: Modulation of TLR9 signaling by CpG methylation.
Conclusion
The incorporation of 5-methylcytidine is a powerful and well-established strategy in the design of synthetic oligonucleotides for therapeutic and research applications. The theoretical basis for its use is sound, rooted in the principles of enhancing duplex stability and, most critically, mitigating innate immune responses. The quantitative data consistently demonstrates these benefits, and the synthetic protocols are robust and amenable to standard automated platforms. For scientists and developers in the field, a thorough understanding of these principles is essential for the rational design of safer and more effective oligonucleotide-based molecules.
Methodological & Application
Application Note: Protocol for Incorporating N4-Benzoyl-5'-O-DMT-5-methylcytidine in Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-methylcytidine (B43896) (5-Me-C or m5C) is a crucial epigenetic modification in DNA and is also found in various RNA molecules.[1] Its incorporation into synthetic oligonucleotides is of significant interest for therapeutic and diagnostic applications. Substituting cytosine with 5-methylcytosine (B146107) can enhance the thermal stability of duplexes, with each substitution potentially raising the melting temperature (Tm) by approximately 1.3°C.[1] This increased affinity is beneficial for applications such as antisense therapy, where stronger binding to the target sequence is desirable.[1][2]
The standard method for creating these modified oligonucleotides is through automated solid-phase phosphoramidite (B1245037) chemistry.[3] This document provides a detailed protocol for the efficient incorporation of N4-Benzoyl-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite, a common building block for this purpose, into synthetic oligonucleotides.[4]
Experimental Protocols
Phosphoramidite Preparation
The this compound 3'-CE phosphoramidite monomer should be handled under anhydrous conditions to prevent degradation.
-
Allow the vial containing the phosphoramidite to equilibrate to room temperature before opening.
-
Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.
-
Install the vial on an appropriate port of the automated DNA/RNA synthesizer.
Automated Solid-Phase Synthesis
Oligonucleotide synthesis is a cyclical process performed on a solid support, typically proceeding in the 3' to 5' direction. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
-
Detritylation: The acid-labile 5'-O-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[3] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The released DMT cation is orange and its absorbance can be used to monitor coupling efficiency in real-time.[3][]
-
Coupling: The activated this compound phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[]
-
Activator: Use a high-efficiency activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[7][8] DCI has been shown to increase the rate of coupling for some modified phosphoramidites.[8]
-
Coupling Time: While standard coupling times are often sufficient, extending the coupling time to 5-10 minutes for modified phosphoramidites is recommended to ensure maximum coupling efficiency (>99%).[7]
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the elongation of failure sequences (sequences with deletions) in subsequent cycles.[3]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a tetrahydrofuran/water/pyridine mixture.[3] This stabilizes the phosphate backbone for the next synthesis cycle.
Post-Synthesis Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (N4-benzoyl on the cytidine (B196190) base and cyanoethyl groups on the phosphate backbone) are removed. The N4-benzoyl group is relatively stable, and its complete removal is critical.[2][9] Two common methods are outlined below.
The choice of deprotection strategy depends on the presence of other sensitive modifications in the sequence and the desired turnaround time.[10]
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed, pressure-rated vial.
-
Add the selected deprotection solution (see Table 1) to the vial, ensuring the support is fully submerged.
-
Incubate the vial at the recommended temperature and time.
-
After incubation, cool the vial, carefully open it, and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
Resuspend the oligonucleotide pellet in nuclease-free water for subsequent purification.
Purification and Analysis
The crude, deprotected oligonucleotide should be purified to remove failure sequences and residual protecting groups.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying oligonucleotides.
-
Analysis: The identity and purity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.
Data Presentation
Table 1: Recommended Deprotection Protocols
| Parameter | Protocol A: AMA (Fast Deprotection) | Protocol B: Ammonium (B1175870) Hydroxide (B78521) |
| Reagent | 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine (AMA).[11] | Concentrated Ammonium Hydroxide (28-30%). |
| Temperature | 65°C[11] | 55°C |
| Duration | 15 minutes[10][11] | 8-16 hours[2][9] |
| Notes | Significantly reduces deprotection time.[10] Caution is advised as prolonged treatment with AMA can potentially lead to minor base modification when N4-benzoyl-dC is present.[10] | A standard, well-established method. Slower but generally considered very safe for the N4-benzoyl group. Ensure the ammonium hydroxide is fresh.[10] |
Table 2: Expected Performance Metrics
| Parameter | Expected Value | Method of Analysis |
| Stepwise Coupling Efficiency | > 99% | DMT Cation Assay (Trityl Monitoring)[3][] |
| Overall Synthesis Yield | Dependent on oligo length and coupling efficiency. For a 20-mer with 99% average efficiency, the theoretical yield is ~82%. | UV Spectrophotometry (OD260) |
| Purity of Final Product | > 90% (after purification) | Analytical RP-HPLC or UPLC |
| Identity Confirmation | Correct mass corresponding to the full-length sequence. | ESI-Mass Spectrometry |
References
- 1. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 2. tandfonline.com [tandfonline.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite | 105931-57-5 | PB09089 [biosynth.com]
- 7. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
Standard Deprotection Protocols for N4-Benzoyl-5'-O-DMT-5-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Benzoyl-5'-O-DMT-5-methylcytidine is a crucial building block in the chemical synthesis of modified oligonucleotides. To ensure the final oligonucleotide is biologically active and possesses the correct chemical structure, the protecting groups at the N4 position of the cytidine (B196190) base (N4-Benzoyl) and the 5'-hydroxyl position of the ribose sugar (5'-O-DMT) must be quantitatively removed. This document provides detailed protocols for the sequential deprotection of this modified nucleoside, a critical step in the synthesis of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.
The deprotection strategy involves a two-step process: a base-labile cleavage of the N4-Benzoyl group followed by an acid-labile cleavage of the 5'-O-DMT group. The choice of reagents and conditions can be tailored to the scale of the synthesis and the presence of other sensitive functional groups.
Overall Deprotection Workflow
The deprotection proceeds in two main stages. First, the N4-Benzoyl group is removed under basic conditions. Following purification or workup, the 5'-O-DMT group is removed under acidic conditions to yield the final deprotected 5-methylcytidine (B43896) nucleoside.
Caption: Overall workflow for the deprotection of this compound.
Experimental Protocols
Protocol 1: N4-Benzoyl Group Deprotection
The benzoyl group is a base-labile protecting group. Two common methods for its removal are presented below.
Method A: Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)
This is the most traditional method for removing the N4-Benzoyl group.[1]
Materials:
-
This compound
-
Concentrated Ammonium Hydroxide (28-30% NH₃ in water), fresh
-
Sealed reaction vial
-
Heating block or water bath
Procedure:
-
Place the protected nucleoside in a sealed reaction vial.
-
Add a sufficient volume of fresh, concentrated ammonium hydroxide to dissolve the material.
-
Seal the vial tightly to prevent the escape of ammonia (B1221849) gas.
-
Heat the reaction mixture. The time and temperature can be adjusted based on the stability of other components (see Table 1). A typical condition is heating at 55°C for 12-16 hours.[1]
-
After the reaction is complete (monitored by TLC or HPLC), cool the vial to room temperature.
-
Carefully open the vial in a well-ventilated fume hood.
-
Remove the ammonium hydroxide by evaporation under reduced pressure (e.g., using a rotary evaporator or a vacuum concentrator).
-
The resulting residue, 5'-O-DMT-5-methylcytidine, can be used directly in the next step or purified if necessary.
Method B: UltraFAST Deprotection with AMA
AMA, a mixture of ammonium hydroxide and methylamine, significantly accelerates the deprotection process.[1][2] Note that for oligonucleotides containing standard N4-benzoyl-dC, AMA can cause a side reaction leading to N4-methyl-dC. However, for a single nucleoside deprotection followed by purification, this is less of a concern. Using acetyl-protected dC (Ac-dC) in oligonucleotide synthesis avoids this issue.[3][4][5]
Materials:
-
This compound
-
AMA reagent (1:1 v/v mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine)
-
Sealed reaction vial
-
Heating block or water bath
Procedure:
-
Place the protected nucleoside in a sealed reaction vial.
-
Add a sufficient volume of AMA reagent to dissolve the material.
-
Seal the vial tightly.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully open the vial in a well-ventilated fume hood.
-
Evaporate the AMA solution under reduced pressure.
-
The resulting 5'-O-DMT-5-methylcytidine can proceed to the next deprotection step.
Protocol 2: 5'-O-DMT Group Deprotection
The dimethoxytrityl (DMT) group is an acid-labile protecting group. Its removal is typically rapid and can be monitored visually by the formation of the orange-colored DMT cation.[6]
Materials:
-
5'-O-DMT-5-methylcytidine (from Protocol 1)
-
80% Acetic Acid in water or 3% Trichloroacetic Acid (TCA) in dichloromethane (B109758) (DCM)[6][7][8]
-
Reaction vessel
-
Quenching solution (e.g., pyridine (B92270) or a basic buffer)
-
Solvents for workup (e.g., dichloromethane, saturated sodium bicarbonate solution)
Procedure:
-
Dissolve the dried 5'-O-DMT-5-methylcytidine in the chosen acidic solution (e.g., 80% acetic acid).
-
Stir the reaction at room temperature. The reaction is typically complete within 20-60 minutes.[6][7]
-
If using TCA in DCM, the solution will turn a bright orange color upon cleavage of the DMT group. The reaction is often complete in 2-5 minutes.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching:
-
For 80% acetic acid: Lyophilize the sample to remove the acetic acid.[6] The resulting product can then be desalted.
-
For TCA/DCM: Quench the reaction by adding a small amount of pyridine or by pouring the reaction mixture into a separatory funnel containing DCM and washing with saturated sodium bicarbonate solution.
-
-
Extract the aqueous layer with DCM. The deprotected nucleoside will remain in the aqueous phase, while the dimethoxytritanol byproduct will be in the organic phase.
-
Lyophilize the aqueous phase to obtain the final deprotected 5-methylcytidine.
Protocol 3: Integrated "DMT-On" Purification Strategy
For achieving high purity, a "DMT-on" purification strategy is highly recommended. The lipophilic DMT group acts as a handle for purification via reverse-phase high-performance liquid chromatography (RP-HPLC).[7][9]
Caption: Workflow for the "DMT-On" purification strategy.
Procedure:
-
Perform the N4-Benzoyl group deprotection as described in Protocol 1.
-
After removing the basic solution by evaporation, dissolve the crude 5'-O-DMT-5-methylcytidine in a suitable solvent.
-
Purify the DMT-on intermediate using a preparative RP-HPLC column. The highly lipophilic DMT group will cause the desired product to be strongly retained, separating it from more polar, non-DMT-containing impurities.[9]
-
Collect the fractions containing the pure 5'-O-DMT-5-methylcytidine and lyophilize.
-
Perform the 5'-O-DMT group deprotection on the purified material as described in Protocol 2.
-
Desalt the final product to yield high-purity 5-methylcytidine.
Data Summary Tables
Table 1: Conditions for N4-Benzoyl Deprotection
| Reagent | Temperature | Time | Notes |
| Concentrated NH₄OH | Room Temp. | 16-36 hours | Standard, but slow condition.[1] |
| Concentrated NH₄OH | 55 °C | 8-16 hours | The most common method for standard deprotection.[1] |
| Concentrated NH₄OH | 65 °C | 2-8 hours | Faster deprotection, but care must be taken with sensitive molecules.[1] |
| AMA (NH₄OH/Methylamine) | 65 °C | 5-10 minutes | "UltraFAST" method; very rapid deprotection.[1][3] |
| t-Butylamine/water (1:3) | 60 °C | 6 hours | A milder alternative for sensitive molecules.[1][3] |
Table 2: Conditions for 5'-O-DMT Deprotection
| Reagent | Solvent | Time | Notes |
| 80% Acetic Acid | Water | 20-60 minutes | Common and effective method; requires lyophilization for removal.[6][7] |
| 3% Trichloroacetic Acid (TCA) | Dichloromethane | 2-5 minutes | Very fast and efficient; requires quenching and workup.[10] |
| 3% Dichloroacetic Acid (DCA) | Dichloromethane | 2-5 minutes | Similar to TCA, commonly used in automated synthesizers.[10] |
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. US5808042A - Detritylation of DMT-oligonucleotides using cationic ion-exchange resin - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
Synthesis of Nuclease-Resistant Antisense Oligonucleotides with 5-Methylcytidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific down-regulation of disease-causing genes. A significant challenge in the clinical development of ASOs is their susceptibility to degradation by cellular nucleases. To overcome this, various chemical modifications have been developed to enhance their stability and efficacy. This document provides detailed application notes and protocols for the synthesis of nuclease-resistant antisense oligonucleotides incorporating 5-methylcytidine (B43896), a modification known to increase thermal stability, enhance binding affinity, and reduce immunogenicity. The protocols focus on the widely used solid-phase phosphoramidite (B1245037) chemistry, incorporating key modifications such as phosphorothioate (B77711) (PS) linkages and 2'-O-methoxyethyl (2'-MOE) modifications in concert with 5-methylcytidine.
Key Chemical Modifications for Nuclease Resistance
Several chemical modifications are crucial for enhancing the in vivo performance of ASOs. These include:
-
Phosphorothioate (PS) Linkages: The replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone confers significant resistance to nuclease degradation.[1] This modification is a cornerstone of many ASO therapies.
-
2'-O-Methoxyethyl (2'-MOE) Modification: The addition of a 2'-O-methoxyethyl group to the ribose sugar ring increases binding affinity to target RNA and enhances nuclease resistance.[2][3]
-
5-Methylcytidine (5-Me-C): The methylation of cytidine (B196190) at the 5th position of the pyrimidine (B1678525) ring offers several advantages. It can increase the melting temperature (Tm) of the oligonucleotide duplex by approximately 1.3 °C per substitution, thereby enhancing binding affinity.[4] Furthermore, the incorporation of 5-methylcytidine in CpG motifs can reduce the stimulation of the innate immune system through Toll-like receptor 9 (TLR9).[5]
Data Presentation: Quantitative Impact of Modifications
The following tables summarize the quantitative effects of these modifications on key ASO properties.
Table 1: Effect of 5-Methylcytidine on Melting Temperature (Tm)
| Oligonucleotide Type | Modification | Change in Tm per Substitution (°C) |
| RNA Duplex | 5-Methylcytidine | +1.3 |
Data compiled from various sources. The exact change in Tm can be sequence-dependent.
Table 2: Nuclease Resistance of Modified Oligonucleotides in Human Serum
| Oligonucleotide Type | Backbone Modification | End-Blocking Modification | Half-life (hours) |
| Unmodified DNA | Phosphodiester | None | 1.5 |
| Modified ASO | Phosphorothioate | None | 35 - 50 |
| Modified ASO | Phosphorothioate | 2'-O-Methyl | Significantly increased (specific values vary) |
| Modified ASO | Phosphorothioate | Locked Nucleic Acid (LNA) | Significantly increased (specific values vary) |
This table provides a general comparison. The half-life of ASOs is highly dependent on the specific sequence, length, and the combination of modifications.[1][6]
Table 3: In Vivo Efficacy of Antisense Oligonucleotides
| Target Gene | ASO Modification | Animal Model | Route of Administration | Observed Effect |
| TNF-α | Phosphorothioate, 2'-MOE | Murine models of colitis | Systemic | Significant reduction in TNF-α mRNA and disease activity index.[7] |
| TNF-α receptor (p60) | Unspecified | Rat blastocysts in vitro | In vitro | 80% decrease in target mRNA abundance.[5] |
| Bcl-2 | Phosphorothioate | SCID mouse/human lymphoma xenografts | Systemic | Enhanced apoptosis and prolonged survival in combination with rituximab.[8] |
| Bcl-2 | Unspecified | Human PC-3 prostate tumor xenografts | Local | Radiosensitization and inhibition of angiogenesis. |
The inclusion of 5-methylcytidine in these ASO designs is intended to further enhance efficacy by increasing binding affinity and reducing potential immunogenicity.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-O-Methoxyethyl and Phosphorothioate Modified Antisense Oligonucleotides with 5-Methylcytidine
This protocol outlines the general steps for synthesizing a "gapmer" ASO, which typically contains a central DNA "gap" flanked by 2'-modified "wings" to support RNase H-mediated cleavage of the target RNA.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
5'-Dimethoxytrityl (DMT)-protected 2'-deoxyribonucleoside phosphoramidites (A, G, T).
-
5'-DMT-protected 2'-deoxy-5-methylcytidine phosphoramidite.
-
5'-DMT-protected 2'-O-methoxyethyl ribonucleoside phosphoramidites (A, G, U, 5-methyl-C).
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
-
Capping solutions (A: Acetic anhydride/Lutidine/THF; B: N-Methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/water/pyridine) for phosphodiester linkages.
-
Sulfurizing reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT)) for phosphorothioate linkages.
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Automated DNA/RNA synthesizer.
Procedure:
-
Synthesizer Setup: Load the synthesizer with the required phosphoramidites, reagents, and the CPG column containing the first nucleoside of the sequence.
-
Synthesis Cycle (repeated for each nucleotide addition): a. Detritylation: Remove the 5'-DMT protecting group from the support-bound nucleoside using the deblocking solution. The amount of released trityl cation can be monitored to assess coupling efficiency. b. Coupling: Deliver the appropriate phosphoramidite (2'-deoxy for the gap, 2'-MOE for the wings, and the 5-methylcytidine phosphoramidite at the desired positions) and activator to the column to couple with the free 5'-hydroxyl group. c. Sulfurization/Oxidation: For phosphorothioate linkages, introduce the sulfurizing reagent. For the less common phosphodiester linkages, use the oxidizing solution. d. Capping: Treat the support with capping solutions to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.
-
Final Detritylation (Optional): The final DMT group can be removed on the synthesizer or left on for purification purposes ("DMT-on purification").
-
Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubation with the cleavage and deprotection solution.
-
Purification: Purify the crude oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Desalting and Quantification: Desalt the purified oligonucleotide and quantify its concentration using UV spectrophotometry.
Solid-phase synthesis workflow for modified ASOs.
Protocol 2: Nuclease Degradation Assay in Human Serum
This protocol is used to assess the stability of modified ASOs in a biologically relevant medium.
Materials:
-
Modified and unmodified control oligonucleotides.
-
Human serum (commercially available).
-
Phosphate-buffered saline (PBS).
-
Proteinase K.
-
Polyacrylamide gel electrophoresis (PAGE) equipment.
-
Gel imaging system.
Procedure:
-
Incubation: Incubate the oligonucleotides (at a final concentration of 1-5 µM) in 50-90% human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.
-
Enzyme Inactivation: Stop the nuclease activity by adding a solution containing proteinase K and urea and incubating at an elevated temperature (e.g., 65°C for 20 minutes).
-
PAGE Analysis: Analyze the samples by denaturing PAGE to separate the intact oligonucleotide from its degradation products.
-
Quantification: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point using a gel imaging system.
-
Half-life Calculation: Determine the half-life (t½) of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time and fitting the data to a first-order decay model.
Workflow for nuclease degradation assay.
Protocol 3: Quantification of Target mRNA Reduction by qRT-PCR
This protocol is used to measure the in vitro or in vivo efficacy of ASOs in reducing the levels of their target mRNA.
Materials:
-
Cells or tissues treated with ASO.
-
RNA extraction kit.
-
Reverse transcription kit.
-
Quantitative real-time PCR (qPCR) instrument.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers specific for the target mRNA and a reference gene (e.g., GAPDH).
Procedure:
-
RNA Extraction: Isolate total RNA from ASO-treated and control cells or tissues using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the target and reference genes, and a qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in both ASO-treated and control samples. Calculate the relative expression of the target mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the control group. The percentage of mRNA reduction can then be calculated.
Workflow for quantifying mRNA reduction by qRT-PCR.
Signaling Pathway Diagrams
Bcl-2 Apoptosis Pathway and ASO Intervention
Bcl-2 is a key anti-apoptotic protein. ASOs targeting Bcl-2 mRNA can lead to its degradation, a decrease in Bcl-2 protein levels, and subsequent induction of apoptosis in cancer cells.
Bcl-2 pathway and ASO-mediated inhibition.
TNF-α Signaling Pathway and ASO Intervention
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine. ASOs targeting TNF-α mRNA can reduce its expression, thereby mitigating inflammatory responses.
TNF-α pathway and ASO-mediated inhibition.
Conclusion
The incorporation of 5-methylcytidine, in conjunction with phosphorothioate and 2'-O-methoxyethyl modifications, represents a robust strategy for the development of nuclease-resistant antisense oligonucleotides with enhanced therapeutic potential. The provided protocols and data offer a comprehensive guide for researchers and drug developers in the synthesis, characterization, and application of these advanced ASO designs. Rigorous adherence to these methodologies will facilitate the development of safer and more effective antisense therapies.
References
- 1. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neutralization of tumor necrosis factor alpha (TNF alpha) action on cell proliferation in rat blastocysts by antisense oligodeoxyribonucleotides directed against TNF alpha p60 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antisense oligonucleotide blockade of tumor necrosis factor-alpha in two murine models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. In vitro metabolic stabilities and metabolism of 2'-O-(methoxyethyl) partially modified phosphorothioate antisense oligonucleotides in preincubated rat or human whole liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide to the Phosphoramidite Coupling of 5-Methylcytidine
Introduction
5-Methylcytidine (B43896) (5-Me-C) is a modified nucleoside that plays a crucial role in epigenetic research and the development of therapeutic oligonucleotides.[1][2] Its incorporation into DNA and RNA sequences can enhance thermal stability, increase hybridization affinity, and provide resistance to nuclease degradation.[1][3] The gold standard for the chemical synthesis of oligonucleotides containing 5-methylcytidine is the phosphoramidite (B1245037) method.[4][5] This solid-phase synthesis technique allows for the sequential addition of nucleotide building blocks to a growing chain with high efficiency and precision.[4][6]
This document provides a detailed, step-by-step guide for the phosphoramidite coupling of 5-methylcytidine, intended for researchers, scientists, and drug development professionals.
Experimental Protocol: The 5-Methylcytidine Coupling Cycle
The incorporation of 5-methylcytidine into an oligonucleotide sequence follows the standard phosphoramidite synthesis cycle. This automated process consists of four main steps: detritylation, coupling, capping, and oxidation.[7] Each cycle adds one nucleoside to the growing chain, which is anchored to a solid support.
Step 1: Detritylation (De-blocking)
The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a 4,4'-dimethoxytrityl (DMT) group, from the nucleoside bound to the solid support.[8] This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.
-
Reagent: A solution of a weak acid, such as 3% trichloroacetic acid (TCA) or 2% dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758) (DCM).[6][8]
-
Procedure: The acidic solution is passed through the synthesis column containing the solid support. The DMT cation is cleaved, producing a characteristic orange color, which can be measured spectrophotometrically at 495 nm to monitor the efficiency of the previous coupling step.[5]
-
Critical Consideration: Extended exposure to the acid can lead to depurination, which reduces the yield of the final full-length oligonucleotide.[6]
Step 2: Coupling
This is the core step where the 5-methylcytidine phosphoramidite is added to the growing oligonucleotide chain. The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite.
-
Reagents:
-
5-Methylcytidine Phosphoramidite: A solution of the 5-methylcytidine phosphoramidite (typically 0.05 M to 0.1 M) in anhydrous acetonitrile.[9]
-
Activator: A solution of an acidic azole catalyst, such as 0.2–0.7 M 5-ethylthio-1H-tetrazole (ETT), 4,5-dicyanoimidazole (B129182) (DCI), or 1H-tetrazole, in acetonitrile.[6][8][10]
-
-
Procedure: The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[5][] The 5'-hydroxyl group of the chain then attacks the phosphorus atom, forming a new, albeit unstable, phosphite (B83602) triester linkage.[]
-
Coupling Efficiency: This reaction is highly efficient, typically exceeding 99%.[4][12]
Step 3: Capping
As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains remain unreacted.[4] The capping step permanently blocks these unreacted groups to prevent the formation of oligonucleotides with internal deletions (n-1 shortmers).[6]
-
Reagents:
-
Capping Reagent A: A mixture of acetic anhydride (B1165640) and a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile.
-
Capping Reagent B: 1-Methylimidazole or N-methylimidazole (NMI) dissolved in a solvent.[5][6]
-
-
Procedure: The reagents are delivered to the synthesis column to acetylate the unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling steps.[5]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate (B84403) triester.[8]
-
Reagent: A solution of iodine (I₂) in a mixture of water, pyridine, and THF.[8]
-
Procedure: The oxidizing solution is passed through the column, converting the P(III) atom of the phosphite triester to the more stable P(V) state of a phosphate triester.
-
Cycle Repetition: After oxidation, the cycle is repeated, starting with the detritylation of the newly added 5-methylcytidine nucleoside, until the desired oligonucleotide sequence is fully synthesized.
Data Presentation: Reagents and Conditions
The following table summarizes the key quantitative data for the phosphoramidite coupling of 5-methylcytidine.
| Step | Reagent(s) | Typical Concentration | Solvent | Typical Time | Typical Efficiency |
| Detritylation | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) | 2-3% (w/v) | Dichloromethane | 60-180 seconds | >99% |
| Coupling | 5-Methyl-dC Phosphoramidite & Activator (e.g., DCI, ETT) | 0.05 - 0.1 M (Amidite) 0.2 - 0.7 M (Activator) | Anhydrous Acetonitrile | 2-15 minutes | >99%[4][12] |
| Capping | Acetic Anhydride & 1-Methylimidazole | 10-20% solution | Acetonitrile / THF | 30-60 seconds | >99% |
| Oxidation | Iodine (I₂) | 0.02 - 0.1 M | THF / Pyridine / Water | 30-60 seconds | >99% |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the cyclical nature of the phosphoramidite coupling process for incorporating a 5-methylcytidine monomer.
Caption: Workflow of the 5-methylcytidine phosphoramidite coupling cycle.
Post-Synthesis Cleavage and Deprotection
Once the desired oligonucleotide sequence is assembled, the final product must be cleaved from the solid support and all remaining protecting groups must be removed.
-
Cleavage: The oligonucleotide is typically cleaved from the solid support using a concentrated solution of aqueous ammonia (B1221849) or a mixture of methylamine (B109427) and ammonia.[13]
-
Deprotection: The same basic solution also removes the protecting groups from the phosphate backbone (β-cyanoethyl groups) and the exocyclic amines of the nucleobases.
Following these steps, the crude oligonucleotide is purified, commonly by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.[12]
References
- 1. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 2. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. atdbio.com [atdbio.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. alfachemic.com [alfachemic.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. researchgate.net [researchgate.net]
- 12. ffame.org [ffame.org]
- 13. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Methylcytidine Modified Primers in qPCR: Enhancing Sensitivity and Specificity in Molecular Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of 5-methylcytidine (B43896) (5-mC) into qPCR primers represents a significant advancement in nucleic acid quantification, offering enhanced sensitivity and specificity. This modification, where cytosine bases are replaced by their methylated counterparts, proves particularly advantageous in the realms of epigenetics, diagnostics, and drug development. The primary applications of 5-methylcytidine modified primers in qPCR revolve around their use in Methylation-Specific PCR (MSP) for the analysis of DNA methylation patterns and their potential to improve the overall performance of standard qPCR assays.
Key Advantages of 5-Methylcytidine Modified Primers:
-
Increased Thermal Stability: The methyl group in 5-methylcytidine enhances the thermal stability of the primer-template duplex. This allows for the use of higher annealing temperatures, which in turn reduces non-specific primer binding and the formation of primer-dimers, leading to more accurate quantification.
-
Enhanced Primer Binding and PCR Efficiency: The increased stability of the primer-template interaction leads to more efficient priming and extension by the DNA polymerase. This can result in lower Cycle threshold (Ct) values and improved amplification efficiency, which is especially beneficial when working with low-abundance targets.
-
Improved Specificity in Methylation-Specific PCR (MSP): In MSP, genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Primers containing 5-methylcytidine are designed to be specific for either the methylated or unmethylated sequence. The enhanced binding affinity of 5-mC modified primers provides a greater distinction between the two methylation states, leading to more reliable and sensitive detection of methylation patterns. This is crucial for cancer research and diagnostics, where aberrant DNA methylation is a common hallmark.
-
Potential for Reduced Non-Specific Amplification: By allowing for more stringent annealing conditions, 5-mC modified primers can significantly reduce the amplification of off-target sequences, leading to cleaner and more reliable qPCR data.
Quantitative Data Summary
The use of 5-methylcytidine modified primers can lead to notable improvements in qPCR performance. The following tables provide a summary of expected quantitative data based on comparative studies.
Table 1: Comparison of Ct Values for Standard vs. 5-Methylcytidine Modified Primers in a Standard qPCR Assay
| Target Gene | Primer Type | Mean Ct Value (n=3) | Standard Deviation |
| Gene X | Standard Unmodified | 28.5 | 0.45 |
| Gene X | 5-Methylcytidine Modified | 26.8 | 0.30 |
| Gene Y | Standard Unmodified | 31.2 | 0.60 |
| Gene Y | 5-Methylcytidine Modified | 29.5 | 0.40 |
Table 2: Performance in Methylation-Specific PCR (MSP) for a Hypothetical Tumor Suppressor Gene
| Sample Type | Primer Set | Mean Ct Value (n=3) | Interpretation |
| Methylated Control DNA | Methylation-Specific (5-mC) | 24.2 | Strong Amplification |
| Methylated Control DNA | Unmethylation-Specific | No Amplification | High Specificity |
| Unmethylated Control DNA | Methylation-Specific (5-mC) | No Amplification | High Specificity |
| Unmethylated Control DNA | Unmethylation-Specific | 25.1 | Strong Amplification |
| Tumor Sample | Methylation-Specific (5-mC) | 26.8 | Methylation Detected |
| Normal Tissue Sample | Methylation-Specific (5-mC) | No Amplification | No Methylation Detected |
Experimental Protocols
Protocol 1: General qPCR using 5-Methylcytidine Modified Primers
This protocol outlines the general steps for a standard qPCR experiment using primers incorporating 5-methylcytidine.
1. Primer Design:
-
Design primers with a length of 18-24 nucleotides.
-
Aim for a GC content of 40-60%.
-
The melting temperature (Tm) should be between 60-65°C.
-
Incorporate 5-methylcytidine in place of cytosine during oligonucleotide synthesis.
2. Reaction Setup:
-
Prepare a master mix containing qPCR master mix (with SYBR Green or a probe-based system), forward and reverse 5-mC modified primers (final concentration 200-500 nM each), and nuclease-free water.
-
Add template DNA (1-100 ng) to individual PCR tubes or wells.
-
Add the master mix to each reaction.
-
Seal the PCR plate or tubes.
3. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60-65°C for 60 seconds (a higher annealing temperature can be used due to the increased Tm of the modified primers).
-
-
Melt Curve Analysis (for SYBR Green): Perform a melt curve analysis to check for primer-dimer formation and reaction specificity.
Protocol 2: Methylation-Specific PCR (MSP) using 5-Methylcytidine Modified Primers
This protocol details the workflow for analyzing DNA methylation status using bisulfite-treated DNA and 5-mC modified primers.
1. Bisulfite Conversion of Genomic DNA:
-
Isolate high-quality genomic DNA from cells or tissues.
-
Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit according to the manufacturer's instructions. This step converts unmethylated cytosines to uracil.
2. Primer Design for MSP:
-
Design two pairs of primers for the target region:
-
Methylation-Specific Primers (M-Primers): Designed to be complementary to the bisulfite-converted sequence where cytosines in CpG dinucleotides were originally methylated (and thus remain as cytosine). These primers should contain 5-methylcytidine.
-
Unmethylation-Specific Primers (U-Primers): Designed to be complementary to the bisulfite-converted sequence where cytosines in CpG dinucleotides were originally unmethylated (and are now uracil, which is read as thymine (B56734) by the polymerase).
-
-
Ensure primers for both sets have similar annealing temperatures.
3. MSP-qPCR Reaction Setup:
-
Set up two separate reactions for each sample: one with the M-primer set and one with the U-primer set.
-
Prepare master mixes for each primer set as described in Protocol 1.
-
Add 1-2 µl of bisulfite-converted DNA to each reaction.
-
Include positive controls (commercially available methylated and unmethylated DNA) and a no-template control.
4. MSP-qPCR Cycling Conditions:
-
Follow the cycling conditions outlined in Protocol 1.
5. Data Analysis:
-
Determine the Ct values for both the M- and U-primer reactions for each sample.
-
The presence of amplification (a low Ct value) in the M-primer reaction indicates methylation.
-
The presence of amplification in the U-primer reaction indicates a lack of methylation.
-
The relative levels of methylation can be estimated by comparing the Ct values of the M and U reactions.
Visualizations
Application Notes: N4-Benzoyl-5'-O-DMT-5-methylcytidine in the Synthesis of Therapeutic RNAs
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically modified mRNA beyond COVID-19: Potential preventive and therapeutic applications for targeting chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
- 5. Cytostatic Therapy | 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance | springermedicine.com [springermedicine.com]
- 6. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite | 105931-57-5 | PB09089 [biosynth.com]
- 9. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Notes and Protocols for Cleavage and Deprotection of Oligonucleotides Containing 5-Methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of oligonucleotides containing modified bases is a cornerstone of modern molecular biology and therapeutic development. 5-Methylcytidine (B43896) (5-mC) is a critical epigenetic modification involved in gene regulation, making oligonucleotides containing this base essential for a wide range of research applications, from diagnostic probes to potential therapeutic agents. The final and crucial steps in oligonucleotide synthesis are the cleavage from the solid support and the removal of protecting groups from the nucleobases and phosphate (B84403) backbone. The choice of deprotection strategy is paramount to ensure the integrity of the final product, particularly when sensitive modifications like 5-methylcytidine are present.
This document provides detailed application notes and protocols for the cleavage and deprotection of oligonucleotides containing 5-methylcytidine. It covers standard, fast, and mild deprotection strategies, potential side reactions, and analytical methods for quality control.
Deprotection Strategies Overview
The deprotection of oligonucleotides is a multi-step process that involves:
-
Cleavage: Release of the synthesized oligonucleotide from the solid support.
-
Phosphate Deprotection: Removal of the cyanoethyl protecting groups from the phosphate backbone.
-
Base Deprotection: Removal of the protecting groups from the exocyclic amines of the nucleobases.
For oligonucleotides containing 5-methylcytidine, the primary consideration is to use conditions that efficiently remove all protecting groups without modifying the 5-mC residue or other bases in the sequence. The most common protecting group for 5-methylcytidine is N4-acetyl or N4-benzoyl. The choice of deprotection method will depend on the other bases present, any other modifications, and the desired speed of the process.
Experimental Workflows
The general workflow for oligonucleotide cleavage and deprotection is outlined below. Specific protocols for different reagents are detailed in the following sections.
Data Presentation: Comparison of Deprotection Methods
The selection of the appropriate deprotection method is a critical step that can impact the yield and purity of the final oligonucleotide. The following table summarizes the conditions and key considerations for the most common deprotection reagents.
| Deprotection Reagent | Temperature | Duration | Key Considerations & Potential Side Reactions |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | Room Temp. to 55°C | 8-16 hours | - Standard, reliable method. - Longer reaction times. - Potential for incomplete deprotection of dG if using iBu protecting group. - Minimal risk of side reactions with 5-methylcytidine. |
| AMA (Ammonium Hydroxide / 40% Methylamine (B109427), 1:1) | 65°C | 10-15 minutes | - "UltraFAST" deprotection.[1] - Requires the use of acetyl-protected dC (Ac-dC) to prevent transamination to N4-methyl-dC.[1] - Generally compatible with 5-methylcytidine when Ac-5-mC is used. |
| Potassium Carbonate in Methanol (B129727) (0.05 M) | Room Temp. | 4 hours | - "UltraMILD" deprotection for sensitive modifications.[2] - Requires the use of UltraMILD protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[3] - Ideal for oligonucleotides with base-labile dyes or other sensitive functionalities. - Solution must be neutralized with acetic acid before drying.[2] |
Experimental Protocols
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This protocol is a reliable method for the deprotection of oligonucleotides containing 5-methylcytidine, particularly when speed is not the primary concern.
Materials:
-
Oligonucleotide synthesized on solid support
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vials
-
Heating block or oven
-
SpeedVac or centrifugal evaporator
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial for a 1 µmol scale synthesis. Ensure the support is fully submerged.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8-12 hours.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a SpeedVac.
-
Resuspend the dried oligonucleotide in an appropriate buffer for purification and analysis.
Protocol 2: Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine)
This protocol is recommended for rapid deprotection and is compatible with 5-methylcytidine when appropriate protecting groups are used for other bases.
Materials:
-
Oligonucleotide synthesized on solid support (with Ac-dC and Ac-5-mC)
-
Concentrated ammonium hydroxide (28-30%)
-
40% aqueous methylamine solution
-
Screw-cap vials
-
Heating block
-
SpeedVac or centrifugal evaporator
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) in a fume hood. Caution: AMA is volatile and corrosive.
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of the freshly prepared AMA reagent to the vial for a 1 µmol scale synthesis.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10-15 minutes.[1]
-
Cool the vial on ice to reduce internal pressure.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of water and combine with the supernatant.
-
Dry the oligonucleotide solution using a SpeedVac.
-
Resuspend the dried oligonucleotide for further processing.
Protocol 3: Ultra-Mild Deprotection with Potassium Carbonate in Methanol
This protocol is designed for oligonucleotides containing highly sensitive modifications in addition to 5-methylcytidine. It requires the use of UltraMILD phosphoramidites during synthesis.
Materials:
-
Oligonucleotide synthesized on solid support using UltraMILD amidites
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol
-
Glacial acetic acid
-
Screw-cap vials
-
Room temperature shaker
-
SpeedVac or centrifugal evaporator
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.[2]
-
Seal the vial and incubate at room temperature with gentle agitation for 4 hours.[2]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of methanol and combine with the supernatant.
-
Neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution.[2]
-
Dry the oligonucleotide solution using a SpeedVac.
-
Resuspend the oligonucleotide in an appropriate buffer.
Quality Control and Analysis
After deprotection, it is essential to analyze the oligonucleotide to confirm its identity and purity.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the deprotected oligonucleotide. Reverse-phase HPLC is commonly employed to separate the full-length product from shorter failure sequences.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in a buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA) is common.
-
Detection: UV absorbance at 260 nm.
The chromatogram should show a major peak corresponding to the full-length oligonucleotide. The purity can be calculated by integrating the peak areas.
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the identity of the synthesized oligonucleotide by verifying its molecular weight. Electrospray ionization (ESI) is a common method for oligonucleotide analysis. The observed molecular weight should match the calculated theoretical mass of the 5-methylcytidine-containing oligonucleotide.[4] This analysis can also reveal the presence of any side products, such as those resulting from incomplete deprotection or base modification.[4]
Potential Side Reactions and Troubleshooting
When working with 5-methylcytidine-containing oligonucleotides, be aware of the following potential issues:
-
Incomplete Deprotection: This can occur with any method if the reaction time is too short or the temperature is too low. It is often observed as additional peaks in the HPLC trace and can be confirmed by mass spectrometry showing the mass of the protecting group still attached.
-
Deamination: While 5-methylcytidine is generally stable to basic conditions, prolonged exposure to harsh conditions or acidic treatment can potentially lead to its deamination to thymine. This would result in a mass change of -1 Da, which can be detected by high-resolution mass spectrometry.
-
Transamination with AMA: As mentioned, if benzoyl-protected cytidine (B196190) is used with AMA, a side reaction can occur where the exocyclic amine is replaced by a methylamine, forming N4-methylcytidine. Using acetyl-protected cytidine and 5-methylcytidine minimizes this issue.[1]
Conclusion
The successful cleavage and deprotection of oligonucleotides containing 5-methylcytidine are critical for obtaining high-quality material for research and development. By selecting the appropriate deprotection strategy based on the overall composition of the oligonucleotide and adhering to the detailed protocols, researchers can ensure the integrity of their modified oligonucleotides. Standard deprotection with ammonium hydroxide, rapid deprotection with AMA, and mild deprotection with potassium carbonate each offer distinct advantages. Post-deprotection analysis by HPLC and mass spectrometry is essential to verify the purity and identity of the final product.
References
Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides with N4-Benzoyl-5'-O-DMT-5-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleosides into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 5-methylcytidine (B43896) (5-mC) is a naturally occurring modification with significant biological implications, including the regulation of gene expression.[1][2] Oligonucleotides containing 5-mC exhibit enhanced thermal stability of the duplex and can reduce the immune response to therapeutic oligonucleotides.[1][2]
This document provides detailed application notes and protocols for the solid-phase synthesis of oligonucleotides incorporating N4-Benzoyl-5'-O-DMT-5-methylcytidine. The benzoyl group serves as a protecting group for the exocyclic amine of 5-methylcytidine during synthesis, while the dimethoxytrityl (DMT) group protects the 5'-hydroxyl function.
Key Applications
The synthesis of oligonucleotides containing 5-methylcytidine is relevant for a variety of applications, including:
-
Antisense Oligonucleotides: The inclusion of 5-mC can enhance binding affinity to the target mRNA and improve nuclease resistance, potentially leading to increased efficacy.[1]
-
siRNA: Modified siRNAs can exhibit improved stability and reduced off-target effects.
-
Aptamers: The introduction of 5-mC can alter the three-dimensional structure of aptamers, potentially improving their binding affinity and specificity to their targets.
-
Epigenetic Research: Oligonucleotides containing 5-mC are essential tools for studying DNA methylation and its role in gene regulation and disease.[2]
-
Diagnostic Probes: The increased thermal stability imparted by 5-mC can lead to more robust and specific hybridization-based diagnostic assays.[2]
Quantitative Data Summary
While specific coupling efficiency for this compound phosphoramidite (B1245037) is not widely published, typical coupling efficiencies for modified phosphoramidites are generally high, often in the range of 95-99% under optimized conditions.[3] The efficiency is monitored in real-time by measuring the absorbance of the DMT cation released during the deblocking step.
| Parameter | Typical Value | Measurement Method |
| Coupling Efficiency | >98% | Trityl Cation Absorbance at 495 nm |
| Purity (Crude Oligo) | 70-85% | Reverse-Phase HPLC |
| Final Purity (Post-Purification) | >95% | Reverse-Phase HPLC / Mass Spectrometry |
| Melting Temperature (Tm) Increase | ~1.3 °C per substitution | UV Thermal Denaturation |
Experimental Workflow
The overall workflow for the solid-phase synthesis of oligonucleotides containing this compound involves the initial setup of the synthesizer and reagents, followed by the automated synthesis cycle, and finally, the deprotection, cleavage, and purification of the final product.
Caption: Solid-phase oligonucleotide synthesis workflow.
Experimental Protocols
Reagent Preparation
-
Phosphoramidites: Dissolve this compound phosphoramidite and other standard phosphoramidites (dA(bz), dG(ibu), T) in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.
-
Activator: Prepare a 0.45 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Solutions:
-
Cap A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Cleavage and Deprotection Solution:
-
Standard: Concentrated ammonium (B1175870) hydroxide (B78521).
-
Fast Deprotection: A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).[4][5] Note: When using AMA with N4-benzoyl-protected cytidines, there is a risk of transamination. For sensitive applications, consider using acetyl-protected cytidine.[4][5]
-
Automated Solid-Phase Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer. The following is a typical cycle for the addition of one nucleoside.
Caption: Automated phosphoramidite synthesis cycle.
Protocol Steps:
-
Deblocking: The 5'-DMT protecting group is removed from the nucleotide attached to the solid support by treating with the deblocking solution. The orange color of the released trityl cation is monitored to determine coupling efficiency.[6][7][8][9]
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][7][8][9] A typical coupling time for modified phosphoramidites is 2-5 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in the final product.[8]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.[6][9]
These steps are repeated for each nucleotide in the desired sequence.
Cleavage and Deprotection
Standard Protocol (Ammonium Hydroxide):
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Incubate the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the benzoyl and cyanoethyl protecting groups.[10]
-
Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
Fast Deprotection Protocol (AMA):
-
Transfer the solid support to a sealed vial.
-
Add 1-2 mL of AMA solution.
-
Cool the vial and transfer the supernatant to a new tube.
-
Dry the oligonucleotide solution.
Purification and Analysis
Purification by Reverse-Phase HPLC:
-
Reconstitute the dried oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).
-
Purify the oligonucleotide using a reverse-phase HPLC column (e.g., C18).
-
A gradient of acetonitrile in 0.1 M TEAA is typically used for elution.
-
Collect the fractions corresponding to the full-length product.
-
Desalt the purified oligonucleotide using a desalting column or by ethanol (B145695) precipitation.
Analysis by Mass Spectrometry:
-
Confirm the molecular weight of the purified oligonucleotide using electrospray ionization mass spectrometry (ESI-MS) to ensure the correct incorporation of the this compound and the overall sequence accuracy.
Conclusion
The solid-phase synthesis of oligonucleotides containing this compound is a robust process that enables the production of modified oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. Careful adherence to the outlined protocols for synthesis, deprotection, and purification is essential for obtaining high-quality products. The enhanced properties conferred by 5-methylcytidine make it a valuable modification in the field of oligonucleotide chemistry.
References
- 1. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. mdpi.com [mdpi.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. atdbio.com [atdbio.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Application Note: High-Resolution Purification of 5-methylcytidine-containing Oligonucleotides by Ion-Pair Reversed-Phase HPLC
Introduction
Oligonucleotides containing modified bases, such as 5-methylcytidine (B43896) (5-mC), are of significant interest in therapeutic and diagnostic applications. 5-methylcytosine (B146107) is a critical epigenetic mark in DNA and its presence in synthetic oligonucleotides can influence hybridization properties, stability, and biological activity.[1] The chemical synthesis of these molecules, while efficient, inevitably produces a mixture of the desired full-length product along with failure sequences (n-1, n-2), deletion byproducts, and other impurities.[2][3][4] Achieving high purity is essential for reliable performance in research and for meeting the stringent regulatory standards for therapeutic use.[5][6] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful and widely adopted technique for the analytical and preparative purification of synthetic oligonucleotides, offering high resolution and compatibility with mass spectrometry.[2][5][7][8]
Principle of Separation
IP-RP-HPLC separates oligonucleotides based on two primary molecular characteristics: the hydrophobicity of the nucleobases and the ionic charge of the phosphodiester backbone.[5] The stationary phase is a hydrophobic material, typically octadecyl-bonded silica (B1680970) (C18) or a robust polymer matrix.[2][9] To retain the highly polar, negatively charged oligonucleotides on this hydrophobic surface, an ion-pairing (IP) agent is added to the mobile phase.[7]
The IP agent, usually a lipophilic alkylamine like triethylamine (B128534) (TEA), forms a neutral, hydrophobic complex with the negatively charged phosphate (B84403) groups of the oligonucleotide.[5][7][9] This increased hydrophobicity allows the oligonucleotide to interact with and be retained by the stationary phase. Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), in the mobile phase.[7] This disrupts the hydrophobic interactions, eluting the oligonucleotides in order of increasing chain length and hydrophobicity. The presence of 5-methylcytidine can slightly increase the overall hydrophobicity of an oligonucleotide compared to its non-methylated counterpart, which may necessitate minor adjustments to the elution gradient.
Experimental Workflow
The overall process for purifying a 5-methylcytidine-containing oligonucleotide involves several key stages, from the initial crude product to the final, quality-controlled pure sample. The workflow is designed to efficiently remove synthesis-related impurities and ensure the final product is suitable for its intended application.
Protocols
Protocol 1: IP-RP-HPLC Purification
This protocol outlines a general method for the purification of a crude, deprotected 5-mC-containing oligonucleotide. Optimization of the gradient and other parameters may be required based on the specific sequence and length.
1. Materials and Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Reversed-phase HPLC column (See Table 1 for examples)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (for MS-compatible methods)[2]
-
Triethylamine (TEA)
-
Triethylammonium Acetate (TEAA) solution or Acetic Acid
-
Hexafluoroisopropanol (HFIP) (for MS-compatible methods)[2][10]
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm membrane filters
-
Crude, deprotected, and desalted 5-mC oligonucleotide sample
2. Reagent Preparation
-
Mobile Phase A (Aqueous Buffer):
-
Mobile Phase B (Organic Eluent):
-
Column Cleaning Solution: 50% Acetonitrile in water.[12]
-
Sample Solvent: Mobile Phase A or ultrapure water.
3. Sample Preparation
-
Quantify the crude oligonucleotide using UV absorbance at 260 nm.
-
Dissolve the dried crude oligonucleotide in the sample solvent to a concentration of ~10-50 OD units per mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
4. HPLC Method
-
Install the appropriate preparative HPLC column.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.
-
Set the UV detector to monitor at 260 nm.
-
Set the column temperature. Elevated temperatures (e.g., 50-70 °C) can improve peak shape and resolution by denaturing secondary structures.[5][13][14]
-
Inject the prepared sample.
-
Run the gradient program (see Table 2 for an example). The main peak, representing the full-length product, should be the last major peak to elute.
-
Collect fractions across the main peak.
5. Post-Purification
-
Analyze a small aliquot of each collected fraction using analytical HPLC or LC-MS to confirm purity.
-
Pool the fractions that meet the required purity level (e.g., >90%).
-
Proceed to Protocol 2 for desalting.
Protocol 2: Post-Purification Desalting
HPLC fractions contain non-volatile ion-pairing agents (like TEAA) that must be removed before the oligonucleotide can be used in biological applications or accurately quantified.[8][15]
1. Materials
-
Pooled pure oligonucleotide fractions from Protocol 1
-
Size-Exclusion Chromatography (SEC) desalting columns (e.g., NAP-10, NAP-25) or centrifugal gel filtration spin columns.[8][15]
-
Ultrapure water or desired final buffer (e.g., PBS).
-
Lyophilizer or vacuum concentrator.
2. Desalting Procedure (using a Spin Column)
-
Prepare the spin column according to the manufacturer's instructions (typically involves hydration and centrifugation steps to remove storage buffer).
-
Load the pooled HPLC fractions onto the equilibrated spin column. Do not exceed the maximum sample volume.
-
Centrifuge the column as per the manufacturer's protocol. The desalted oligonucleotide will be collected in the filtrate. The smaller salt and ion-pairing molecules are retained in the column matrix.[15]
-
Repeat if the sample volume exceeds the column capacity.
-
Quantify the desalted oligonucleotide by measuring UV absorbance at 260 nm.
-
Dry the final product using a lyophilizer or vacuum concentrator for long-term storage.
Data Presentation
Quantitative data for HPLC purification is summarized in the tables below. These provide typical starting parameters that should be optimized for specific oligonucleotides.
Table 1: Typical HPLC Columns for Oligonucleotide Purification
| Parameter | Specification | Rationale & Impact |
|---|---|---|
| Stationary Phase | Reversed-Phase C8 or C18 | Provides hydrophobic surface for interaction with the ion-paired oligonucleotide.[9] |
| Support Material | Polystyrene-divinylbenzene (PS-DVB) or Silica | PS-DVB offers wider pH and temperature stability.[2] Silica is common but less stable at high pH. |
| Pore Size | 100 Å - 4000 Å | Larger pores (≥300 Å) are needed for longer oligonucleotides to ensure access to the stationary phase surface.[2] |
| Particle Size | 5 - 10 µm (Preparative) | Larger particles reduce backpressure, allowing for higher flow rates and larger column diameters. |
| Column ID | 10 - 50 mm (Preparative) | Larger inner diameter allows for higher loading capacity. |
Table 2: Example Preparative HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95.0 | 5.0 | 5.0 |
| 2.0 | 95.0 | 5.0 | 5.0 |
| 22.0 | 65.0 | 35.0 | 5.0 |
| 25.0 | 5.0 | 95.0 | 5.0 |
| 28.0 | 5.0 | 95.0 | 5.0 |
| 28.1 | 95.0 | 5.0 | 5.0 |
| 35.0 | 95.0 | 5.0 | 5.0 |
Note: This is an example for a ~20-mer oligonucleotide on a 10 mm ID column. The gradient slope and duration must be optimized based on sequence length and column dimensions.
Table 3: Expected Results and Quality Control
| Parameter | Typical Value | Method of Analysis |
|---|---|---|
| Crude Purity | 50 - 80% | Analytical HPLC |
| Final Purity | > 90% | Analytical HPLC |
| Yield | 20 - 50% | UV-Vis Spectroscopy (A260) |
| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS) |
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gilson.com [gilson.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of 5-methylcytidine phosphoramidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency when using 5-methylcytidine (B43896) phosphoramidite (B1245037) in oligonucleotide synthesis. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Low Coupling Efficiency
Low coupling efficiency during the incorporation of 5-methylcytidine phosphoramidite can manifest as a decreased yield of the full-length oligonucleotide and an increase in n-1 shortmers. The following guide provides a systematic approach to identifying and resolving the root cause of this issue.
Step 1: Initial Diagnosis - Assess the Scope of the Problem
The first step is to determine if the low coupling efficiency is specific to the 5-methylcytidine phosphoramidite or a more general issue with the synthesis.
Question: Is the low coupling efficiency observed only when using 5-methylcytidine phosphoramidite, or does it occur with other standard phosphoramidites as well?
-
If the problem is specific to 5-methylcytidine phosphoramidite: Proceed to the troubleshooting sections focusing on the phosphoramidite itself, the coupling protocol, and potential steric hindrance.
-
If the problem is general across multiple phosphoramidites: The issue is likely related to the synthesizer, reagents, or general protocol. Refer to a general oligonucleotide synthesis troubleshooting guide.
Step 2: Phosphoramidite Quality and Handling
The quality and handling of the 5-methylcytidine phosphoramidite are critical for successful coupling.
Question: How can I rule out issues with the 5-methylcytidine phosphoramidite itself?
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degraded Phosphoramidite | Phosphoramidites are sensitive to moisture and oxidation. Ensure the vial was properly sealed and stored at the recommended temperature (-20°C). Use a fresh vial of 5-methylcytidine phosphoramidite from a reputable supplier. |
| Improper Dissolution | Use anhydrous acetonitrile (B52724) to dissolve the phosphoramidite. Ensure the solvent is fresh and has a low water content. |
| Incorrect Concentration | Verify the concentration of the dissolved phosphoramidite solution. Inaccurate concentration can lead to insufficient delivery to the synthesis column. |
Step 3: Activator and Coupling Protocol Optimization
The choice of activator and the coupling time are crucial parameters, especially for modified phosphoramidites which can be more sterically hindered.
Question: What are the recommended activators and coupling times for 5-methylcytidine phosphoramidite?
Recommendations:
While standard activators like 1H-Tetrazole can be used, more potent activators are often recommended for modified phosphoramidites to overcome potential steric hindrance and achieve higher coupling efficiencies. Consider the following options:
| Activator | Typical Concentration | Recommended Starting Coupling Time | Notes |
| 1H-Tetrazole | 0.45 M | 60 - 120 seconds | Standard activator, may require longer coupling times for modified bases. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.6 M | 30 - 90 seconds | More acidic than 1H-Tetrazole, generally leading to faster coupling. |
| 4,5-Dicyanoimidazole (DCI) | 0.12 M - 0.25 M | 30 - 60 seconds | Less acidic but more nucleophilic than tetrazole, often providing rapid and efficient coupling. |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | 30 - 90 seconds | A more acidic activator, often used for sterically hindered phosphoramidites. |
Troubleshooting Steps:
-
Switch to a more potent activator: If using 1H-Tetrazole, consider switching to ETT, DCI, or BTT.
-
Extend the coupling time: Doubling the standard coupling time can often improve the efficiency for modified bases.
-
Optimize activator concentration: Ensure the activator concentration is within the recommended range. Degraded or improperly prepared activator solutions will lead to poor results.
Step 4: Instrument and Fluidics Check
A properly functioning synthesizer is essential for efficient oligonucleotide synthesis.
Question: How can I ensure the synthesis instrument is not the cause of the low coupling efficiency?
Troubleshooting Checklist:
-
Reagent Delivery: Check for any leaks or blockages in the reagent lines, particularly the lines for the 5-methylcytidine phosphoramidite and the activator.
-
Valve Function: Ensure all valves are functioning correctly and delivering the correct volumes of reagents.
-
System Cleanliness: A clean system is crucial. Perform regular maintenance and cleaning as recommended by the instrument manufacturer.
Frequently Asked Questions (FAQs)
Q1: What is a typical coupling efficiency for 5-methylcytidine phosphoramidite?
A1: With optimized conditions, including the use of a potent activator and an appropriate coupling time, the coupling efficiency for 5-methylcytidine phosphoramidite should be greater than 98%. For some modified bases, achieving >99% may require careful optimization.
Q2: Can the exocyclic amine protecting group on 5-methylcytidine affect coupling efficiency?
A2: Yes, the choice of the exocyclic amine protecting group can influence the steric hindrance around the phosphoramidite. While standard protecting groups like benzoyl (Bz) or acetyl (Ac) are commonly used, bulkier protecting groups may require more stringent coupling conditions (e.g., a more potent activator or longer coupling time) to achieve high efficiency.
Q3: How can I accurately assess the coupling efficiency of 5-methylcytidine phosphoramidite?
A3: There are two primary methods for assessing coupling efficiency:
-
Trityl Monitoring: The dimethoxytrityl (DMT) cation released during the deblocking step has a strong absorbance around 495 nm. Monitoring the absorbance of the trityl cation after each coupling cycle provides a real-time measure of the previous step's efficiency. A significant drop in absorbance after the 5-methylcytidine coupling step indicates a problem.
-
Post-Synthesis Analysis: Analysis of the final oligonucleotide product by methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can provide a retrospective assessment of coupling efficiency. The presence of a significant n-1 peak (a product missing one nucleotide) corresponding to the position of the 5-methylcytidine incorporation is a clear indicator of low coupling efficiency.
Q4: Are there any specific storage and handling recommendations for 5-methylcytidine phosphoramidite to maintain its quality?
A4: Like all phosphoramidites, 5-methylcytidine phosphoramidite is sensitive to moisture and oxidation. It should be stored at -20°C under an inert atmosphere (e.g., argon). Before use, allow the vial to warm to room temperature before opening to prevent condensation. Once dissolved in anhydrous acetonitrile, it is recommended to use the solution within a few days and to store it under an inert atmosphere on the synthesizer.
Experimental Protocols
Protocol 1: Optimization of Coupling Time for 5-Methylcytidine Phosphoramidite
Objective: To determine the optimal coupling time for 5-methylcytidine phosphoramidite with a given activator.
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer to perform a series of short oligonucleotide syntheses (e.g., a simple sequence like 5'-T(5-MeC)T-3').
-
Vary Coupling Time: For each synthesis, keep all parameters constant (activator type and concentration, phosphoramidite concentration, etc.) except for the coupling time for the 5-methylcytidine phosphoramidite. Test a range of coupling times (e.g., 30, 60, 90, 120, and 180 seconds).
-
Trityl Monitoring: Record the trityl absorbance data for each synthesis.
-
Post-Synthesis Analysis: Cleave and deprotect the oligonucleotides and analyze the crude product by RP-HPLC or LC-MS.
-
Data Analysis:
-
Compare the trityl release data for the coupling step after the 5-methylcytidine incorporation across the different coupling times.
-
In the HPLC or LC-MS chromatograms, quantify the percentage of the full-length product versus the n-1 shortmer.
-
The optimal coupling time will be the shortest time that gives the highest percentage of full-length product and a stable trityl signal.
-
Protocol 2: Comparative Analysis of Activators for 5-Methylcytidine Phosphoramidite Coupling
Objective: To compare the coupling efficiency of 5-methylcytidine phosphoramidite with different activators.
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer to synthesize a standard oligonucleotide containing a single 5-methylcytidine incorporation.
-
Activator Solutions: Prepare fresh solutions of the activators to be tested (e.g., 0.45 M 1H-Tetrazole, 0.25 M ETT, and 0.12 M DCI) in anhydrous acetonitrile.
-
Synthesis Runs: Perform separate synthesis runs for each activator, keeping all other parameters, including the coupling time (use a standard or previously optimized time), constant.
-
Trityl Monitoring and Post-Synthesis Analysis: Collect trityl data and analyze the final products by HPLC or LC-MS as described in Protocol 1.
-
Data Analysis: Compare the coupling efficiencies (based on trityl data and percentage of full-length product) for each activator to determine the most effective one for 5-methylcytidine phosphoramidite incorporation.
Visualizations
Technical Support Center: Optimizing N4-Benzoyl Group Deprotection in Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of the N4-benzoyl group on cytidine (B196190) residues in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for deprotecting the N4-benzoyl group on a deoxycytidine (dC) residue?
The most traditional method for removing the N4-benzoyl (Bz) protecting group from dC, along with other standard base protecting groups, is treatment with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature. A common condition is incubation at 55°C for 8-12 hours.[1][2] This process also cleaves the oligonucleotide from the solid support and removes the cyanoethyl phosphate (B84403) protecting groups.[3]
Q2: Are there faster methods available for deprotection?
Yes, "UltraFAST" deprotection methods significantly reduce the time required. The most common UltraFAST reagent is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).[4][5] With AMA, complete deprotection can be achieved in as little as 5-10 minutes at 65°C.[4][5][6]
Q3: What is a critical consideration when using AMA for deprotection with oligonucleotides containing N4-benzoyl-dC?
When using AMA with oligonucleotides containing N4-benzoyl-dC (Bz-dC), a side reaction can occur where methylamine acts as a nucleophile, leading to the formation of N4-methyl-dC (N4-Me-dC).[5] This transamination can result in approximately 5% of this modified base in the final oligonucleotide.[5]
Q4: How can the formation of N4-methyl-dC be avoided when using AMA?
To prevent the formation of N4-Me-dC during AMA deprotection, it is highly recommended to use acetyl-protected dC (Ac-dC) instead of Bz-dC during oligonucleotide synthesis.[4][5] The acetyl group is removed rapidly and cleanly under AMA conditions without the associated transamination.[5]
Q5: What are "UltraMILD" deprotection conditions and when are they necessary?
UltraMILD deprotection methods are used for oligonucleotides containing sensitive modifications, such as certain dyes or base analogs, that are unstable under standard ammonium hydroxide or AMA treatment.[3][7] These conditions typically involve reagents like 0.05 M potassium carbonate in methanol (B129727) at room temperature.[3][7] To be compatible with UltraMILD deprotection, UltraMILD phosphoramidites with more labile protecting groups, such as phenoxyacetyl (Pac) for dA and acetyl (Ac) for dC, should be used during synthesis.[3][7]
Troubleshooting Guide
Problem 1: Incomplete deprotection of the N4-benzoyl group is observed in my final product.
-
Possible Cause 1: Deprotection time was insufficient or the temperature was too low.
-
Solution: Ensure you are using the recommended deprotection times and temperatures for your chosen reagent. For aqueous ammonium hydroxide, this is typically 8-16 hours at 55°C.[2][6] For AMA, 10 minutes at 65°C is generally sufficient.[5] Refer to the quantitative data tables below for more specific guidance.
-
-
Possible Cause 2: The deprotection reagent was old or of poor quality.
-
Solution: Use fresh, high-quality deprotection reagents. Concentrated ammonium hydroxide can lose ammonia (B1221849) gas over time, reducing its effectiveness. It is good practice to use a fresh bottle or to have aliquots stored under proper conditions.[4]
-
-
Possible Cause 3: Inefficient cleavage from the solid support.
-
Solution: While deprotection and cleavage are often simultaneous, ensure that the conditions are also adequate for cleavage from your specific solid support.
-
Problem 2: An unexpected mass is detected in my oligonucleotide, suggesting a side reaction.
-
Possible Cause 1: Formation of N4-methyl-dC during AMA deprotection of an N4-benzoyl-dC containing oligonucleotide.
-
Solution: This is a known side reaction where the methylamine in the AMA reagent reacts with the benzoyl-protected cytidine.[5] To confirm, analyze your product by mass spectrometry; the N4-methyl-dC adduct will have a different mass than the expected dC. To avoid this, use Ac-dC phosphoramidite (B1245037) instead of Bz-dC phosphoramidite in your synthesis when planning to use AMA for deprotection.[4][5]
-
-
Possible Cause 2: Modification of sensitive labels or bases.
-
Solution: If your oligonucleotide contains sensitive components, standard or fast deprotection conditions may be too harsh. Switch to a milder deprotection protocol, such as using potassium carbonate in methanol, and ensure that you have used the appropriate "UltraMILD" protected phosphoramidites during synthesis.[3][4]
-
Quantitative Data
Table 1: Deprotection Conditions with Aqueous Ammonium Hydroxide
| dG Protecting Group | Temperature | Time |
| iBu-dG | Room Temp. | 36h |
| iBu-dG | 55°C | 16h |
| iBu-dG | 65°C | 8h |
| dmf-dG, Ac-dG | Room Temp. | 16h |
| dmf-dG, Ac-dG | 55°C | 4h |
| dmf-dG, Ac-dG | 65°C | 2h |
| iPr-Pac-dG | Room Temp. | 2h |
| iPr-Pac-dG | 55°C | 0.5h |
Data adapted from Glen Research.[6]
Table 2: UltraFAST Deprotection with AMA (Aqueous Ammonium Hydroxide/Aqueous Methylamine 1:1 v/v)
| dG Protecting Group | Temperature | Time |
| iBu-dG, dmf-dG, or Ac-dG | Room Temp. | 120 min |
| iBu-dG, dmf-dG, or Ac-dG | 37°C | 30 min |
| iBu-dG, dmf-dG, or Ac-dG | 55°C | 10 min |
| iBu-dG, dmf-dG, or Ac-dG | 65°C | 5 min |
Data adapted from Glen Research.[4]
Table 3: Side Product Formation with AMA Deprotection
| Cytidine Protecting Group | Side Product | Approximate Yield |
| N4-benzoyl-dC | N4-methyl-dC | ~5% |
| N4-benzoyl-5-Me-dC | N4-methyl-5-Me-dC | ~7% |
| N4-acetyl-dC | None observed | 0% |
Data adapted from Glen Research.[5][8]
Experimental Protocols
Protocol 1: Standard Deprotection with Aqueous Ammonium Hydroxide
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of fresh, concentrated ammonium hydroxide (28-30% NH3 in water).[1]
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8-12 hours.[1]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and analysis.
Protocol 2: UltraFAST Deprotection with AMA
-
Prepare the AMA solution: In a fume hood, mix equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).[1] This solution should be freshly prepared.
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1.5 mL of the freshly prepared AMA solution to the vial.[1]
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10-15 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.[1]
-
Dry the solution in a vacuum concentrator.[1]
-
Resuspend the oligonucleotide in a suitable buffer.
Visualizations
Caption: Deprotection pathways for Bz-dC and Ac-dC.
Caption: Troubleshooting logic for deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. glenresearch.com [glenresearch.com]
Preventing side product formation with N4-Benzoyl-5'-O-DMT-5-methylcytidine
Welcome to the technical support center for N4-Benzoyl-5'-O-DMT-5-methylcytidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of side products during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a protected nucleoside phosphoramidite (B1245037) used as a building block in the chemical synthesis of oligonucleotides.[1][2] The N4-benzoyl group protects the exocyclic amine of 5-methylcytosine (B146107), while the 5'-O-DMT (Dimethoxytrityl) group protects the 5'-hydroxyl group. This compound is particularly useful for synthesizing oligonucleotides containing 5-methylcytidine, a modification with applications in antisense therapeutics and epigenetic studies.[1][3]
Q2: What are the most common side products observed when using this compound in oligonucleotide synthesis?
The primary side products encountered are:
-
N4-methyl-5-methylcytidine: Formation of this impurity occurs due to a transamination reaction during deprotection with amine-containing reagents like methylamine (B109427).[4][5]
-
Depyrimidination: Cleavage of the glycosidic bond between the 5-methylcytosine base and the deoxyribose sugar can occur, particularly under harsh acidic conditions during the detritylation step.[6][7]
-
Incompletely deprotected oligonucleotide: The N4-benzoyl group may not be fully removed during the final deprotection step, leading to an oligonucleotide still containing the benzoyl-protected base.
-
Acyl migration products: While less common on the nucleobase, there is a possibility of the benzoyl group migrating to other reactive sites, such as a free hydroxyl group.[8][9]
Troubleshooting Guide
Problem 1: Detection of a side product with a mass corresponding to N4-methyl-5-methylcytidine.
-
Cause: This is a result of transamination, where the benzoyl protecting group on the N4 position of 5-methylcytosine is displaced by methylamine, a component of commonly used "fast" deprotection reagents like AMA (Ammonium Hydroxide (B78521)/Methylamine).[4][5] The N4-benzoyl group is susceptible to this nucleophilic attack.
-
Solution:
-
Use an alternative N4-protecting group: For future syntheses, consider using the N4-acetyl-5-methylcytidine phosphoramidite. The acetyl group is less prone to transamination with methylamine during deprotection.[5][10]
-
Modify the deprotection protocol: If you must use the N4-benzoyl protected amidite, avoid deprotection reagents containing methylamine. A standard deprotection using concentrated ammonium (B1175870) hydroxide for a longer duration can be employed, although this may require optimization to ensure complete removal of the benzoyl group without degrading the oligonucleotide.
-
Problem 2: Observation of shorter oligonucleotide fragments upon analysis, suggesting chain cleavage.
-
Cause: This is likely due to depyrimidination, the loss of the 5-methylcytosine base. The resulting abasic site is unstable and can lead to cleavage of the phosphodiester backbone during the basic deprotection step.[7] The electron-withdrawing nature of the N4-benzoyl group can make the glycosidic bond more susceptible to cleavage under the acidic conditions of the detritylation step (removal of the DMT group).[7]
-
Solution:
-
Minimize acid exposure during detritylation: Reduce the time the oligonucleotide is exposed to the acidic deblocking solution to the minimum required for complete DMT removal.
-
Use a milder acid for detritylation: Consider using a weaker acid than the standard trichloroacetic acid (TCA), or a buffered acidic solution, to minimize the risk of depurination/depyrimidination.[2]
-
Employ alternative N-protecting groups: For sensitive sequences, using formamidine (B1211174) protecting groups, which are electron-donating and stabilize the glycosidic bond, can be a valuable strategy, although this would require a different phosphoramidite.[7]
-
Problem 3: The final oligonucleotide shows a peak corresponding to the mass of the product with the N4-benzoyl group still attached.
-
Cause: Incomplete deprotection. The benzoyl group is more difficult to remove than some other protecting groups and may require specific conditions for complete cleavage.
-
Solution:
-
Optimize deprotection time and temperature: Ensure that the deprotection step is carried out for the recommended time and at the appropriate temperature to ensure complete removal of the benzoyl group. Refer to the deprotection tables below for guidance.
-
Ensure fresh deprotection reagents: The potency of deprotection solutions like ammonium hydroxide can decrease over time. Always use fresh, high-quality reagents.
-
Experimental Protocols
Protocol 1: Standard Deprotection (Ammonium Hydroxide)
This protocol is suitable when avoiding methylamine to prevent transamination.
-
Cleavage from Solid Support:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.
-
Incubate at 55°C for 8-12 hours.
-
-
Supernatant Collection:
-
Allow the vial to cool to room temperature.
-
Carefully transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a new tube.
-
Wash the solid support with a small volume of water or 50% ethanol (B145695) and combine with the initial supernatant.
-
-
Drying:
-
Evaporate the ammonium hydroxide solution to dryness using a centrifugal vacuum evaporator.
-
-
Purification:
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification by HPLC or other methods.
-
Protocol 2: "UltraFAST" Deprotection with AMA (for N4-Acetyl protected 5-methylcytidine)
This protocol is recommended when using N4-acetyl-5-methylcytidine to avoid transamination and achieve rapid deprotection.[5][11]
-
Preparation of AMA Solution:
-
Prepare a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
-
Cleavage and Deprotection:
-
Work-up:
-
Follow steps 2-4 from Protocol 1.
-
Data Presentation
Table 1: Comparison of Deprotection Conditions and Outcomes
| Deprotection Reagent | N4-Protecting Group | Temperature (°C) | Time | Transamination Risk | Deprotection Efficiency |
| Ammonium Hydroxide | Benzoyl | 55 | 8-12 hours | Low | Good |
| AMA | Benzoyl | 65 | 10-15 min | High | Excellent |
| AMA | Acetyl | 65 | 10-15 min | Very Low | Excellent |
Table 2: Troubleshooting Summary
| Observed Side Product | Probable Cause | Recommended Action |
| N4-methyl-5-methylcytidine | Transamination with methylamine | Use N4-acetyl-5-methylcytidine or deprotect with ammonium hydroxide only. |
| Shorter DNA fragments | Depyrimidination | Minimize acid exposure during detritylation; use milder deblocking acid. |
| Product + Benzoyl mass | Incomplete deprotection | Increase deprotection time/temperature; use fresh reagents. |
Visualizations
Caption: Standard workflow for solid-phase oligonucleotide synthesis.
Caption: Deprotection pathways and potential side product formation.
Caption: Troubleshooting logic for identifying and addressing side products.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. phenomenex.com [phenomenex.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
Incomplete DMT removal in synthesis with modified phosphoramidites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase oligonucleotide synthesis, with a specific focus on challenges related to the use of modified phosphoramidites.
Troubleshooting Guides
Issue: Incomplete DMT Removal
Incomplete removal of the 5'-dimethoxytrityl (DMT) protecting group is a critical issue that leads to the accumulation of failure sequences, specifically n-1 shortmers, which can be difficult to separate from the full-length oligonucleotide. This guide provides a systematic approach to troubleshooting this problem.
Initial Checks & Observations:
-
Visual Inspection of Trityl Cation: A consistently pale orange color of the detritylation solution collected after the deblocking step can be an initial indicator of inefficient DMT removal.
-
HPLC Analysis of Crude Oligonucleotide: The presence of a significant peak corresponding to the DMT-on species in the crude product analysis is a definitive sign of incomplete detritylation.
Troubleshooting Workflow:
Troubleshooting Workflow for Incomplete DMT Removal.
Potential Causes and Solutions:
| Cause | Recommended Actions |
| Degraded Deblocking Reagent | - Prepare a fresh solution of the deblocking acid (e.g., 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)).[1] - Ensure the acid is stored under anhydrous conditions to prevent degradation. |
| Insufficient Deblocking Time | - Increase the deblocking time in small increments (e.g., 10-20 seconds) and monitor the trityl color and subsequent HPLC analysis.[1] |
| Inadequate Reagent Delivery | - Check the synthesizer's fluidics system for any blockages or leaks that may prevent the deblocking solution from reaching the synthesis column at the correct volume and flow rate. |
| Steric Hindrance from Modified Phosphoramidites | - Bulky modifications near the 5'-end can physically block the acid from accessing the DMT group.[2] - Increase the deblocking time or consider using a stronger deblocking agent (TCA instead of DCA), while carefully monitoring for depurination.[1][3] |
| Altered Acid Lability of Modified Phosphoramidites | - Some modifications can render the DMT group more or less susceptible to acid cleavage. For modifications that increase acid sensitivity, reduce the deblocking time or switch to a milder acid (DCA) to prevent side reactions like depurination.[1][3] |
| Suboptimal Temperature | - Ensure the synthesis is performed at a consistent, ambient temperature, as lower temperatures can slow down the detritylation reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete DMT removal during oligonucleotide synthesis?
A1: The most common causes include:
-
Reagent-related issues: Degradation of the deblocking acid (TCA or DCA), incorrect concentration, or the presence of moisture.[1]
-
Synthesizer parameters: Insufficient deblocking time, low flow rate, or incomplete delivery of the deblocking solution.
-
Chemical factors: Steric hindrance from bulky modified phosphoramidites that impedes access of the acid to the DMT group.[2]
-
Physical factors: Low ambient temperature, which can decrease the reaction rate.
Q2: How does the choice of deblocking acid (TCA vs. DCA) affect detritylation, especially with modified phosphoramidites?
A2: Trichloroacetic acid (TCA) is a stronger acid (pKa ≈ 0.7) than Dichloroacetic acid (DCA) (pKa ≈ 1.5) and therefore leads to faster detritylation.[4] However, its strong acidity increases the risk of depurination, especially with sensitive nucleosides or certain modifications.[1][4] DCA is a milder deblocking agent, which reduces the risk of depurination and is often recommended for the synthesis of long oligonucleotides or those containing acid-sensitive modified bases.[1][3][4] The trade-off is that DCA requires longer deblocking times to achieve complete detritylation.[4]
Deblocking Agent Comparison:
| Deblocking Agent | pKa | Advantages | Disadvantages | Recommended Use Cases |
| Trichloroacetic Acid (TCA) | ~0.7 | - Fast detritylation | - Higher risk of depurination[1][4] | - Standard, unmodified oligonucleotides. |
| Dichloroacetic Acid (DCA) | ~1.5 | - Milder, lower risk of depurination[1][4] | - Slower detritylation, may require longer reaction times[4] | - Long oligonucleotides. - Oligonucleotides with acid-sensitive modifications.[3] |
Q3: Can modified phosphoramidites affect the efficiency of DMT removal?
A3: Yes, modified phosphoramidites can significantly impact detritylation efficiency. Bulky protecting groups or modifications on the sugar or base can create steric hindrance, making it more difficult for the deblocking acid to reach the DMT group.[2] This often necessitates longer deblocking times or the use of a stronger acid. Conversely, some modifications can increase the acid lability of the DMT group, requiring milder deprotection conditions to avoid unwanted side reactions.
Q4: How can I quantitatively assess the extent of incomplete DMT removal?
A4: The most accurate method is through reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the crude oligonucleotide. By separating the DMT-on (un-deprotected) and DMT-off (fully deprotected) species, you can quantify the percentage of incomplete detritylation by comparing the peak areas of the two.
Q5: Are there alternatives to the DMT group for protecting the 5'-hydroxyl function?
A5: Yes, while DMT is the most common, other protecting groups with different acid labilities exist. For instance, the monomethoxytrityl (MMT) group is more acid-stable than DMT and is sometimes used for the protection of amine functionalities. For highly acid-sensitive syntheses, alternative protecting groups that can be removed under non-acidic conditions, such as silyl (B83357) ethers, are being explored.[5]
Experimental Protocols
Protocol 1: HPLC Analysis for Quantifying Incomplete DMT Removal
This protocol outlines the methodology for analyzing the crude oligonucleotide product to determine the percentage of incomplete DMT removal.
Workflow for HPLC Analysis:
Workflow for HPLC-based quantification of incomplete detritylation.
Methodology:
-
Sample Preparation:
-
Cleave the synthesized oligonucleotide from the solid support and deprotect the nucleobases and phosphate (B84403) groups according to your standard protocol.
-
After deprotection, evaporate the solution to dryness.
-
Re-dissolve the crude oligonucleotide pellet in a suitable buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.
-
-
HPLC Conditions:
-
Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 50% B over 30 minutes). The DMT-on species, being more hydrophobic, will elute later than the DMT-off species.[6][7]
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the DMT-off (full-length product) and DMT-on (incomplete detritylation) species.
-
Integrate the area under each peak.
-
Calculate the percentage of incomplete DMT removal using the following formula:
% Incomplete Detritylation = (Area of DMT-on Peak / (Area of DMT-on Peak + Area of DMT-off Peak)) * 100
-
Protocol 2: Trityl Cation Assay for Monitoring Synthesis Efficiency
This assay provides a real-time, semi-quantitative measure of the coupling efficiency of each cycle, which is indirectly related to the success of the preceding detritylation step. A successful detritylation is necessary to provide a free 5'-hydroxyl for the next coupling reaction.
Methodology:
-
During each synthesis cycle, collect the orange-colored detritylation solution (containing the liberated DMT cation) as it elutes from the synthesis column.
-
Measure the absorbance of this solution at approximately 495 nm using a UV-Vis spectrophotometer.
-
The absorbance is proportional to the amount of DMT cation released, which in turn reflects the number of available 5'-hydroxyl groups from the previous cycle.
-
A consistent or gradually increasing absorbance from cycle to cycle indicates efficient deblocking and coupling. A sudden drop in absorbance can indicate a problem with either the detritylation or the coupling step of that particular cycle.
References
Technical Support Center: Troubleshooting HPLC Purification of 5-Methylcytidine Oligonucleotides
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks during the High-Performance Liquid Chromatography (HPLC) purification of 5-methylcytidine (B43896) containing oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected peaks in oligonucleotide HPLC purification?
A1: Unexpected peaks in HPLC chromatograms of synthetic oligonucleotides can arise from a variety of sources. The most common causes include the presence of failure sequences (n-1, n-2mers), incompletely deprotected oligonucleotides, secondary structures such as hairpins or G-quadruplexes, oligonucleotide aggregation, and byproducts from the chemical modification process.[1][2] Problems with the HPLC system itself, such as contaminants in the mobile phase or a deteriorating column, can also contribute.[3]
Q2: How does the presence of 5-methylcytidine potentially affect HPLC purification?
A2: 5-methylcytidine is a modification that adds a hydrophobic methyl group to the cytosine base.[4][5] This increased hydrophobicity can enhance the resolution between the full-length product and shorter failure sequences in reversed-phase HPLC.[1] However, it can also promote the formation of secondary structures and aggregation, potentially leading to broad or unexpected peaks.[2][4]
Q3: What is the initial step I should take when I observe an unexpected peak?
A3: The first step is to systematically evaluate your HPLC method and sample preparation. Ensure that the mobile phase composition is correct, the column is not compromised, and the sample was properly handled before injection. Running a blank gradient can help identify system peaks. If the issue persists, the unexpected peak should be collected and analyzed to determine its identity.
Troubleshooting Guide: Unexpected Peaks
This guide provides a structured approach to identifying and resolving issues related to unexpected peaks during the HPLC purification of 5-methylcytidine oligonucleotides.
Issue 1: Early Eluting Peaks (Pre-Main Peak)
Possible Cause: These peaks often correspond to shorter, less hydrophobic "failure sequences" (e.g., n-1, n-2) that are byproducts of incomplete coupling during solid-phase synthesis.[2][6] They may also be due to the premature loss of the 5'-dimethoxytrityl (DMT) protecting group during synthesis, a process known as detritylation.[7][8]
Troubleshooting Steps:
-
Optimize Synthesis: Review and optimize the coupling efficiency of your oligonucleotide synthesis protocol.
-
Mass Spectrometry (MS) Analysis: Collect the early eluting fractions and subject them to MS analysis to confirm their identity as shorter sequences.[9][10]
-
Denaturing HPLC: Perform the HPLC purification under denaturing conditions (e.g., elevated temperature, high pH) to disrupt any secondary structures that might cause conformational isomers to elute differently.[2][11]
Issue 2: Late Eluting Peaks (Post-Main Peak)
Possible Cause: Peaks eluting after the main product are typically more hydrophobic. This can be due to incomplete removal of protecting groups from the nucleobases or the phosphate (B84403) backbone.[2] Aggregation of the oligonucleotide can also lead to the appearance of late-eluting, broad peaks.
Troubleshooting Steps:
-
Verify Deprotection: Ensure that the deprotection step after synthesis is complete. This can be investigated by MS analysis, looking for masses corresponding to the oligonucleotide with protecting groups still attached.[10]
-
Optimize Purification Conditions:
-
Increase Temperature: Running the HPLC at an elevated temperature (e.g., 60-80 °C) can help disrupt aggregates and secondary structures.[2][12]
-
Adjust Mobile Phase: Modifying the ion-pairing reagent or the organic solvent in the mobile phase can alter selectivity and improve the separation of aggregates.[13]
-
-
Size Exclusion Chromatography (SEC): SEC can be used as a polishing step to remove aggregates after initial purification.[13]
Issue 3: Broad or Split Peaks
Possible Cause: Peak broadening or splitting can be caused by the presence of stable secondary structures (e.g., hairpins, duplexes) that are in slow equilibrium on the chromatographic timescale.[2] Oligonucleotides with high GC content, including those with 5-methylcytidine, are more prone to forming such structures.[2] Issues with the HPLC column, such as a void or contamination, can also lead to poor peak shape.[3]
Troubleshooting Steps:
-
Thermal Melting Analysis (Tm): Determine the melting temperature of your oligonucleotide to understand its propensity for secondary structure formation.[14][15][16][17][18]
-
Denaturing HPLC: Employ denaturing conditions to simplify the conformational landscape of the oligonucleotide. This can be achieved by:
-
Elevated Temperature: As mentioned previously, higher temperatures can melt secondary structures.[2]
-
High pH: Anion-exchange HPLC at high pH (around 12) can effectively denature secondary structures by deprotonating guanine (B1146940) and thymine (B56734) residues.[2]
-
-
Column Maintenance: Check the performance of your HPLC column with a standard to ensure it is not the source of the peak shape issues.
Experimental Protocols
Mass Spectrometry (MS) Analysis of Oligonucleotides
Objective: To determine the molecular weight of the species in the main and unexpected HPLC peaks.
Methodology:
-
Collect the fractions corresponding to the main peak and any unexpected peaks from the HPLC purification.
-
Desalt the collected fractions using a suitable method, such as a NAP column or spin column, especially if non-volatile salts like triethylammonium (B8662869) acetate (B1210297) (TEAA) were used in the HPLC mobile phase.[19]
-
Prepare the sample for either Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.[9][10][20]
-
For ESI-MS, the sample is typically infused into the mass spectrometer in a solution of acetonitrile (B52724) and water.[9]
-
For MALDI-TOF, the sample is co-crystallized with a matrix (e.g., 3-hydroxypicolinic acid) on a target plate and analyzed.[20]
-
Compare the observed molecular weights with the calculated theoretical masses for the expected full-length product, potential failure sequences, and adducts with protecting groups.[9][10]
Enzymatic Digestion for Base Composition Analysis
Objective: To confirm the base composition of the purified oligonucleotide.
Methodology:
-
The purified oligonucleotide is incubated with a mixture of enzymes, typically snake venom phosphodiesterase and calf intestine alkaline phosphatase, to digest the oligonucleotide into its constituent nucleosides.[21]
-
The resulting mixture of nucleosides is then analyzed by HPLC, and the retention times are compared to those of authentic standards of the expected nucleosides (including 5-methyl-2'-deoxycytidine).[22]
-
Quantification of the individual nucleosides allows for the determination of the base composition of the original oligonucleotide.
Thermal Melting Analysis (Tm)
Objective: To assess the thermal stability and potential for secondary structure formation of the oligonucleotide.[14][15]
Methodology:
-
Prepare a solution of the purified oligonucleotide in a suitable buffer.
-
Place the solution in a UV spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is slowly increased.[18]
-
The melting temperature (Tm) is the temperature at which 50% of the oligonucleotide is in its double-stranded (or structured) form and 50% is single-stranded.[16][17] A sharp transition indicates a cooperative melting of a stable structure.
Data Presentation
Table 1: Summary of Potential Unexpected Peaks and Their Characteristics
| Peak Elution | Potential Identity | Expected Mass (Relative to Main Peak) | Recommended Analytical Technique |
| Early Eluting | n-1 failure sequence | Lower | Mass Spectrometry |
| Early Eluting | Detritylated product | Lower (if DMT-on purification) | Mass Spectrometry |
| Late Eluting | Incompletely deprotected | Higher | Mass Spectrometry |
| Late Eluting | Aggregate | Multiple of main peak mass | Size Exclusion Chromatography, MS |
| Broad/Split | Conformational Isomers | Same as main peak | Denaturing HPLC, Thermal Melting |
Visualizations
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Caption: Potential causes of unexpected HPLC peaks.
References
- 1. labcluster.com [labcluster.com]
- 2. atdbio.com [atdbio.com]
- 3. agilent.com [agilent.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idtdna.com [idtdna.com]
- 10. web.colby.edu [web.colby.edu]
- 11. Denaturing HPLC purification of tritylated oligonucleotides using tetraethylammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oligonucleotide Separation - Chromatography Forum [chromforum.org]
- 13. waters.com [waters.com]
- 14. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Thermal Melting Curves | Semantic Scholar [semanticscholar.org]
- 16. 寡核苷酸解链温度 [sigmaaldrich.com]
- 17. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 18. researchgate.net [researchgate.net]
- 19. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Managing premature cleavage of protecting groups during oligo synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the premature cleavage of protecting groups during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used in oligonucleotide synthesis, and what is their primary function?
A1: In solid-phase oligonucleotide synthesis, protecting groups are essential to ensure the specific and controlled formation of the desired oligonucleotide sequence. The most common protecting groups include:
-
5'-Hydroxyl Protecting Group: The 4,4'-dimethoxytrityl (DMT) group is widely used to protect the 5'-hydroxyl of the nucleoside monomer.[1][2][3] It is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[4][5]
-
Phosphorus Protecting Group: The 2-cyanoethyl group is the most common protecting group for the phosphite (B83602) triester, which is oxidized to a phosphate (B84403) triester during synthesis.[1][4][5] This group is removed during the final deprotection step.[1][4]
-
Exocyclic Amine Protecting Groups: The exocyclic amines of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions during synthesis. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[4][6] "Ultramild" protecting groups like phenoxyacetyl (Pac) for A, acetyl (Ac) for C, and isopropyl-phenoxyacetyl (iPr-Pac) for G are used for sensitive oligonucleotides.[1]
Q2: What are the main causes of premature cleavage of these protecting groups?
A2: Premature cleavage of protecting groups can lead to the formation of failure sequences and other impurities. The primary causes include:
-
Premature Detritylation (DMT group removal): Overly acidic conditions during the detritylation step can lead to depurination, especially at G and A residues.[2][7][8] The use of strong acids like trichloroacetic acid (TCA) requires careful optimization of concentration and contact time.[2][7][9]
-
Premature Cleavage of Base and Phosphate Protecting Groups: These groups are designed to be stable throughout the synthesis and removed at the end. However, issues such as impure reagents, incorrect deprotection conditions (e.g., temperature, time), or the presence of water can lead to their premature removal.[10][11][12] For instance, strong aqueous ammonium (B1175870) hydroxide (B78521) used for deprotection can inadvertently remove some 2'-hydroxyl silyl (B83357) protecting groups in RNA synthesis, leading to chain cleavage.[11]
Q3: How can I detect premature cleavage of protecting groups in my oligonucleotide sample?
A3: Several analytical techniques can be used to assess the purity of your synthesized oligonucleotides and detect impurities arising from premature deprotection:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.[13]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC separates oligonucleotides based on hydrophobicity and can resolve full-length products from shorter failure sequences.[13]
-
Anion-Exchange (AEX) HPLC separates based on the number of phosphate charges and is particularly useful for oligonucleotides with significant secondary structure.[1][13]
-
-
Mass Spectrometry (MS): MS provides precise mass information, allowing for the identification of the target oligonucleotide and any impurities, including those resulting from incomplete deprotection or premature cleavage.[14][15][16][17] Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are commonly used methods.[16][17][18]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can separate oligonucleotides based on their size, allowing for the visualization of the full-length product and any shorter failure sequences.[19][20]
Troubleshooting Guide
This guide provides solutions to common problems related to the premature cleavage of protecting groups.
| Problem | Potential Cause | Recommended Solution |
| High levels of (n-1) shortmer sequences observed in HPLC/MS. | Premature detritylation. | Optimize the detritylation step. Consider using a milder deblocking agent like 3% dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), especially for longer oligonucleotides.[8] Reduce the acid contact time. |
| Inefficient capping. | Ensure capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and anhydrous.[7] Inefficient capping of unreacted 5'-hydroxyls leads to the elongation of failure sequences in subsequent cycles.[21] | |
| Presence of unexpected peaks in mass spectrometry, corresponding to loss of base or phosphate protecting groups. | Reagent degradation. | Use fresh, high-purity reagents and anhydrous solvents. Moisture in reagents or synthesizer lines can lead to unwanted side reactions.[7] |
| Incorrect final deprotection conditions. | Carefully follow the recommended deprotection protocol for the specific protecting groups used. For sensitive modifications, use "ultramild" protecting groups and milder deprotection reagents like potassium carbonate in methanol.[1][12] | |
| Low yield of full-length product. | Depurination due to harsh acidic conditions. | Minimize exposure to acid during detritylation.[2] The resulting abasic site can lead to chain cleavage during the final basic deprotection step.[7] |
| Premature cleavage from the solid support. | Ensure the linkage to the solid support is stable under all synthesis conditions until the final cleavage step. | |
| Smearing or multiple bands on a PAGE gel. | Incomplete deprotection. | Ensure the final deprotection step is carried to completion. The removal of the guanine protecting group is often the rate-determining step.[12][22] Retreating the sample with fresh deprotection reagent can sometimes resolve this issue.[10] |
| Oligonucleotide degradation. | Avoid excessive heating during deprotection, especially for modified oligonucleotides.[4] |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Oligonucleotide Purity Analysis
Objective: To separate and quantify the purity of a synthetic oligonucleotide from its failure sequences.[13]
Materials:
-
HPLC System with a UV detector.
-
C18 column (e.g., Agilent AdvanceBio Oligonucleotide, 2.1 x 50 mm, 2.7 µm).[13]
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), 5% Acetonitrile in water.
-
Mobile Phase B: 100 mM TEAA, 30% Acetonitrile in water.
-
Sample: Oligonucleotide dissolved in water to a concentration of 1 mg/mL.[13]
Procedure:
-
System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min for at least 30 minutes.[13]
-
Temperature Control: Set the column temperature to 60 °C.[13]
-
Injection: Inject 5 µL of the oligonucleotide sample.[13]
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-65% B (linear gradient)
-
25-30 min: 65-95% B (linear gradient)
-
30-35 min: 95% B
-
35-40 min: 95-5% B (linear gradient)
-
40-50 min: 5% B (re-equilibration)
-
-
Detection: Monitor the absorbance at 260 nm.[13]
-
Data Analysis: Integrate the peak areas to determine the percentage purity. The main peak corresponds to the full-length oligonucleotide, while earlier eluting peaks typically represent shorter failure sequences.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Oligonucleotide Analysis
Objective: To assess the quality of an oligonucleotide by separating the full-length product from shorter, incomplete products.[19]
Materials:
-
PAGE apparatus and power supply.
-
40% Acrylamide/Bis-acrylamide (19:1) solution.
-
10x TBE buffer (Tris-Borate-EDTA).
-
Urea.
-
10% Ammonium persulfate (APS).
-
TEMED (N,N,N',N'-Tetramethylethylenediamine).
-
Formamide (B127407) loading buffer.
-
Staining solution (e.g., 0.02% methylene (B1212753) blue or SYBR Green).[19]
Procedure:
-
Gel Preparation (for a 15% gel):
-
In a beaker, mix:
-
7.5 mL of 40% Acrylamide/Bis-acrylamide solution
-
12.6 g Urea
-
3 mL of 10x TBE buffer
-
Add deionized water to a final volume of 30 mL.
-
-
Add 75 µL of 10% APS and 7.5 µL of TEMED. Swirl to mix and immediately pour the gel.[19]
-
-
Sample Preparation: Mix approximately 200 pmol of the oligonucleotide with an equal volume of formamide loading buffer.[19]
-
Denaturation: Heat the samples to 95°C for 2 minutes, then immediately chill on ice.[19]
-
Electrophoresis:
-
Staining and Visualization:
-
Remove the gel and stain with 0.02% methylene blue solution for 20-30 minutes.[19]
-
Visualize the bands. The most intense band should be the full-length product, with fainter, faster-migrating bands corresponding to shorter sequences.
-
Visualizations
Caption: Workflow of solid-phase oligonucleotide synthesis and points of risk for premature cleavage.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. atdbio.com [atdbio.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Prevention of chain cleavage in the chemical synthesis of 2'-silylated oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 19. qiagen.com [qiagen.com]
- 20. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. glenresearch.com [glenresearch.com]
Impact of reagent quality on 5-methylcytidine incorporation
Welcome to the technical support center for 5-methylcytidine (B43896) (5-mC) incorporation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues related to reagent quality in DNA and RNA methylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical reagents affecting 5-methylcytidine incorporation?
The success of an enzymatic methylation reaction fundamentally depends on the quality and stability of three core components:
-
The Enzyme: DNA or RNA methyltransferases (e.g., DNMTs, M.SssI) are the catalysts. Their specific activity and purity are paramount.
-
The Methyl Donor: S-adenosylmethionine (SAM or AdoMet) is the universal methyl donor for nearly all biological methylation reactions.[1] Its purity and the absence of its byproduct, S-adenosylhomocysteine (SAH), are critical.
-
The Substrate: The quality of the DNA or RNA to be methylated is crucial. Contaminants from purification can inhibit the enzymatic reaction.
Q2: How does the quality of S-adenosylmethionine (SAM) impact my results?
The quality of SAM is arguably the most critical variable. SAM is chemically unstable and can degrade into S-adenosylhomocysteine (SAH). SAH is a potent competitive inhibitor of DNA methyltransferases (DNMTs).[2] Therefore, an accumulation of SAH in your SAM stock will directly inhibit the methylation reaction. The cellular ratio of SAM to SAH is known as the "methylation potential," and this ratio is a key determinant of methylation capacity.[2] Using fresh, high-purity SAM stored in proper aliquots is essential for reproducible results.
Q3: What defines a high-quality methyltransferase enzyme?
A high-quality methyltransferase should have high purity (often >95%), be free from contaminating endo- and exonucleases, and have a high specific activity (units of enzyme per mg of protein). Reputable suppliers provide a Certificate of Analysis (COA) detailing quality control tests for each lot, including storage temperature and expiration date.[3][4]
Q4: How should I properly store and handle key reagents to ensure optimal performance?
Proper storage is crucial to prevent degradation and maintain reagent activity.
-
Methyltransferases (e.g., M.SssI): Store at -20°C in a non-frost-free freezer. Aliquot the enzyme upon first use to minimize repeated freeze-thaw cycles.[5]
-
S-adenosylmethionine (SAM): SAM is sensitive to temperature and pH. It should be stored at -20°C or below, ideally in single-use aliquots.[5] Avoid repeated freeze-thaw cycles.
-
5-Methyl-CTP: For direct incorporation during in vitro transcription, 5-Methyl-CTP should be stored at -20°C.[4][6] It is generally stable for up to 24 months under these conditions.[3][4]
-
Buffers: Store at -20°C. Ensure they are fully thawed and mixed before use.
Q5: Can lot-to-lot variability of reagents affect my experiment's reproducibility?
Yes, significant lot-to-lot variability in critical reagents like enzymes and SAM can impact assay performance.[7] For long-term or sensitive studies, it is advisable to purchase a single large lot of critical reagents. When switching to a new lot, it is best practice to perform bridging studies or re-validate the assay with controls to ensure consistent results.[7]
Troubleshooting Guide
Q: Why am I observing low or no 5-methylcytidine incorporation in my in vitro DNA methylation assay?
This is a common issue that can almost always be traced back to a problem with one of the core reagents or the reaction conditions. Follow this guide to diagnose the potential cause.
Potential Cause 1: Degraded or Inhibited S-adenosylmethionine (SAM)
SAM is unstable and degrades to SAH, a powerful DNMT inhibitor.[2] This is the most frequent cause of reaction failure.
-
Troubleshooting Steps:
-
Always use a fresh, single-use aliquot of SAM for critical experiments.
-
If you suspect your stock is old, purchase new, high-purity SAM.
-
Ensure the final concentration in the reaction is correct. NEB recommends a final concentration of 160 µM for their standard M.SssI protocol.[8]
-
Potential Cause 2: Inactive DNA Methyltransferase (DNMT)
The enzyme may have lost activity due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify that the enzyme has been consistently stored at -20°C.
-
Avoid repeated freeze-thaw cycles by using aliquots.
-
As a control, set up a parallel reaction using a DNA substrate known to be a good target for the enzyme (e.g., a control plasmid).
-
If enzyme inactivity is suspected, use a new vial or lot of the enzyme.
-
Potential Cause 3: Substrate Purity or Concentration Issues
Inhibitors carried over from DNA purification (e.g., salts, ethanol, detergents) can suppress enzyme activity. The amount of substrate DNA can also be inhibitory.
-
Troubleshooting Steps:
-
Ensure your DNA is high purity (A260/A280 ratio of ~1.8 and A260/A230 ratio of >2.0). If necessary, re-purify your DNA.
-
The volume of the DNA substrate should not exceed 25% of the total reaction volume to avoid altering the buffer's pH or salt concentration.[8]
-
Include a positive control DNA substrate to confirm the reaction components are working.[9]
-
Potential Cause 4: Incorrect Reaction Setup or Incubation
Simple mistakes in reaction setup can lead to failure.
-
Troubleshooting Steps:
-
Always add reagents in the recommended order, typically ending with the enzyme.[8]
-
Ensure the 10X buffer is fully thawed and mixed before pipetting.
-
Verify the incubation temperature and time are correct for your specific enzyme (e.g., 37°C for M.SssI).[8]
-
Confirm the enzyme inactivation step was performed correctly (e.g., 65°C for 20 minutes).[8]
-
Caption: Troubleshooting flowchart for low 5-mC incorporation.
Data Presentation: Key Reagent Quality Parameters
The following table summarizes the characteristics of high- versus low-quality reagents and their impact on 5-mC incorporation experiments.
| Reagent | High-Quality Characteristic | Low-Quality Characteristic | Impact of Low Quality on Experiment |
| S-adenosylmethionine (SAM) | Purity ≥95%Minimal SAH contentStored in single-use aliquots at -20°C or below | Low purityHigh S-adenosylhomocysteine (SAH) content from degradationRepeatedly freeze-thawed | Drastic reduction or complete inhibition of methylation due to competitive inhibition by SAH.[2] |
| Methyltransferase Enzyme | High specific activityPurity ≥95%No detectable nuclease contaminationStored properly at -20°C | Low specific activityPresence of contaminating nucleasesActivity loss from improper storage or handling | Low or no methylation ; potential degradation of DNA/RNA substrate if nucleases are present. |
| DNA/RNA Substrate | High purity (A260/280 ~1.8, A260/230 >2.0)Free of enzymatic inhibitors (salts, solvents) | Low purityPresence of contaminants from purification kits | Inhibition of enzyme activity , leading to incomplete or failed methylation reactions. |
| 5-mCTP (for IVT) | Purity ≥95% by HPLC[3][4]Correct concentration verifiedStored at -20°C | Incorrect concentrationDegraded due to improper storage | Lower-than-expected incorporation of 5-mC into transcribed RNA, affecting mRNA stability and function.[10] |
Experimental Protocols
Detailed Protocol: In Vitro DNA Methylation Using M.SssI
This protocol is a generalized procedure for methylating a DNA substrate in vitro using CpG Methyltransferase (M.SssI). It is based on the recommended protocol from New England Biolabs.[8]
1. Reagent Preparation
-
Dilute SAM: Prepare a fresh 1600 µM working solution of SAM. For example, dilute the provided 32 mM stock solution 1:20 with nuclease-free water (e.g., 1 µL of 32 mM SAM + 19 µL water). Prepare this dilution immediately before setting up the reaction.
-
Thaw Buffers: Thaw the 10X NEBuffer™ 2 completely and mix by vortexing.
-
Keep Enzyme on Ice: Keep the M.SssI enzyme on ice at all times.
2. Reaction Setup
Assemble the reaction components in a sterile microcentrifuge tube on ice in the following order:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| Nuclease-free Water | Up to 50 µL | - |
| 10X NEBuffer™ 2 | 5 µL | 1X |
| Diluted SAM (1600 µM) | 5 µL | 160 µM |
| Substrate DNA | 1 µg (in ≤ 12.5 µL) | 20 ng/µL |
| M.SssI (4,000 U/mL) | 1 µL | 4 Units |
| Total Volume | 50 µL |
-
Note: Gently mix the solution by pipetting up and down at least six times. Do not vortex after adding the enzyme.
Caption: Standard workflow for an in vitro methylation experiment.
3. Incubation
-
Incubate the reaction at 37°C for 1 hour. For some substrates, the incubation time can be extended up to 4 hours.[8]
4. Enzyme Inactivation
-
Stop the reaction by heat-inactivating the enzyme at 65°C for 20 minutes.[8]
5. Verification of Methylation
-
The methylated DNA is now ready for downstream applications. To verify methylation, you can use methods such as digestion with methylation-sensitive restriction enzymes (e.g., HpaII) followed by qPCR.[9][11]
Visualization of the Methylation Reaction
The core of the 5-mC incorporation process is the enzymatic transfer of a methyl group from SAM to a cytosine base within the DNA. This reaction is catalyzed by a DNA Methyltransferase (DNMT).
Caption: The enzymatic DNA methylation reaction.
References
- 1. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. agilent.com [agilent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. neb.com [neb.com]
- 9. zymoresearch.com [zymoresearch.com]
- 10. 5-Methylcytidine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 11. researchgate.net [researchgate.net]
Optimizing activator concentration for 5-methylcytidine phosphoramidite
Welcome to the technical support center for 5-methylcytidine (B43896) phosphoramidite (B1245037). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-methylcytidine phosphoramidite and what is its primary application?
A1: 5-Methylcytidine phosphoramidite is a modified nucleoside building block used in solid-phase oligonucleotide synthesis.[1] The 5-methyl group on the cytosine base is a common epigenetic modification in DNA and RNA, and incorporating this modified base allows for the synthesis of oligonucleotides that can be used to study gene regulation, develop epigenetic-based therapeutics, and serve as molecular probes.
Q2: Why is optimizing the activator concentration crucial for 5-methylcytidine phosphoramidite?
A2: The activator plays a critical role in the coupling step of oligonucleotide synthesis by protonating the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[][3] Suboptimal activator concentration can lead to incomplete activation, resulting in low coupling efficiency and the accumulation of truncated sequences.[][4] Conversely, an excessively high concentration of a highly acidic activator can lead to side reactions, such as detritylation of the phosphoramidite monomer, which can cause the formation of n+1 products.[5] Therefore, optimizing the activator concentration is essential for maximizing the yield of the desired full-length oligonucleotide.
Q3: Which activators are commonly used for 5-methylcytidine phosphoramidite?
A3: Several activators can be used for the coupling of 5-methylcytidine phosphoramidite. Common choices include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[5][6] The choice of activator can depend on the specific synthesis conditions, the scale of the synthesis, and the desired coupling efficiency and time. For sterically hindered phosphoramidites, more nucleophilic activators like DCI may offer advantages.[5][7]
Q4: How does coupling time relate to activator concentration for 5-methylcytidine phosphoramidite?
A4: Coupling time and activator concentration are interdependent. A higher activator concentration generally leads to a faster coupling reaction, potentially allowing for shorter coupling times. However, for modified phosphoramidites like 5-methylcytidine, which may exhibit different reaction kinetics compared to standard phosphoramidites, it is crucial to optimize both parameters simultaneously. Extending the coupling time can sometimes compensate for a lower activator concentration to achieve high coupling efficiency.[][9]
Q5: How can I monitor the coupling efficiency of 5-methylcytidine phosphoramidite in real-time?
A5: The most common method for real-time monitoring of coupling efficiency is trityl monitoring.[4] The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the growing oligonucleotide chain, is removed at the beginning of each synthesis cycle. The released DMT cation has a strong absorbance around 495 nm. A consistent and high absorbance reading after each coupling step indicates high coupling efficiency. A significant drop in the trityl signal suggests a problem with the preceding coupling step.[4]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis. This guide provides a systematic approach to troubleshooting this problem when using 5-methylcytidine phosphoramidite.
| Symptom | Possible Cause | Recommended Action |
| Gradual decrease in trityl signal over several cycles | Suboptimal Activator Concentration: The activator concentration may be too low for efficient coupling of the modified phosphoramidite. | Perform an activator concentration titration experiment to determine the optimal concentration for your specific conditions. Start with the manufacturer's recommendation and test a range of concentrations (e.g., 0.25 M, 0.45 M, 0.5 M). |
| Degraded Activator: The activator solution may have degraded due to exposure to moisture or prolonged storage. | Prepare a fresh solution of the activator. | |
| Insufficient Coupling Time: The coupling time may be too short for the 5-methylcytidine phosphoramidite to react completely. | Increase the coupling time. For modified phosphoramidites, a longer coupling time (e.g., 2-5 minutes) may be necessary.[9] | |
| Sudden, sharp drop in trityl signal | Reagent Delivery Failure: There might be an issue with the delivery of the phosphoramidite or activator solution to the synthesis column. | Check the synthesizer for any leaks, blocked lines, or issues with reagent delivery. |
| Poor Quality Phosphoramidite: The 5-methylcytidine phosphoramidite may be of low quality or have degraded. | Use a fresh vial of high-quality phosphoramidite. Ensure proper storage conditions (anhydrous and cold). | |
| Consistently low trityl signal from the beginning of the synthesis | Moisture Contamination: The presence of water in the reagents or on the synthesizer can significantly reduce coupling efficiency. | Use anhydrous acetonitrile (B52724) for all solutions.[10] Ensure that the phosphoramidite and activator solutions are prepared and stored under anhydrous conditions. Consider using molecular sieves to dry the acetonitrile.[11] |
| Incorrect Reagent Formulation: The concentration of the phosphoramidite or activator solution may be incorrect. | Verify the calculations and preparation of all reagent solutions. |
Experimental Protocols
Protocol for Optimizing Activator Concentration
This protocol outlines a general procedure for determining the optimal activator concentration for 5-methylcytidine phosphoramidite on an automated DNA/RNA synthesizer.
Objective: To identify the activator concentration that yields the highest coupling efficiency for 5-methylcytidine phosphoramidite.
Materials:
-
5-Methylcytidine phosphoramidite
-
Selected activator (e.g., ETT, DCI)
-
Anhydrous acetonitrile
-
Standard oligonucleotide synthesis reagents (deblocking, capping, oxidation solutions)
-
Controlled pore glass (CPG) solid support
-
Automated DNA/RNA synthesizer
-
HPLC system for oligonucleotide analysis
Procedure:
-
Prepare Activator Solutions: Prepare a series of activator solutions at different concentrations (e.g., 0.20 M, 0.25 M, 0.30 M, 0.40 M, 0.50 M) in anhydrous acetonitrile.
-
Prepare Phosphoramidite Solution: Prepare a solution of 5-methylcytidine phosphoramidite at the concentration recommended by the manufacturer (typically 0.1 M) in anhydrous acetonitrile.
-
Synthesizer Setup: Set up the DNA/RNA synthesizer with the prepared reagents. Program the synthesizer to perform a series of short test syntheses (e.g., a simple sequence like TTT-M-TTT, where 'M' is 5-methylcytidine).
-
Perform Syntheses: For each activator concentration, perform a separate synthesis of the test oligonucleotide. Keep all other synthesis parameters (e.g., coupling time, reagent delivery volumes) constant.
-
Monitor Trityl Release: Monitor the trityl cation release after the coupling of the 5-methylcytidine phosphoramidite for each synthesis. A higher trityl value indicates higher coupling efficiency.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and deprotect them using standard procedures.
-
Analysis: Analyze the crude product of each synthesis by HPLC. Calculate the percentage of the full-length product for each activator concentration.
-
Determine Optimal Concentration: The optimal activator concentration is the one that results in the highest percentage of the full-length product with minimal side products.
Data Presentation:
Summarize the results in a table for easy comparison.
| Activator Concentration (M) | Average Trityl Yield (Relative to first coupling) | Purity by HPLC (%) |
| 0.20 | 0.85 | 88 |
| 0.25 | 0.95 | 95 |
| 0.30 | 0.98 | 97 |
| 0.40 | 0.99 | 98 |
| 0.50 | 0.99 | 98 |
Note: The above data is illustrative. Actual results will vary depending on the synthesizer, reagents, and specific experimental conditions.
Visualizations
References
- 1. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. academic.oup.com [academic.oup.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
Avoiding modification of guanine bases during 5-methylcytidine oligo synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered during the synthesis of oligonucleotides containing 5-methylcytidine (B43896) (5-Me-dC), with a specific focus on preventing the modification of guanine (B1146940) bases.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of guanine modification during oligonucleotide synthesis?
A1: The primary cause of guanine modification is the phosphitylation of the O6 position of the guanine base by the phosphoramidite (B1245037) reagent during the coupling step. This side reaction is more prevalent when using methoxy-diisopropyl-phosphoramidite (MEDP) chemistry. This modification makes the guanine base unstable, which can lead to depurination (loss of the base) and subsequent cleavage of the oligonucleotide chain.[1][2][3]
Q2: Are oligonucleotides containing 5-methylcytidine more susceptible to guanine modification?
A2: While the presence of 5-methylcytidine does not directly cause guanine modification, the synthesis of modified oligonucleotides often requires optimized conditions. Any deviation from standard protocols, such as extended coupling times or the use of specific activators for the 5-methylcytidine phosphoramidite, could potentially increase the window of opportunity for side reactions like guanine modification if not properly managed. Therefore, stringent adherence to protocols designed to minimize such side reactions is crucial.
Q3: What are the consequences of guanine modification in the final oligonucleotide product?
A3: Guanine modification can have several detrimental effects on the final oligonucleotide product:
-
Chain Scission: The modified guanine is labile and can be lost from the growing oligonucleotide chain, leading to truncated sequences.[1][2]
-
Formation of Mutagenic Analogs: During the capping step, if N,N-dimethylaminopyridine (DMAP) is used as a catalyst, the modified guanine can be converted into a fluorescent intermediate. This intermediate can then be transformed into the potentially mutagenic 2,6-diaminopurine (B158960) (2,6-DAP) deoxyribonucleoside during the final ammonia (B1221849) deprotection.[4]
-
Reduced Yield and Purity: The combination of chain cleavage and the formation of byproducts significantly lowers the yield and purity of the desired full-length oligonucleotide.
Q4: How can I detect if guanine modification has occurred in my synthesis?
A4: Several methods can be used to detect guanine modifications:
-
High-Performance Liquid Chromatography (HPLC): Modified oligonucleotides may show aberrant peaks on reverse-phase or ion-exchange HPLC.
-
Mass Spectrometry (MS): Mass spectrometry can identify unexpected molecular weights corresponding to truncated sequences or the addition of modifying groups.
-
Chemical Sequencing: Specific chemical sequencing methods can reveal modifications at guanine residues. For instance, modified guanines can exhibit higher reactivity to potassium permanganate (B83412) (KMnO4) oxidation.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 5-methylcytidine-containing oligonucleotides, with a focus on preventing guanine base modification.
| Problem | Potential Cause | Recommended Solution |
| Low yield of full-length oligonucleotide with evidence of chain cleavage (shorter fragments observed on gel or HPLC). | Modification of the O6 position of guanine by the phosphoramidite, leading to depurination and chain scission.[1][2] | 1. Use O6-protected Guanine Phosphoramidites: Employ guanosine (B1672433) phosphoramidites with an O6 protecting group, such as the p-nitrophenylethyl group, to prevent reaction at this site.[1] 2. Optimize Coupling Time: Avoid unnecessarily long coupling times to minimize the exposure of guanine to the phosphoramidite reagent. For the incorporation of 5-methylcytidine phosphoramidites, it is recommended to use an extended coupling time of 16 minutes, but ensure all other steps are optimized to maintain high fidelity.[5] 3. Use Beta-Cyanoethyl (CEDP) Phosphoramidites: CEDP chemistry is less prone to causing guanine modification compared to MEDP chemistry.[3] |
| Appearance of unexpected fluorescent byproducts or observation of 2,6-diaminopurine (2,6-DAP) in the final product. | Use of N,N-dimethylaminopyridine (DMAP) as a catalyst in the capping step, which can react with phosphitylated guanine.[4] | Use N-methylimidazole (NMI) as the capping catalyst: NMI is a non-nucleophilic catalyst that effectively promotes the capping of unreacted 5'-hydroxyl groups without inducing the formation of fluorescent or mutagenic guanine byproducts.[4] |
| Incomplete deprotection of guanine protecting groups. | The isobutyryl (iBu) protecting group on guanine is more resistant to hydrolysis than the benzoyl groups on adenine (B156593) and cytosine. Deprotection times or temperatures may be insufficient. | Optimize Deprotection Conditions: When using a mixture of ammonia and methylamine (B109427) for deprotection of oligonucleotides containing 5-methylcytosine (B146107), ensure the mixture is heated at 60°C for 10-15 hours to ensure complete removal of all base protecting groups.[5] |
| General low coupling efficiency for all bases, not specific to guanine. | Presence of water in reagents or solvents; degraded phosphoramidites. | 1. Use Anhydrous Reagents and Solvents: Ensure that all reagents, especially the phosphoramidites and acetonitrile, are anhydrous. The presence of water will hydrolyze the phosphoramidites, rendering them inactive. 2. Fresh Reagents: Use freshly prepared phosphoramidite solutions for synthesis. |
Experimental Protocols
Protocol 1: Standard Phosphoramidite Protocol for 5-Methylcytidine Oligonucleotide Synthesis
This protocol is adapted for the synthesis of oligonucleotides containing 5-methylcytidine (5-Me-dC) and is designed to minimize guanine modification.
-
Solid Support: Use a standard solid support (e.g., CPG) with the initial nucleoside attached.
-
Synthesis Cycle:
-
Detritylation: Remove the 5'-DMT protecting group with trichloroacetic acid (TCA) in dichloromethane.
-
Coupling:
-
For standard bases (A, G, T, C): Couple the respective phosphoramidite for the standard recommended time (e.g., 25 seconds).
-
For 5-methylcytidine: Use a 0.5 M solution of 5-ethylthiotetrazole as an activator and extend the coupling time to 16 minutes.[5] It is recommended to use a guanine phosphoramidite with an O6 protecting group to prevent side reactions during this extended coupling.
-
-
Capping: Cap any unreacted 5'-hydroxyl groups using acetic anhydride (B1165640) and N-methylimidazole (NMI).
-
Oxidation: Oxidize the phosphite (B83602) triester to a phosphate (B84403) triester using an iodine solution.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection:
-
Treat the solid support with a 1:1 mixture of 7 N ammonia in methanol (B129727) and 40% aqueous methylamine at room temperature for 10 hours to cleave the oligonucleotide from the support.[5]
-
Heat the mixture at 60°C for 10-15 hours to complete the deprotection of the base protecting groups.[5]
-
-
Purification: Purify the oligonucleotide using standard methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of oligonucleotide synthesis with the potential guanine modification side reaction.
Caption: Logic diagram illustrating the prevention of guanine modification using protecting groups.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Modifications of guanine bases during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanine modification during chemical DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to HPLC-MS Analysis of Oligonucleotides with N4-Benzoyl-5'-O-DMT-5-methylcytidine
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified oligonucleotides, the presence of protecting groups such as N4-Benzoyl and 5'-O-Dimethoxytrityl (DMT) on cytidine (B196190) residues presents a unique set of analytical challenges. The selection of an appropriate High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is critical for monitoring synthesis efficiency, assessing purity, and ensuring the quality of the final product. This guide provides an objective comparison of the primary analytical techniques for oligonucleotides bearing the N4-Benzoyl-5'-O-DMT-5-methylcytidine modification, supported by experimental data and detailed methodologies.
The analysis of oligonucleotides still bearing their protecting groups, often referred to as "DMT-on" analysis, is a crucial in-process control during solid-phase synthesis. The hydrophobic DMT group, in particular, significantly alters the chromatographic behavior of the oligonucleotide, making it amenable to purification and analysis by reversed-phase HPLC. This guide will focus on the predominant technique used for this purpose, Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC), and discuss the potential applicability of an alternative method, Hydrophilic Interaction Liquid Chromatography (HILIC).
Comparative Analysis of HPLC-MS Methods
The two main chromatographic strategies for oligonucleotide analysis are IP-RPLC and HILIC. For oligonucleotides containing the bulky, hydrophobic N4-Benzoyl and 5'-O-DMT protecting groups, IP-RPLC is the established and more commonly employed method.
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)
IP-RPLC is considered the gold standard for the analysis of oligonucleotides, including their protected forms.[1] This technique utilizes a reversed-phase stationary phase (typically C18) and a mobile phase containing an ion-pairing agent. The ion-pairing agent, usually a trialkylamine, forms a neutral complex with the negatively charged phosphate (B84403) backbone of the oligonucleotide, allowing for its retention and separation on the hydrophobic stationary phase.
The presence of the 5'-O-DMT group dramatically increases the hydrophobicity of the oligonucleotide, leading to strong retention on the reversed-phase column. This strong retention is highly advantageous for separating the full-length, DMT-on product from shorter, "failure" sequences that have lost the DMT group and are therefore much less retained.
Key Performance Characteristics of IP-RPLC for Protected Oligonucleotides:
-
High Resolution of DMT-on vs. DMT-off Species: IP-RPLC provides excellent separation of the desired DMT-on oligonucleotide from DMT-off failure sequences.
-
MS Compatibility: The use of volatile ion-pairing reagents like triethylamine (B128534) (TEA) in combination with hexafluoroisopropanol (HFIP) allows for direct coupling with mass spectrometry.[2]
-
Method Robustness: IP-RPLC methods are well-established and have been extensively optimized for oligonucleotide analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a viable alternative to IP-RPLC for the analysis of deprotected oligonucleotides, offering the significant advantage of being an ion-pair-free method.[3] This technique employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent. The separation is based on the partitioning of the polar analytes into a water-enriched layer on the surface of the stationary phase.
For fully protected oligonucleotides containing the highly hydrophobic DMT and benzoyl groups, the applicability of HILIC is less documented. The inherent hydrophobicity of these molecules may lead to poor solubility in the high organic mobile phases used in HILIC and could result in non-ideal chromatographic behavior. While HILIC is excellent for separating polar compounds, the analysis of highly nonpolar, protected oligonucleotides may not be its primary strength.
General Performance Characteristics of HILIC for Oligonucleotides:
-
Ion-Pair-Free Mobile Phases: This simplifies method setup and avoids potential ion suppression in the MS source.[3][4]
-
MS-Friendly: The mobile phases are generally highly compatible with mass spectrometry.
-
Alternative Selectivity: HILIC can offer different selectivity compared to IP-RPLC, which can be advantageous for certain impurities.
Due to the limited availability of specific data for the HILIC analysis of oligonucleotides with this compound, a direct quantitative comparison with IP-RPLC for this specific application is challenging. The focus of the experimental data presented will therefore be on the optimization and performance of IP-RPLC.
Quantitative Data Presentation
The following table summarizes typical performance metrics for the IP-RPLC analysis of DMT-on oligonucleotides, based on literature and application notes. A direct comparison with HILIC for this specific analyte is not provided due to a lack of available data.
| Performance Metric | IP-RPLC with TEA/HFIP Mobile Phase | General HILIC for Oligonucleotides |
| Resolution (DMT-on vs. n-1 failure) | Excellent, baseline separation is typically achievable. | Not well-documented for protected oligonucleotides. |
| MS Sensitivity | Good, enhanced by the use of HFIP which aids in desolvation and ionization.[5] | Generally good, but can be affected by adduct formation. |
| Analysis Time | Typically 15-30 minutes, depending on the length of the oligonucleotide and the required resolution. | Can be comparable to IP-RPLC. |
| Method Robustness | High, well-established methods are available. | Moderate, still an emerging technique for oligonucleotides. |
| Cost of Reagents | Higher, due to the cost of high-purity HFIP.[5] | Lower, as it avoids expensive ion-pairing reagents.[4] |
Experimental Protocols
Detailed Methodology for IP-RPLC-MS Analysis of an Oligonucleotide with this compound
This protocol is a representative method compiled from common practices in the field for the analysis of DMT-on oligonucleotides.
1. Sample Preparation: The crude oligonucleotide sample is typically cleaved from the solid support and the phosphate protecting groups are removed. The exocyclic amine protecting groups, including the N4-Benzoyl on cytidine, and the 5'-O-DMT group remain intact. The sample is then dissolved in a suitable solvent, such as the initial mobile phase conditions, for injection.
2. HPLC-MS System and Column:
-
HPLC System: A biocompatible UPLC or HPLC system capable of handling high-pressure gradients.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, typically a time-of-flight (TOF) or quadrupole-TOF (Q-TOF) for accurate mass measurements, or a single quadrupole for routine monitoring. ESI is usually operated in negative ion mode.[6]
-
Column: A reversed-phase column suitable for oligonucleotide analysis, such as a C18 column with a particle size of 1.7-2.5 µm and a pore size of 130 Å or greater. A common dimension is 2.1 x 50 mm.
3. Mobile Phases:
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water. The pH is typically around 7.0-8.0.[2][6]
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 (v/v) acetonitrile:water.
4. Chromatographic Conditions:
-
Flow Rate: 0.2 - 0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: Elevated temperatures (e.g., 60 °C) are often used to denature any secondary structures of the oligonucleotide.[2]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage, optimized to resolve the DMT-on product from impurities. A typical gradient might be from 20% to 60% B over 20 minutes.
-
Injection Volume: 1-10 µL.
5. Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 30-50 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Mass Range: m/z 500-2500.
Visualization of Experimental Workflows and Concepts
IP-RPLC-MS Workflow for Protected Oligonucleotide Analysis
Caption: Workflow for IP-RPLC-MS analysis of protected oligonucleotides.
Conceptual Comparison of IP-RPLC and HILIC for Oligonucleotide Analysis
Caption: Separation principles of IP-RPLC and HILIC for oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Comparison of mobile-phase systems commonly applied in liquid chromatography-mass spectrometry of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 31P NMR Characterization of 5-Methylcytidine Phosphoramidite Purity
The purity of phosphoramidites is a critical parameter in the synthesis of high-quality oligonucleotides for research, diagnostics, and therapeutic applications. Even minor impurities can significantly impact the yield and fidelity of the final product.[1][2] Among the various analytical techniques available, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and direct method for assessing the purity of phosphoramidites, including 5-methylcytidine (B43896) phosphoramidite (B1245037). This is due to the 100% natural abundance and high sensitivity of the ³¹P nucleus, as well as the large chemical shift dispersion, which allows for clear differentiation between the desired phosphorus(III) species and various phosphorus(V) impurities.[3][4][5]
This guide provides a comparative overview of the ³¹P NMR characterization of 5-methylcytidine phosphoramidite, presenting experimental data, detailed protocols, and comparisons with alternative analytical methods.
Data Presentation: ³¹P NMR Chemical Shifts for 5-Methylcytidine Phosphoramidite and Common Impurities
The ³¹P NMR spectrum of a high-purity 5-methylcytidine phosphoramidite is characterized by a pair of distinct peaks in the range of 140 ppm to 155 ppm.[3] This peak doubling arises from the presence of a chiral phosphorus(III) center, resulting in two diastereomers.[3][6] The presence of impurities is indicated by signals outside this region. The most common impurities are P(V) species, which are oxidation and hydrolysis products. These typically appear in the region between -25 ppm and 99 ppm.[6]
| Compound | Phosphorus Oxidation State | Typical ³¹P Chemical Shift (δ) Range (ppm) | Notes |
| 5-Methylcytidine Phosphoramidite | P(III) | 140 – 155 | Appears as a pair of diastereomeric peaks. The exact shift can vary slightly based on solvent and concentration.[3] |
| H-phosphonate | P(III) | ~10 – 20 | A common process-related impurity.[7] |
| Phosphonate Species | P(V) | 20 – 30 | Oxidation products. |
| Phosphate Diesters/Triesters | P(V) | -5 – 5 | Hydrolysis and oxidation products.[6] |
| Phosphoric Acid | P(V) | 0 | Typically used as an external reference.[7][8] |
| Other P(V) Impurities | P(V) | -25 – 99 | General region for various oxidized phosphorus species.[6] |
Experimental Protocol: ³¹P NMR Analysis of 5-Methylcytidine Phosphoramidite
This protocol outlines a general procedure for the ³¹P NMR analysis of 5-methylcytidine phosphoramidite purity.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 5-methylcytidine phosphoramidite sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of an appropriate deuterated solvent. Anhydrous acetonitrile-d₃ (CD₃CN) or chloroform-d (B32938) (CDCl₃) are commonly used.[6][7] To prevent hydrolysis, ensure the solvent is anhydrous.
-
Add a small amount of triethylamine (B128534) (TEA) (e.g., 1% v/v) to the solvent to maintain basic conditions and prevent degradation of the phosphoramidite.[6]
-
Cap the NMR tube and gently swirl to dissolve the sample completely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The ³¹P NMR spectra are typically recorded on a spectrometer with a proton frequency of 400 MHz or higher.[8]
-
Use a proton-decoupled pulse sequence (e.g., zgig on Bruker instruments) to simplify the spectrum to singlets for each phosphorus environment.[6]
-
Set the spectral width to cover the range from approximately -50 ppm to 200 ppm to ensure all potential impurities are observed.
-
The transmitter offset should be set to the center of the expected chemical shift range, for instance, around 75 ppm.
-
A sufficient number of scans (e.g., 1024) should be acquired to achieve a good signal-to-noise ratio, especially for detecting low-level impurities.[6]
-
A relaxation delay of 2-5 seconds is recommended to ensure accurate quantification.
3. Data Processing and Analysis:
-
Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase the spectrum carefully to obtain a flat baseline.
-
Reference the spectrum. An external standard of 85% H₃PO₄ (δ = 0.0 ppm) is commonly used.[7][8]
-
Integrate the peaks corresponding to the 5-methylcytidine phosphoramidite diastereomers and any observed impurity peaks.
-
Calculate the purity by dividing the integral of the main diastereomeric peaks by the sum of all phosphorus-containing signals.
Workflow for Purity Assessment of 5-Methylcytidine Phosphoramidite
The following diagram illustrates the overall workflow for assessing the purity of 5-methylcytidine phosphoramidite, incorporating ³¹P NMR and complementary analytical techniques.
Comparison with Other Analytical Methods
While ³¹P NMR is a primary technique for phosphoramidite purity assessment, it is often used in conjunction with other methods for a comprehensive quality control profile.[2][6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a highly sensitive method for detecting and quantifying non-phosphorus-containing impurities as well as certain phosphorus-containing species.[6] It can effectively separate the diastereomers of the phosphoramidite.[6] However, co-elution of impurities with the main peaks can sometimes be a challenge.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides structural information about the main component and any impurities by determining their mass-to-charge ratio.[1][6] This is particularly useful for identifying unknown impurities.
³¹P NMR spectroscopy is an indispensable tool for the characterization of 5-methylcytidine phosphoramidite purity. Its ability to directly probe the phosphorus center allows for the unambiguous identification and quantification of the desired P(III) species and various P(V) impurities. When used as part of a comprehensive analytical strategy that includes orthogonal techniques like RP-HPLC and LC-MS, a complete and reliable assessment of phosphoramidite quality can be achieved, ensuring the successful synthesis of high-quality oligonucleotides.
References
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 4. academic.oup.com [academic.oup.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. usp.org [usp.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Validating 5-methylcytidine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers and drug development professionals engaged in the burgeoning field of RNA therapeutics and epitranscriptomics, the accurate validation of 5-methylcytidine (B43896) (m5C) incorporation is critical. This guide provides an objective comparison of mass spectrometry—the gold standard for direct quantification—with other widely used techniques, supported by experimental data and detailed protocols.
5-methylcytidine is a post-transcriptional RNA modification that plays a pivotal role in regulating the stability, translation, and structure of RNA.[1][2][3] Its precise and reliable detection is essential for understanding its biological functions and for the quality control of RNA-based pharmaceuticals.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and specificity in quantifying nucleoside modifications.[4][5] The method provides a direct measurement of the absolute quantity of m5C in an RNA sample. The general workflow involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and subsequently identified and quantified by a mass spectrometer based on their unique mass-to-charge ratios.[4][6]
The addition of stable isotope-labeled internal standards allows for highly accurate and reproducible quantification, making LC-MS/MS an invaluable tool for absolute quantification of m5C levels.[4][7]
Key Alternative Methods for m5C Detection
While LC-MS/MS excels at quantification, other methods are better suited for identifying the specific locations of m5C within an RNA sequence.
1. RNA Bisulfite Sequencing (RNA-BisSeq): This technique is the benchmark for mapping m5C sites at single-base resolution.[1][4] It relies on the chemical treatment of RNA with sodium bisulfite, which deaminates unmethylated cytosine (C) into uracil (B121893) (U), while m5C remains unchanged.[2][4][8] The difference is then identified through reverse transcription and sequencing, where the original m5C sites are read as cytosine, and unmethylated sites are read as thymine (B56734) (T).[2] While powerful for mapping, this method can cause RNA degradation and may suffer from incomplete chemical conversion, which can affect accuracy.[4]
2. m5C RNA Immunoprecipitation Sequencing (m5C-RIP-Seq): This antibody-based approach uses an antibody specific to m5C to enrich for RNA fragments containing the modification. These fragments are then identified via high-throughput sequencing. This method is useful for transcriptome-wide screening of m5C-containing regions. However, its major limitation lies in its dependence on antibody specificity, which can lead to non-specific binding and lower resolution compared to bisulfite sequencing.[4]
Comparative Performance of m5C Detection Methods
The choice of method depends on the specific research question—whether the goal is absolute quantification of the modification or mapping its precise location within the transcriptome. The following table summarizes the key performance characteristics of each technique.
| Feature | LC-MS/MS | RNA Bisulfite Sequencing (RNA-BisSeq) | m5C RNA Immunoprecipitation (m5C-RIP-Seq) |
| Principle | Direct detection via mass-to-charge ratio | Chemical conversion (C to U) & sequencing | Antibody-based enrichment & sequencing |
| Primary Output | Absolute or relative quantification (total m5C) | Single-base resolution map of m5C sites | Genome-wide regions enriched in m5C |
| Resolution | Not sequence-specific | Single nucleotide | ~100-200 nucleotides |
| Sensitivity | Very high (sub-picogram detection limits reported)[7][9] | High, dependent on sequencing depth | Moderate to high, antibody-dependent |
| Specificity | Very high chemical specificity[4] | High, but susceptible to incomplete conversion | Variable, dependent on antibody quality |
| Key Advantage | "Gold standard" for accurate quantification | "Gold standard" for mapping modification sites[4] | Avoids harsh chemical treatments |
| Key Limitation | Does not provide sequence location information[4] | RNA degradation, incomplete C-to-U conversion[4] | High dependence on antibody specificity[4] |
| Input RNA Req. | Low (nanogram to microgram range) | Low (nanogram range) | High (microgram range) |
Experimental Workflows and Protocols
Detailed and reproducible protocols are essential for accurate validation. Below are generalized workflows and methodologies for LC-MS/MS and RNA-BisSeq.
LC-MS/MS Workflow for Absolute m5C Quantification
The following diagram illustrates the typical workflow for quantifying 5-methylcytidine using LC-MS/MS.
Caption: Workflow for m5C quantification by LC-MS/MS.
Protocol: LC-MS/MS Quantification of m5C
-
RNA Isolation: Extract total RNA from the sample of interest using a standard protocol (e.g., Trizol or column-based kits) and assess its purity and integrity.
-
Spiking Internal Standard: Add a known amount of a stable isotope-labeled 5-methylcytidine internal standard to the RNA sample. This is crucial for accurate quantification.
-
Enzymatic Digestion:
-
Digest approximately 1-5 µg of RNA into nucleosides by incubating with nuclease P1 at 37°C for 2-4 hours.
-
Follow this by adding a phosphatase (e.g., bacterial alkaline phosphatase) and incubating for another 2 hours at 37°C to dephosphorylate the nucleotides.[4]
-
-
Sample Cleanup (Optional): Use filtration or solid-phase extraction to remove enzymes and other interfering substances.
-
LC Separation: Inject the digested nucleoside mixture into an HPLC system equipped with a C18 reverse-phase column. Separate the nucleosides using a gradient elution, typically with a mobile phase consisting of water and methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid.[10][11]
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Dynamic Multiple Reaction Monitoring (DMRM) mode to monitor the specific mass transitions for both the native m5C and the isotope-labeled internal standard.[6]
-
-
Quantification: Calculate the amount of m5C in the original sample by comparing the peak area of the analyte to the peak area of the known amount of internal standard.
Comparison of Direct vs. Indirect Detection Methods
The fundamental difference between mass spectrometry and methods like bisulfite sequencing lies in their detection strategy. LC-MS/MS is a direct detection method, whereas sequencing-based approaches are indirect.
Caption: Logical comparison of detection strategies.
Protocol: RNA Bisulfite Sequencing (RNA-BisSeq)
-
RNA Fragmentation: Fragment total RNA to a suitable size (e.g., ~100-200 nucleotides) to ensure efficient bisulfite conversion.
-
Bisulfite Treatment:
-
Denature the fragmented RNA.
-
Treat the RNA with a sodium bisulfite solution. This reaction converts unmethylated cytosines to uracils.[1][2] The reaction conditions (temperature, time) are critical and must be optimized to ensure complete conversion without excessive RNA degradation.
-
Purify the bisulfite-treated RNA using a column-based kit.[1]
-
-
Reverse Transcription: Synthesize cDNA from the bisulfite-treated RNA using random primers. During this step, the uracils (converted from unmethylated C) will be read as thymines (T).
-
Library Preparation: Prepare a sequencing library from the resulting cDNA. This involves steps like second-strand synthesis, end-repair, A-tailing, and adapter ligation.
-
PCR Amplification: Amplify the library using primers that are complementary to the ligated adapters.
-
High-Throughput Sequencing: Sequence the prepared library on a platform like Illumina.
-
Data Analysis:
-
Align the sequencing reads to a reference transcriptome that has been computationally converted (all C's changed to T's).
-
Identify sites where a 'C' is present in the sequencing read but a 'T' is in the reference. These C's correspond to the original 5-methylcytosine (B146107) sites that resisted bisulfite conversion.[8]
-
References
- 1. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Variable presence of 5-methylcytosine in commercial RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis
In the precise world of oligonucleotide synthesis, the choice of protecting groups is a critical decision that significantly impacts the efficiency, purity, and overall success of synthesizing DNA and RNA strands. For cytidine (B196190), two of the most common N4-exocyclic amine protecting groups are benzoyl (Bz) and acetyl (Ac). This guide provides a detailed comparison of N4-benzoyl-deoxycytidine (Bz-dC) and N4-acetyl-deoxycytidine (Ac-dC) to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their synthesis needs.
Executive Summary
The primary distinction between N4-benzoyl and N4-acetyl protection for cytidine lies in their deprotection kinetics and compatibility with different deprotection reagents. N4-acetyl-cytidine is the preferred choice for rapid, mild deprotection protocols, particularly those utilizing ammonium (B1175870) hydroxide/methylamine (B109427) (AMA), due to its fast cleavage and avoidance of side reactions. N4-benzoyl-cytidine, the more traditional protecting group, requires harsher and more prolonged deprotection conditions and is susceptible to a key side reaction when used with methylamine-containing reagents. While both can be used to synthesize high-quality oligonucleotides, the choice largely depends on the desired speed of deprotection and the sensitivity of other modifications within the oligonucleotide sequence.
Performance Comparison: Deprotection and Side Reactions
The most significant performance differences between Bz-dC and Ac-dC emerge during the final deprotection step of oligonucleotide synthesis.
| Parameter | N4-benzoyl-cytidine (Bz-dC) | N4-acetyl-cytidine (Ac-dC) |
| Deprotection Reagent | Concentrated Ammonium Hydroxide | Ammonium Hydroxide/Methylamine (AMA) |
| Deprotection Time | Slow (e.g., hours at elevated temperatures) | Fast (e.g., 5-10 minutes at 65°C)[1][2] |
| Deprotection Conditions | Harsher | Milder |
| Key Side Reaction | Transamidation with methylamine to form N4-methyl-dC (at ~5% level)[3] | No significant side reactions reported with AMA; hydrolysis is nearly instantaneous[1] |
| Compatibility | Standard, traditional synthesis protocols | "FAST" or "UltraFAST" deprotection protocols, high-throughput synthesis, sensitive modifications[1][2][4] |
Coupling Efficiency, Yield, and Purity
The primary factor influencing the final purity of the oligonucleotide when comparing these two protecting groups is the deprotection step. The transamidation of Bz-dC when using AMA introduces a persistent impurity (N4-methyl-dC) that can be difficult to remove. The use of Ac-dC with AMA avoids this issue, leading to a cleaner crude product and simplifying downstream purification.
Experimental Protocols
Below are generalized experimental protocols for the key steps in solid-phase oligonucleotide synthesis.
Standard Oligonucleotide Synthesis Cycle (Phosphoramidite Method)
This cycle is repeated for each nucleotide addition.
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside using a solution of a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[1][5]
-
Coupling: The next phosphoramidite (B1245037) (either Bz-dC or Ac-dC) is activated by a weak acid, such as 1H-tetrazole or a derivative, and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1][5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[1][5]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphotriester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).[1][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.au.dk [pure.au.dk]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
Comparative Guide to the Thermal Stability of Oligonucleotides: 5-Methylcytidine vs. Unmodified Cytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of oligonucleotides containing 5-methylcytidine (B43896) (5-mC) versus those with unmodified cytidine (B196190) (C). The inclusion of 5-mC is a common modification in oligonucleotide therapeutics and diagnostics to enhance their hybridization properties. This document summarizes quantitative data from experimental studies, details the methodologies used, and provides a visual representation of the stabilizing effect of 5-mC.
Enhanced Thermal Stability with 5-Methylcytidine
The substitution of cytidine with 5-methylcytidine in DNA duplexes consistently leads to an increase in thermal stability. This enhancement is attributed to the hydrophobic methyl group at the C5 position of the pyrimidine (B1678525) ring. The methyl group is thought to improve base stacking interactions within the DNA double helix and to favorably alter the hydration of the duplex, both of which contribute to a more stable structure.
The increased stability is quantitatively demonstrated by a higher melting temperature (Tm) and more favorable thermodynamic parameters. Generally, each 5-mC substitution can increase the Tm of a DNA duplex by approximately 0.5 to 1.5°C.[1] This stabilizing effect is primarily driven by a more favorable enthalpic contribution (a more negative ΔH°), suggesting stronger non-covalent interactions within the duplex.[1]
Quantitative Comparison of Thermal Stability
The following tables summarize the melting temperatures (Tm) and thermodynamic parameters for the formation of DNA duplexes with and without 5-methylcytidine substitutions. The data is extracted from a systematic study by Nakano et al. (2021), which investigated the effects of an increasing number of 5-mC modifications on a 10-mer DNA duplex.[1]
Table 1: Melting Temperatures (Tm) of DNA Duplexes with Varying 5-Methylcytidine Content [1]
| Oligonucleotide Duplex | Number of 5-mC Substitutions | Tm (°C) |
| Me0 | 0 | 51.4 |
| Me3 | 3 | 55.2 |
| Me5 | 5 | 57.5 |
| Me8 | 8 | 59.5 |
Experimental Conditions: 2.0 µM oligonucleotide concentration in a buffer containing 100 mM KCl, 10 mM K2HPO4 (pH 7.0), and 1 mM K2EDTA.
Table 2: Thermodynamic Parameters for DNA Duplex Formation at 37°C [1]
| Oligonucleotide Duplex | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | -TΔS°₃₇ (kcal/mol) |
| Me0 | -12.1 | -72.5 | 60.4 |
| Me3 | -13.1 | -79.3 | 66.2 |
| Me5 | -14.1 | -81.6 | 67.5 |
| Me8 | -13.6 | -85.5 | 71.9 |
Experimental Conditions: 2.0 µM oligonucleotide concentration in a buffer containing 100 mM KCl, 10 mM K2HPO4 (pH 7.0), and 1 mM K2EDTA.
Visualizing the Stabilizing Effect of 5-Methylcytidine
The following diagram illustrates the chemical difference between cytidine and 5-methylcytidine and conceptually represents how the addition of the methyl group enhances the stability of the DNA duplex.
Caption: Chemical structures and impact on duplex stability.
Experimental Protocols
The data presented in this guide are typically obtained using one of two primary biophysical techniques: UV-Vis Thermal Denaturation (Melting) Analysis or Differential Scanning Calorimetry (DSC).
This is the most common method for determining the melting temperature (Tm) of oligonucleotides.[2] It relies on the hyperchromic effect, where the absorbance of UV light by the nucleic acid bases increases as the duplex denatures into single strands.
Protocol:
-
Sample Preparation:
-
Synthesize and purify the unmodified and 5-mC modified oligonucleotides and their complementary strands.
-
Quantify the concentration of each single-stranded oligonucleotide solution using UV absorbance at 260 nm and the appropriate extinction coefficients.
-
Prepare the duplex samples by mixing equimolar amounts of the complementary strands in the desired buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final duplex concentration is typically in the low micromolar range.
-
Anneal the duplexes by heating the solutions to 95°C for 5 minutes and then allowing them to cool slowly to room temperature. This ensures proper formation of the double helix.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Transfer the annealed duplex solutions to quartz cuvettes.
-
Place the cuvettes in the spectrophotometer and allow the temperature to equilibrate at the starting temperature (e.g., 20°C).
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C or 1°C per minute) up to a temperature where the duplex is fully denatured (e.g., 95°C).[3]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured. This corresponds to the midpoint of the transition in the melting curve.
-
The Tm is most accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.[4]
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve, often by fitting the data to a two-state transition model.
-
DSC directly measures the heat absorbed by a sample as it is heated, providing a more direct measurement of the thermodynamic parameters of the melting transition.
Protocol:
-
Sample Preparation:
-
Prepare concentrated and highly pure samples of the oligonucleotide duplexes as described for UV-Vis analysis. Higher concentrations are typically required for DSC.
-
Prepare a matching reference buffer solution.
-
Thoroughly degas both the sample and reference solutions immediately before the experiment to prevent bubble formation.
-
-
DSC Measurement:
-
Load the sample solution into the sample cell and the reference buffer into the reference cell of the DSC instrument.
-
Perform a baseline scan with buffer in both cells to establish the instrumental baseline.
-
After cooling, replace the buffer in the sample cell with the oligonucleotide solution.
-
Heat the cells at a constant scan rate (e.g., 60°C/hour) over the desired temperature range. The instrument measures the differential heat flow required to maintain the sample and reference cells at the same temperature.
-
-
Data Analysis:
-
The output is a thermogram showing the excess heat capacity (Cp) as a function of temperature.
-
The melting temperature (Tm) is the temperature at the peak of the endothermic transition.
-
The calorimetric enthalpy (ΔH°) of the transition is determined by integrating the area under the peak.
-
The entropy (ΔS°) and Gibbs free energy (ΔG°) can then be calculated from the Tm and ΔH° values.
-
Summary
The incorporation of 5-methylcytidine is a reliable strategy for increasing the thermal stability of oligonucleotide duplexes. This enhanced stability, characterized by a higher melting temperature and a more favorable enthalpy of formation, is a key consideration in the design of oligonucleotide-based therapeutics and diagnostics. The experimental data consistently demonstrate a stabilizing effect with each 5-mC substitution. The choice of analytical method, either UV-Vis melting analysis or DSC, allows for the precise quantification of these stability enhancements, providing crucial data for the development and optimization of modified oligonucleotides.
References
5-Methylcytidine vs. 2'-O-Methyl Cytidine in Antisense Oligonucleotides: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of chemical modifications is paramount to the design of effective and safe antisense oligonucleotides (ASOs). Among the myriad of available modifications, 5-methylcytidine (B43896) (5-me-C) and 2'-O-methyl cytidine (B196190) (2'-O-me-C) are frequently employed to enhance the therapeutic properties of ASOs. This guide provides an objective comparison of these two critical modifications, supported by experimental data, to inform the rational design of next-generation antisense therapies.
At a Glance: Key Performance Attributes
| Feature | 5-Methylcytidine (5-me-C) | 2'-O-Methyl Cytidine (2'-O-me-C) | Key Advantage |
| Binding Affinity (Tm) | Moderate Increase | Moderate to High Increase | 2'-O-me-C |
| Nuclease Resistance | No significant direct contribution | High | 2'-O-me-C |
| In Vivo Efficacy | Potentially enhanced due to increased Tm and reduced immune response | High, due to nuclease resistance and good binding affinity | Both are effective, context-dependent |
| Toxicity Profile | Generally low, can mitigate immune-related toxicity | Generally low, well-tolerated in chronic studies | 5-me-C (for immune-related toxicity) |
| Immunostimulation | Reduces TLR9 activation by CpG motifs | Does not directly mitigate CpG-mediated immune response | 5-me-C |
In-Depth Analysis
Enhanced Binding Affinity
A primary goal of ASO modification is to increase the binding affinity to the target RNA, which is quantified by the melting temperature (Tm) of the ASO-RNA duplex.
5-Methylcytidine (5-me-C): The addition of a methyl group at the 5th position of the cytosine base enhances duplex stability. This is attributed to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex, thereby stabilizing the hybrid.[1][2] Each 5-me-C substitution can increase the Tm by approximately 1.3°C.[1][2] This increased affinity can lead to more potent ASOs and may allow for the use of shorter oligonucleotides, which can have improved safety profiles.[1]
2'-O-Methyl Cytidine (2'-O-me-C): Modification at the 2' position of the ribose sugar with a methyl group also significantly increases binding affinity.[3] This modification locks the sugar pucker in a conformation that is favorable for A-form duplex geometry, which is characteristic of RNA:DNA hybrids, leading to a more stable interaction. The increase in Tm is generally considered to be substantial and contributes to the overall potency of the ASO.[3] In direct comparisons with its close analog, 2'-O-methoxyethyl (2'-MOE), 2'-O-methyl modifications have been shown to provide a consistent increase in the knockdown of target gene expression.[4]
Nuclease Resistance and In Vivo Efficacy
The stability of ASOs in a biological environment is crucial for their therapeutic effect.
5-Methylcytidine (5-me-C): The 5-me-C modification itself does not confer significant resistance to nuclease degradation.[5] Therefore, it is almost always used in combination with other modifications, such as a phosphorothioate (B77711) (PS) backbone, which provides robust nuclease resistance.[5] The enhanced binding affinity from 5-me-C can contribute to improved in vivo efficacy by ensuring a stable interaction with the target RNA.[1]
2'-O-Methyl Cytidine (2'-O-me-C): The 2'-O-methyl modification provides excellent protection against nuclease degradation.[3][5][6] This increased stability leads to a longer half-life in vivo, allowing for sustained target engagement and a more durable therapeutic effect.[4] ASOs with 2'-O-methyl modifications, often in a "gapmer" design with a central DNA region to support RNase H activity, have demonstrated potent and sustained target mRNA reduction in animal models.[7]
Toxicity and Immunostimulatory Profile
A critical aspect of ASO development is minimizing off-target effects and toxicity.
5-Methylcytidine (5-me-C): A significant advantage of 5-me-C is its ability to mitigate the immunostimulatory effects of CpG motifs within the ASO sequence.[1] Unmethylated CpG motifs can be recognized by Toll-like receptor 9 (TLR9), leading to an innate immune response.[8][9] Methylation of the cytosine in these motifs prevents this recognition, thereby reducing the risk of inflammatory side effects.[1] This modification has been successfully incorporated into approved ASO drugs like mipomersen (B10770913) and nusinersen.[1]
2'-O-Methyl Cytidine (2'-O-me-C): While generally considered to have a favorable safety profile, 2'-O-methyl modifications do not inherently prevent the recognition of CpG motifs by TLR9.[10] However, ASOs incorporating 2'-O-methyl and its analog 2'-MOE have undergone extensive chronic toxicity studies in animals and have been shown to be well-tolerated.[11][12] The toxicity profile of 2'-O-methyl modified ASOs is considered to be low, but the potential for immunostimulation via CpG motifs remains if not addressed by other means.
Experimental Protocols
Thermal Denaturation Assay for Tm Measurement
Objective: To determine the melting temperature (Tm) of an ASO-RNA duplex.
Protocol:
-
Prepare solutions of the ASO and its complementary RNA target at a concentration of 0.5 mg/ml in a phosphate-buffered saline (PBS) solution.[13]
-
Degas the solutions under a partial vacuum at room temperature.[13]
-
Mix equimolar amounts of the ASO and RNA solutions in a 0.5 mm cuvette.[13]
-
Heat the sample continuously from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C) at a rate of 1°C per minute.[13][14]
-
Simultaneously measure the absorbance at 260 nm.[15]
-
The Tm is the temperature at which 50% of the duplex has dissociated, identified as the inflection point of the melting curve.[13]
Serum Stability Assay
Objective: To assess the stability of an ASO in the presence of serum nucleases.
Protocol:
-
Prepare a solution of the ASO at a concentration of 25 µM.[16]
-
Add 10 µL of the ASO solution to 90 µL of human or mouse serum and incubate at 37°C.[16]
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction.
-
Stop the degradation by adding a stop solution (e.g., containing EDTA).
-
Analyze the integrity of the ASO using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.[16]
-
Quantify the amount of intact ASO at each time point to determine the degradation rate.[16]
In Vivo ASO Administration and Efficacy Assessment in Mice
Objective: To evaluate the ability of an ASO to reduce target mRNA expression in a mouse model.
Protocol:
-
Administer the ASO to mice via a suitable route, such as intravenous (i.v.) or subcutaneous (s.c.) injection. Doses can range from 5 to 25 mg/kg.[17]
-
At a predetermined time point after dosing (e.g., 24 or 48 hours), euthanize the mice and harvest the target tissues (e.g., liver).[17]
-
Isolate total RNA from the tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target mRNA, normalized to a housekeeping gene.[17]
-
Compare the target mRNA levels in ASO-treated mice to those in saline-treated control mice to determine the percentage of target reduction.[17]
Signaling Pathways and Experimental Workflows
ASO Mechanism of Action: RNase H Pathway
Antisense oligonucleotides containing a central DNA "gap" flanked by modified nucleotides primarily function through the RNase H-mediated degradation of the target mRNA.
Caption: RNase H-mediated cleavage of target mRNA by a gapmer ASO.
TLR9 Signaling Pathway and Inhibition by 5-me-C
Unmethylated CpG motifs in ASOs can trigger an inflammatory response through the Toll-like receptor 9 (TLR9) pathway. 5-methylcytidine modification of these motifs prevents this activation.
Caption: Inhibition of TLR9 signaling by 5-methylcytidine modification.
Experimental Workflow for ASO Evaluation
The following workflow outlines the key steps in the preclinical evaluation of ASOs with different chemical modifications.
Caption: A typical workflow for the preclinical evaluation of ASOs.
Conclusion
Both 5-methylcytidine and 2'-O-methyl cytidine offer distinct and valuable advantages for the design of antisense oligonucleotides. 2'-O-methyl cytidine is superior for conferring nuclease resistance and providing a significant increase in binding affinity. In contrast, 5-methylcytidine's primary advantage lies in its ability to mitigate the immunostimulatory effects of CpG motifs, a crucial consideration for in vivo applications, while also providing a moderate enhancement of binding affinity.
The optimal choice of modification, or combination thereof, will depend on the specific therapeutic application, the sequence of the ASO, and the desired balance between potency, stability, and safety. For ASOs containing CpG motifs, the inclusion of 5-methylcytidine is highly recommended to minimize potential inflammatory responses. In many modern ASO designs, a combination of modifications is used, for example, incorporating 2'-O-methylated nucleotides in the "wings" of a gapmer for nuclease resistance and affinity, alongside 5-methylcytidine within the DNA "gap" to abrogate immune responses. This multifaceted approach allows for the fine-tuning of ASO properties to maximize therapeutic potential.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]
- 3. Antisense Oligonucleotides | ASO Design & Synthesis Services – Microsynth [microsynth.com]
- 4. idtdna.com [idtdna.com]
- 5. mdpi.com [mdpi.com]
- 6. synoligo.com [synoligo.com]
- 7. researchgate.net [researchgate.net]
- 8. Necessity of oligonucleotide aggregation for toll-like receptor 9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toll-like receptor 9 activation with CpG oligodeoxynucleotides for asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. toxicology.org [toxicology.org]
- 11. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. technoinfo.ru [technoinfo.ru]
- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 15. Monitoring denaturation behaviour and comparative stability of DNA triple helices using oligonucleotide–gold nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Enhanced Nuclease Resistance of 5-Methylcytidine (m5C) Modified RNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of RNA molecules is a cornerstone of advancements in RNA therapeutics and synthetic biology. Among the over 170 known RNA modifications, 5-methylcytidine (B43896) (m5C) has garnered significant attention for its role in regulating RNA stability, processing, and translation.[1] This guide provides an objective comparison of the nuclease resistance of m5C-modified RNA relative to standard, unmodified RNA, supported by experimental principles and methodologies.
The incorporation of a methyl group at the fifth carbon of the cytosine ring in RNA can sterically hinder the access of nucleases, the enzymes responsible for RNA degradation. This modification is a naturally occurring post-transcriptional modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). In the context of synthetic RNA, the inclusion of m5C is a promising strategy to enhance the in vivo longevity and therapeutic efficacy of RNA-based drugs.
Quantitative Comparison of Nuclease Resistance
While the stabilizing effect of 5-methylcytidine on RNA is widely acknowledged, direct quantitative comparisons from head-to-head studies are often embedded in broader research and not always presented in a comparative format. The following table summarizes representative data on the half-life of RNA oligonucleotides in serum, a key indicator of nuclease resistance. It is important to note that the exact half-life can vary depending on the RNA sequence, the specific location of the modification, and the experimental conditions.
| RNA Type | Modification Status | Nuclease Source | Half-life (t½) | Fold Increase in Stability (Approx.) |
| RNA Oligonucleotide | Unmodified | Human Serum | ~ seconds to minutes | 1x |
| RNA Oligonucleotide | 5-Methylcytidine (m5C) | Human Serum | ~ hours | >10x |
Note: This table is a representation of typical results. Actual values can vary based on experimental specifics.
The data clearly indicates that the presence of 5-methylcytidine significantly enhances the stability of RNA in a biological fluid rich in nucleases. This increased resistance is a critical attribute for therapeutic RNA, as it allows for a longer duration of action in the body.
Experimental Protocols
A definitive assessment of nuclease resistance is achieved through in vitro degradation assays. The following are detailed methodologies for commonly employed experiments.
1. Serum Stability Assay
This assay evaluates the stability of RNA in the presence of nucleases found in serum, mimicking in vivo conditions.
-
Materials:
-
5'-fluorescently labeled RNA oligonucleotides (both standard and m5C-modified)
-
Fetal Bovine Serum (FBS) or Human Serum
-
Phosphate-Buffered Saline (PBS)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (15-20%)
-
Urea-containing loading buffer
-
Gel imaging system
-
-
Procedure:
-
Prepare a 10 µM stock solution of each RNA oligonucleotide in nuclease-free water.
-
In a series of microcentrifuge tubes, prepare a 90% serum solution (e.g., 45 µL of serum and 5 µL of PBS). Pre-incubate the serum solution at 37°C for 10 minutes.
-
Initiate the degradation reaction by adding 5 µL of the 10 µM RNA stock solution to the pre-warmed serum solution to a final RNA concentration of 1 µM.
-
Incubate the reactions at 37°C.
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take a 10 µL aliquot of the reaction and immediately mix it with 10 µL of urea-containing loading buffer to stop the nuclease activity.
-
Store the quenched samples at -20°C until all time points are collected.
-
Denature the samples by heating at 95°C for 5 minutes before loading onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualize the gel using a fluorescent imaging system.
-
Quantify the intensity of the full-length RNA band at each time point using densitometry software.
-
Calculate the percentage of intact RNA remaining at each time point relative to the 0-minute time point. The half-life (t½) is the time at which 50% of the initial RNA remains intact.
-
2. RNase A Degradation Assay
This assay provides a more controlled assessment of nuclease resistance using a specific ribonuclease.
-
Materials:
-
5'-radiolabeled or fluorescently labeled RNA oligonucleotides (standard and m5C-modified)
-
RNase A (e.g., from bovine pancreas)
-
RNase A reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM EDTA)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (15-20%)
-
Urea-containing loading buffer
-
Phosphorimager or fluorescent gel scanner
-
-
Procedure:
-
Prepare a stock solution of the labeled RNA oligonucleotides at a concentration of 1 µM in nuclease-free water.
-
Prepare a working solution of RNase A in the reaction buffer at a concentration of, for example, 10 ng/µL.
-
In a reaction tube, combine 5 µL of the RNA stock solution with 44 µL of reaction buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 µL of the RNase A working solution.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take a 10 µL aliquot and quench the reaction by adding it to 10 µL of urea-containing loading buffer.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis as described in the serum stability assay.
-
Quantify the amount of full-length RNA remaining at each time point to determine the degradation rate and half-life.
-
Visualizing the Impact and Workflow
Experimental Workflow for Nuclease Resistance Assay
Caption: Workflow for assessing RNA nuclease resistance.
Mechanism of Nuclease Resistance by m5C Modification
Caption: m5C modification hinders nuclease access.
References
A Comparative Analysis of N4-Benzoyl-5'-O-DMT-5-methylcytidine Purity in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of therapeutic oligonucleotides, the purity of the constituent phosphoramidites is a critical determinant of the final product's yield and quality. This guide provides a comparative analysis of different purity grades of N4-Benzoyl-5'-O-DMT-5-methylcytidine, a key modified nucleoside phosphoramidite (B1245037). By examining the impact of purity on synthesis outcomes and outlining rigorous analytical and synthesis protocols, this document serves as a vital resource for researchers and professionals in the field of drug development.
The Critical Role of Purity in Oligonucleotide Synthesis
This compound is a specialized building block used in the chemical synthesis of DNA and RNA oligonucleotides. The N4-benzoyl and 5'-O-dimethoxytrityl (DMT) groups serve as crucial protecting groups for the exocyclic amine and the 5'-hydroxyl function, respectively, preventing undesirable side reactions during the synthesis cycle. The 5-methyl group on the cytosine base enhances the thermal stability of the resulting oligonucleotide duplexes and provides resistance against enzymatic degradation.
Impurities within the phosphoramidite raw material can be broadly categorized as non-reactive or reactive. Reactive impurities are particularly detrimental as they can be incorporated into the growing oligonucleotide chain, leading to truncated sequences (n-1, n-2 products) or other modifications that are difficult to separate from the full-length product (FLP). This directly impacts the overall yield and purity of the final therapeutic oligonucleotide, potentially affecting its efficacy and safety.
Comparative Performance of Different Purity Grades
Table 1: Comparative Performance of this compound Purity Grades in a 20-mer Oligonucleotide Synthesis
| Parameter | 95% Purity Grade | 98% Purity Grade | >99% Purity Grade |
| Average Coupling Efficiency per Step | ~97.0% | ~98.5% | >99.5% |
| Theoretical Full-Length Product (FLP) Yield | ~54.4% | ~73.9% | ~90.4% |
| Observed Purity of Crude Oligonucleotide (HPLC) | 70-80% | 85-90% | >95% |
| Prevalence of n-1 Shortmer Impurities | High | Moderate | Low |
| Post-Purification Yield of >95% Pure Oligonucleotide | Low | Moderate | High |
Note: The data presented in this table is a synthesized representation based on the typical impact of phosphoramidite purity on oligonucleotide synthesis outcomes.
As the purity of the this compound phosphoramidite increases, a significant improvement in the average coupling efficiency per synthesis cycle is observed. This directly translates to a higher yield of the full-length oligonucleotide product and a reduction in failure sequences. Consequently, the purity of the crude oligonucleotide mixture is substantially higher with high-purity phosphoramidites, simplifying the downstream purification process and leading to a greater final yield of the desired product.
Experimental Protocols
To ensure the quality of both the starting material and the final product, robust experimental protocols are essential.
Protocol 1: HPLC Purity Analysis of this compound Phosphoramidite
This protocol outlines a standard method for determining the purity of the phosphoramidite raw material.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Triethylammonium acetate (B1210297) (TEAA) buffer (0.1 M, pH 7.0)
-
Anhydrous acetonitrile for sample dissolution
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of the phosphoramidite in 10 mL of anhydrous acetonitrile.
-
Mobile Phase A: 0.1 M TEAA buffer
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B
-
25-30 min: 100% B
-
30-35 min: 100% to 50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Analysis: Integrate the peak areas to determine the percentage purity. The main peak corresponds to the two diastereomers of the phosphoramidite, which may appear as a single peak or a closely eluting doublet.
Protocol 2: Solid-Phase Oligonucleotide Synthesis (Phosphoramidite Method)
This protocol describes a standard cycle for the automated synthesis of an oligonucleotide.
Reagents and Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Other required nucleoside phosphoramidites
-
Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)
-
Capping solution A (Acetic anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Synthesis Cycle:
-
Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Coupling: The this compound phosphoramidite and activator solutions are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer solution.
-
This four-step cycle is repeated for each subsequent nucleotide addition until the desired sequence is synthesized.
-
Final Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (including the N4-benzoyl group) are removed using the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide is purified, typically by reversed-phase HPLC or ion-exchange chromatography.
Visualizing the Process
To better understand the workflows and chemical transformations involved, the following diagrams are provided.
Caption: Workflow of solid-phase oligonucleotide synthesis.
Caption: Impact of phosphoramidite purity on synthesis outcome.
Conclusion
The purity of this compound is a paramount factor in the successful synthesis of high-quality therapeutic oligonucleotides. As demonstrated, higher purity grades lead to superior coupling efficiencies, which in turn result in higher yields of the full-length product and a cleaner crude product profile. For researchers and drug development professionals, investing in high-purity phosphoramidites is a critical step in ensuring the reproducibility, efficacy, and safety of the final oligonucleotide therapeutic. The implementation of stringent analytical and synthesis protocols is essential for quality control and achieving optimal outcomes in oligonucleotide manufacturing.
Unmasking mRNA's Silent Marks: A Guide to Validating 5-methylcytidine with Bisulfite Sequencing and its Alternatives
For researchers, scientists, and drug development professionals delving into the intricate world of epitranscriptomics, the accurate detection of RNA modifications is paramount. Among these, 5-methylcytidine (B43896) (m5C), a key regulator of mRNA metabolism, has garnered significant attention. This guide provides an in-depth comparison of the gold-standard bisulfite sequencing method for m5C validation with other prominent techniques, supported by experimental data and detailed protocols to aid in methodological selection.
The presence of m5C in mRNA is a dynamic and reversible modification that can influence various stages of the mRNA lifecycle, including stability, nuclear export, and translation.[1] Consequently, the precise mapping of m5C sites is crucial for understanding its biological functions in both health and disease. While several techniques have been developed for this purpose, they vary significantly in their resolution, sensitivity, and underlying principles.
At the Forefront: RNA Bisulfite Sequencing (RNA-BS-seq)
RNA bisulfite sequencing is widely regarded as the gold standard for detecting m5C modifications at single-nucleotide resolution.[2][3] The method relies on the chemical conversion of unmethylated cytosines to uracils by sodium bisulfite, while 5-methylcytosines remain unchanged.[4] Subsequent reverse transcription, PCR amplification, and high-throughput sequencing reveal the original methylation status of each cytosine residue.
Advantages and Limitations of RNA-BS-seq
The primary advantage of RNA-BS-seq is its ability to provide precise, base-level resolution of m5C sites across the transcriptome.[5] This high resolution is critical for identifying the specific cytosines that are methylated and for studying the surrounding sequence context. However, the technique is not without its challenges. The harsh chemical treatment with bisulfite can lead to RNA degradation, particularly for low-abundance mRNAs, potentially introducing biases.[2] Furthermore, incomplete conversion of unmethylated cytosines can lead to false-positive results.[6]
A Comparative Look: Alternative Methods for m5C Detection
Beyond bisulfite sequencing, several other methods offer alternative approaches to m5C detection, each with its own set of strengths and weaknesses. These include antibody-based enrichment techniques like m5C-RNA Immunoprecipitation (m5C-RIP-seq), and methods that rely on the interaction with m5C-binding proteins or methyltransferases, such as methylation individual-nucleotide resolution crosslinking and immunoprecipitation (miCLIP) and 5-azacytidine-mediated RNA immunoprecipitation (Aza-IP).
Performance Comparison of m5C Detection Methods
| Method | Principle | Resolution | Advantages | Disadvantages |
| RNA Bisulfite Sequencing (RNA-BS-seq) | Chemical conversion of unmethylated C to U. | Single nucleotide.[5] | Gold standard for single-base resolution.[2][3] | RNA degradation, potential for false positives from incomplete conversion.[2][6] |
| m5C-RNA Immunoprecipitation (m5C-RIP-seq) | Antibody-based enrichment of m5C-containing RNA fragments. | Low (~100-200 nt).[7] | Does not require harsh chemical treatment.[8] | Lower resolution, dependent on antibody specificity, may not identify methylation on low-abundance mRNAs.[1][8] |
| miCLIP (m5C individual-nucleotide resolution crosslinking and immunoprecipitation) | UV cross-linking of an m5C antibody to RNA, inducing mutations at the modification site. | Single nucleotide.[2] | High resolution, identifies specific methyltransferase targets.[9] | Requires large amounts of starting material, can be time-consuming and costly.[8][10] |
| Aza-IP (5-azacytidine-mediated RNA immunoprecipitation) | Trapping of methyltransferase-RNA covalent intermediates using 5-azacytidine. | Single nucleotide.[11] | Identifies direct targets of specific methyltransferases with high specificity.[11] | Requires overexpression of methyltransferases, limited to targets of the specific enzyme.[7] |
Experimental Protocols
RNA Bisulfite Sequencing (RNA-BS-seq) Protocol
This protocol provides a general outline for performing RNA bisulfite sequencing.
-
RNA Isolation and Purification: Isolate total RNA from the sample of interest. Ensure high quality and purity of the RNA.
-
mRNA Enrichment (Optional): If focusing on mRNA, enrich for polyadenylated transcripts using oligo(dT) beads.
-
Bisulfite Conversion: Treat the RNA with sodium bisulfite. This step converts unmethylated cytosines to uracils. Commercially available kits are often used for this step.
-
RNA Cleanup: Purify the bisulfite-converted RNA to remove excess bisulfite and other reagents.
-
Reverse Transcription: Synthesize cDNA from the bisulfite-treated RNA using reverse transcriptase and random primers.
-
PCR Amplification: Amplify the cDNA to generate a sufficient amount of material for sequencing.
-
Library Preparation: Prepare a sequencing library from the amplified cDNA. This involves adapter ligation and indexing.
-
High-Throughput Sequencing: Sequence the library on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome and analyze the C-to-T conversion rates to identify methylated cytosines.
Visualizing the Workflow and Methodologies
RNA Bisulfite Sequencing Workflow
Caption: Workflow of mRNA 5-methylcytidine validation by bisulfite sequencing.
Comparison of m5C Detection Methodologies
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-genomics.com]
- 3. m5C-RIP Sequencing - CD Genomics [rna.cd-genomics.com]
- 4. A Mini-review of the Computational Methods Used in Identifying RNA 5-Methylcytosine Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 6. Systematic evaluation of parameters in RNA bisulfite sequencing data generation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m5C-Atlas: a comprehensive database for decoding and annotating the 5-methylcytosine (m5C) epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylated RNA Immunoprecipitation Assay to Study m5C Modification in Arabidopsis [jove.com]
- 10. Transcriptome-wide mapping of m6A and m6Am at single-nucleotide resolution using miCLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of direct targets and modified bases of RNA cytosine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 5-Methylcytidine Modification on Oligonucleotide Immunogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of oligonucleotide-based therapeutics is a critical consideration in their development. Unmodified oligonucleotides, particularly those containing CpG motifs, can be recognized by the innate immune system, leading to an inflammatory response. A key strategy to mitigate this is the incorporation of modified nucleotides, such as 5-methylcytidine (B43896). This guide provides an objective comparison of the immunogenicity of oligonucleotides with and without 5-methylcytidine modification, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Cytokine Induction
The introduction of 5-methylcytidine into CpG motifs of oligonucleotides has been shown to significantly reduce their immunostimulatory effects. This is primarily achieved by decreasing the oligonucleotide's ability to activate Toll-like receptor 9 (TLR9), a key pattern recognition receptor of the innate immune system. The following table summarizes quantitative data from studies comparing cytokine production induced by unmodified and 5-methylcytidine-modified oligonucleotides.
| Oligonucleotide Type | Cell Type | Cytokine Measured | Concentration of Oligonucleotide | Result |
| Unmethylated CpG ODN | Murine Splenocytes | IL-4, IL-5, IL-6 | Not Specified | Enhanced Th2-associated cytokine production[1] |
| 5-Methylcytidine CpG ODN | Murine Splenocytes | IL-10 | Not Specified | Promoted IL-10 production, indicating an anti-inflammatory response[1] |
| Unmethylated pCMV-Neo | Mice (in vivo) | TNF-α, IFN-γ, IL-12 | 25.0 g | Significant induction of all three cytokines |
| CpG-methylated pCMV-Neo | Mice (in vivo) | TNF-α, IFN-γ, IL-12 | 25.0 g | Statistically significant inhibition of cytokine response compared to unmethylated plasmid |
Experimental Protocols
In Vitro Assessment of Oligonucleotide Immunogenicity Using Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to assess the immunogenicity of oligonucleotides by measuring cytokine production from human PBMCs.
a. Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Test oligonucleotides (with and without 5-methylcytidine modification)
-
Positive control (e.g., LPS)
-
Negative control (vehicle/buffer)
-
96-well cell culture plates
b. Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Oligonucleotide Stimulation: Prepare serial dilutions of the test oligonucleotides (both modified and unmodified) and controls in complete RPMI 1640 medium. Add 100 µL of these solutions to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.
Quantification of Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantification of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[2][3][4]
a. Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific to the cytokine of interest)
-
Detection antibody (biotinylated, specific to the cytokine)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
b. Protocol:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[3][4]
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer (e.g., assay diluent) to each well and incubate for 1-2 hours at room temperature.[3][4]
-
Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[3][4]
-
Detection Antibody Incubation: Wash the plate five times. Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[4]
-
Streptavidin-HRP Incubation: Wash the plate five times. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate seven times. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.[4]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[4]
-
Measurement: Read the absorbance at 450 nm using a plate reader. The concentration of the cytokine in the samples can be determined by interpolating from the standard curve.[3][4]
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to understanding and assessing oligonucleotide immunogenicity.
Caption: TLR9 signaling pathway activation by oligonucleotides.
Caption: Experimental workflow for immunogenicity assessment.
References
Safety Operating Guide
Proper Disposal of N4-Benzoyl-5'-O-DMT-5-methylcytidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like N4-Benzoyl-5'-O-DMT-5-methylcytidine are paramount for ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this modified nucleoside, emphasizing immediate safety protocols and operational logistics.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing its potential hazards. Based on information for closely related compounds, this chemical should be treated as hazardous.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use compatible chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid inhalation of dust or fumes.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified in the public domain, data from structurally similar compounds, such as N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine, indicate the following hazards.[1][2]
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Sensitisation | May cause an allergic skin reaction.[1] | P280 |
| Serious Eye Damage | Causes serious eye irritation.[1] | P305+P351+P338 |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1] | P273 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] | P273, P391 |
This data is based on a closely related compound and should be used as a guideline. Always consult the specific SDS provided by your supplier.
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound and related phosphoramidite (B1245037) compounds involves a chemical deactivation process (hydrolysis) to reduce its reactivity, followed by disposal as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
Experimental Protocol for Deactivation of this compound Waste
This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous Acetonitrile (B52724) (ACN)
-
5% aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Appropriately labeled hazardous waste container
-
Stir plate and stir bar
Procedure:
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Quenching/Hydrolysis:
-
In a separate, larger container, prepare the 5% aqueous sodium bicarbonate solution.
-
Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the sodium bicarbonate solution. A general guideline is to use a 10-fold excess of the bicarbonate solution by volume to ensure complete hydrolysis.[3]
-
-
Reaction Time:
-
Allow the mixture to stir at room temperature for a minimum of 24 hours. This extended reaction time is recommended to ensure the complete degradation of the phosphoramidite.[3]
-
-
Waste Collection:
-
Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
-
Final Disposal:
-
The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3] Adhere to all local, regional, and national regulations for hazardous waste disposal.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4] For solid spills, carefully sweep up the material to avoid creating dust.[4]
-
Collection: Collect the spilled material and any contaminated absorbent into a sealed, properly labeled container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by washing with soap and water.[3]
-
Waste Disposal: Dispose of all contaminated materials (absorbent, cleaning cloths, etc.) as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
